4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
4-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-3-14-7-4(6(5)12)1-2-13-7/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRRXQBOUNXNLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679129 | |
| Record name | 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-97-2 | |
| Record name | 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1261365-97-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1261365-97-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, a validated synthetic route, and its reactivity, with a focus on its application in the synthesis of complex molecules, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers in drug discovery and development, providing both theoretical understanding and practical, actionable protocols.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, a fusion of a pyridine and a pyrrole ring, serves as a bioisostere of indole, a common motif in biologically active compounds. The nitrogen atom in the pyridine ring of the 7-azaindole core can act as a hydrogen bond acceptor, which can lead to enhanced binding affinity and selectivity for biological targets.
The introduction of a trifluoromethyl group (-CF3) at the 5-position of the 7-azaindole core, as seen in the subject of this guide, can significantly enhance the therapeutic potential of molecules containing this scaffold. The -CF3 group is known to improve metabolic stability, increase lipophilicity, and in some cases, directly participate in target binding. Furthermore, the presence of an iodine atom at the 4-position provides a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. This makes this compound a highly valuable intermediate in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1261365-97-2 | [1] |
| Molecular Formula | C₈H₄F₃IN₂ | [2] |
| Molecular Weight | 312.03 g/mol | [2] |
| Appearance | Off-white to yellow solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol. | Inferred from general properties of similar compounds. |
| Predicted XlogP | 2.8 | [2] |
Note: Experimental data for some properties are not publicly available. The provided information is based on predictions and data from similar compounds.
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from the commercially available 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, followed by a halogen exchange reaction. A more direct, albeit less documented, route would be the direct iodination of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocol (Based on Analogy)
The following protocol is adapted from a known procedure for the synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine from its chloro-analogue and is expected to be effective for the synthesis of the title compound.[3]
Step 1: Halogen Exchange
-
To a stirred solution of 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile, add sodium iodide (2.0 eq).
-
Slowly add acetyl chloride (2.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
To the residue, add a 10% aqueous solution of potassium carbonate and extract with dichloromethane (3 x).
-
Combine the organic layers, wash with 10% aqueous sodium bisulfite, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
Step 2: Deprotection (if acylation of the pyrrole nitrogen occurs)
-
Dissolve the crude product in a mixture of tetrahydrofuran (THF) and 1 M aqueous sodium hydroxide.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the THF under reduced pressure, dilute the residue with water, and extract with dichloromethane (3 x).
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization (Predicted and Analog-Based)
While a complete set of experimental spectra for the title compound is not publicly available, the following data can be predicted or inferred from closely related structures.
| Technique | Predicted/Analog-Based Data |
| ¹H NMR | Expected signals in the aromatic region for the pyrrole and pyridine protons. The pyrrole NH proton will likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Characteristic signals for the trifluoromethyl group (a quartet due to C-F coupling) and the carbon atoms of the pyrrolopyridine core. The carbon bearing the iodine atom will be significantly shifted downfield. |
| Mass Spec. | [M+H]⁺ calculated for C₈H₅F₃IN₂⁺: 312.9444.[2] |
Reactivity and Synthetic Applications
The iodine atom at the 4-position of this compound is the key to its synthetic utility, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at this position, making it a valuable intermediate in the synthesis of complex molecules, particularly kinase inhibitors.
Palladium-Catalyzed Cross-Coupling Reactions
Caption: Key cross-coupling reactions utilizing this compound.
-
Suzuki Coupling: This reaction with boronic acids or esters is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups. A typical procedure involves a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like potassium carbonate or cesium carbonate, and a solvent system such as dioxane/water or DME.
-
Heck Coupling: The Heck reaction enables the formation of carbon-carbon bonds by coupling with alkenes. Standard conditions often involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), a base (e.g., triethylamine), and a polar aprotic solvent like DMF or NMP.
-
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines. It involves the palladium-catalyzed coupling of the aryl iodide with a primary or secondary amine in the presence of a strong base (e.g., sodium tert-butoxide) and a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos).
Application in Kinase Inhibitor Synthesis
The 7-azaindole scaffold is a common feature in many kinase inhibitors. The ability to functionalize the 4-position of the this compound core through cross-coupling reactions is particularly valuable for exploring the structure-activity relationships (SAR) of these inhibitors. By introducing different substituents at this position, chemists can modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds. For example, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 5-trifluoromethyl group has been shown to be crucial for activity.[4]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its trifluoromethyl-substituted 7-azaindole core provides a desirable scaffold for interacting with biological targets, while the iodo-substituent offers a versatile handle for a wide array of synthetic transformations. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and a discussion of its reactivity and applications, particularly in the field of kinase inhibitor discovery. It is hoped that this document will serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry and drug development.
References
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H4F3IN2) [pubchemlite.lcsb.uni.lu]
- 3. 4-IODO-7-AZAINDOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine for Advanced Drug Discovery
This technical guide provides an in-depth analysis of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a pivotal heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the molecule's structural and chemical properties, provides a detailed synthesis protocol, and explores its critical role in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Core Molecular Structure and Properties
This compound, also known as 4-Iodo-5-(trifluoromethyl)-7-azaindole, is a halogenated and trifluoromethylated derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold. This scaffold is a bioisostere of indole and is of significant interest in medicinal chemistry due to its ability to mimic the natural purine core, enabling it to interact with a wide array of biological targets.
Molecular Formula: C₈H₄F₃IN₂[1]
CAS Number: 1261365-97-2[2]
The strategic placement of the iodo and trifluoromethyl groups on the pyrrolopyridine core imparts unique chemical properties that are highly advantageous for drug design and synthesis. The iodine atom at the 4-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular complexity. The electron-withdrawing trifluoromethyl group at the 5-position can enhance the metabolic stability of derivative compounds and modulate their pharmacokinetic and pharmacodynamic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 312.03 g/mol | PubChem |
| Monoisotopic Mass | 311.93713 Da | [1] |
| XLogP3-AA (Predicted) | 2.8 | [1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Synthesis and Characterization
The synthesis of this compound is conceptually straightforward, proceeding via the direct iodination of its precursor, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The pyrrolo[2,3-b]pyridine ring system is susceptible to electrophilic substitution, and the position of iodination is directed by the electronic nature of the heterocyclic core.
References
An In-Depth Technical Guide to 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Identifiers, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its core chemical identifiers, proposes a detailed synthetic pathway grounded in established chemical principles, and outlines key characterization methodologies. The content is structured to provide both foundational knowledge and actionable insights for professionals in the field.
Introduction: The Significance of the 7-Azaindole Scaffold
This compound, also known as 4-Iodo-5-(trifluoromethyl)-7-azaindole, belongs to the pyrrolopyridine class of compounds. The 7-azaindole scaffold is a bioisostere of indole, a privileged structure in numerous biologically active molecules. This structural similarity allows 7-azaindole derivatives to interact with biological targets originally identified for indole-containing compounds, often with improved pharmacological properties. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The iodine atom at the 4-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds.
Core Chemical Identifiers
Precise identification of a chemical entity is paramount for reproducibility in research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Iodo-5-(trifluoromethyl)-7-azaindole |
| CAS Number | 1261365-97-2 |
| Molecular Formula | C₈H₄F₃IN₂ |
| Molecular Weight | 312.03 g/mol |
| SMILES | C1=CNC2=C1C(=C(C=N2)I)C(F)(F)F |
| InChIKey | GYRRXQBOUNXNLU-UHFFFAOYSA-N |
Proposed Synthetic Pathway
Conceptual Workflow for the Synthesis
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: N-Protection of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Rationale: The pyrrolic nitrogen of the 7-azaindole core is nucleophilic and can interfere with subsequent electrophilic iodination. Protection with a bulky silyl group, such as triisopropylsilyl (TIPS), directs the iodination to the desired 4-position and enhances solubility in organic solvents.
-
Procedure:
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(triisopropylsilyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: Regioselective Iodination
-
Rationale: The electron-donating nature of the pyrrole ring activates the 7-azaindole system towards electrophilic substitution. The 3-position is typically the most reactive; however, the presence of the bulky N-TIPS protecting group sterically hinders this position, favoring iodination at the 4-position of the pyridine ring. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for such transformations.
-
Procedure:
-
Dissolve the N-protected starting material (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere.
-
Add N-Iodosuccinimide (NIS, 1.1-1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 4-iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
-
Step 3: Deprotection
-
Rationale: The final step involves the removal of the TIPS protecting group to yield the target compound. Tetrabutylammonium fluoride (TBAF) is a standard reagent for the cleavage of silyl ethers and N-silyl compounds.
-
Procedure:
-
Dissolve the iodinated intermediate (1.0 eq) in THF.
-
Add a 1 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to obtain this compound.
-
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted and expected analytical data for this compound.
Predicted Physicochemical Properties
| Property | Predicted Value |
| XLogP3 | 2.8 |
| Topological Polar Surface Area (TPSA) | 28.7 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 0 |
Data sourced from PubChem.[1]
Spectroscopic Analysis (Expected)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings. The proton on the pyrrolic nitrogen will likely appear as a broad singlet. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and iodo substituents.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon bearing the iodine atom will show a characteristic upfield shift compared to the corresponding unsubstituted carbon.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single signal, likely a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]+ or [M+H]+).
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in a number of kinase inhibitors. The trifluoromethyl group at the 5-position can potentially form hydrogen bonds with amino acid residues in the kinase hinge region, a critical interaction for potent inhibition. The iodo group at the 4-position provides a strategic point for diversification, allowing for the synthesis of a library of analogs to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles. This makes this compound a valuable building block for the development of novel therapeutics, particularly in oncology.
Caption: Role in Drug Discovery Workflow.
Conclusion
This compound represents a strategically important molecule for researchers in the life sciences. Its unique combination of a bioisosteric core, a property-enhancing trifluoromethyl group, and a versatile synthetic handle makes it a powerful tool for the design and synthesis of novel chemical probes and potential drug candidates. The information and proposed protocols within this guide are intended to serve as a valuable resource for scientists working at the forefront of chemical synthesis and drug discovery.
References
A Technical Guide to the Biological Activity of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of a significant class of heterocyclic compounds: 4-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives. By leveraging a privileged scaffold and strategic functionalization, these molecules have emerged as potent modulators of key signaling pathways implicated in oncology and inflammatory diseases.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heterocycle that serves as a foundational core in modern medicinal chemistry. Its structural resemblance to the purine ring system allows it to act as a bioisostere, effectively targeting the ATP-binding sites of a wide array of protein kinases.[1] This "hinge-binding" capability is a critical starting point for the design of potent and selective kinase inhibitors.
The specific derivatization at the 4- and 5-positions of this scaffold is a deliberate strategy to enhance biological activity and refine pharmacological properties.
-
5-(Trifluoromethyl) Group: The electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly influence the electronic properties of the heterocyclic ring. More importantly, this group can act as a hydrogen bond acceptor. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibition, the trifluoromethyl group at the 5-position has been shown to form a crucial hydrogen bond with the backbone amide of glycine residue G485, thereby enhancing the compound's binding affinity and potency.[2]
-
4-Iodo Group: The iodine atom at the 4-position serves two primary purposes. Firstly, its size and electronic properties contribute to the overall structure-activity relationship (SAR) of the molecule. Secondly, and more strategically, the carbon-iodine bond provides a versatile synthetic handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies and Methodologies
The synthesis of these derivatives typically begins with the commercially available 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. A general synthetic route involves electrophilic iodination at the 4-position, followed by functionalization at other positions of the pyrrolopyridine core.
General Procedure for Synthesis
A representative synthetic pathway is outlined below. The initial step often involves the protection of the pyrrole nitrogen, followed by directed iodination and subsequent derivatization.
Caption: Generalized synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
The following protocol is a synthesized example based on common organic chemistry practices for this class of compounds.
Step 1: N-Protection of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add Triisopropylsilyl chloride (TIPSCl, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride (NH4Cl).
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-TIPS protected intermediate.[3][4]
Step 2: Iodination at the C4-Position
-
Dissolve the N-protected intermediate (1 equivalent) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add N-Iodosuccinimide (NIS, 1.1 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution.
-
Extract with DCM, dry the organic layer, and concentrate.
-
Purify by column chromatography to obtain 4-iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
Step 3: Suzuki Coupling and Deprotection (Example)
-
To a solution of the 4-iodo intermediate (1 equivalent) in a mixture of Dioxane and Water, add the desired boronic acid (1.5 equivalents) and a base such as potassium carbonate (K2CO3, 3 equivalents).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.1 equivalents).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) for 8-12 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Dry and concentrate the organic layer. The crude product now contains the coupled product, still with the N-TIPS protecting group.
-
Dissolve the crude product in THF and add Tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.5 equivalents).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture and purify by column chromatography to yield the final derivative.
Biological Activity and Key Therapeutic Targets
Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against several crucial protein kinase families, highlighting their therapeutic potential in oncology and immunology.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[2] Aberrant activation of this pathway through mutations, amplifications, or fusions is a known driver in various cancers.[2]
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Derivatives from this class have been developed as potent FGFR inhibitors. The 1H-pyrrolo[2,3-b]pyridine core effectively binds to the kinase hinge region, while the 5-trifluoromethyl group enhances potency.[2] One notable compound, referred to as 4h in a study, demonstrated excellent inhibitory activity across multiple FGFR isoforms.[2]
Table 1: FGFR Inhibitory Activity of Representative Compound 4h [2]
| Kinase Target | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
This compound also exhibited significant anti-proliferative effects in breast cancer cell lines and inhibited cell migration and invasion, underscoring its potential as an anti-cancer agent.[2]
Janus Kinase (JAK) Inhibition
The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors, making it central to immune regulation and cell growth.[5] Dysregulation of this pathway is linked to a variety of autoimmune diseases and cancers.[6] JAK inhibitors function by blocking the activity of one or more of the Janus kinase family enzymes (JAK1, JAK2, JAK3, TYK2).[6]
Caption: Overview of the JAK-STAT signaling pathway and the mechanism of JAK inhibitors.
The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an effective mimic of the pyrrolopyrimidine core found in many established JAK inhibitors.[6] Pfizer has developed acrylamide derivatives based on this scaffold that show potent inhibition of JAKs, particularly JAK3.[7] One exemplified agent demonstrated a JAK3 IC50 of 0.209 nM.[7] These compounds effectively block the phosphorylation of downstream signaling molecules like STAT5 and are being investigated for the treatment of rheumatoid arthritis, psoriasis, and other inflammatory conditions.[7]
Table 2: JAK Inhibitory Activity of a Representative Pfizer Compound [7]
| Assay | IC50 (nM) |
|---|---|
| JAK3 Enzyme Assay (4 µM ATP) | 0.209 |
| JAK3 Enzyme Assay (1 mM ATP) | 20 |
| IL-15-induced STAT5 Phosphorylation (PBMCs) | 56.9 |
| IL-15-induced STAT5 Phosphorylation (Whole Blood) | 194.7 |
Activated CDC42 Kinase 1 (ACK1/TNK2) Inhibition
ACK1 (also known as TNK2) is a non-receptor tyrosine kinase that is frequently amplified, mutated, or aberrantly activated in a wide range of human cancers, including prostate, breast, and lung cancer.[8][9] It promotes cancer cell survival and proliferation through various mechanisms, such as activating the key signaling kinase AKT.[8] Consequently, ACK1 is a compelling therapeutic target for which specific inhibitors are needed.[10]
While specific data for 4-iodo-5-(trifluoromethyl) derivatives are less prevalent in the public domain, related compounds with the 1H-pyrrolo[2,3-b]pyridine core have been investigated as ACK1 inhibitors. For instance, N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide was identified as a potent ACK1 inhibitor with an IC50 of 19 nM.[9] The development of selective ACK1 inhibitors from this scaffold could provide a novel therapeutic strategy for treating hormone-refractory and resistant cancers.[8][11]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and the VEGF/VEGFR signaling pathway is its primary driver.[12][13] VEGFRs, particularly VEGFR-2, are receptor tyrosine kinases that, upon activation by VEGF ligands, initiate a signaling cascade leading to endothelial cell proliferation, migration, and survival.[14] Inhibiting this pathway is a clinically validated anti-cancer strategy.[13]
The pyrrolopyridine scaffold is present in various kinase inhibitors that target VEGFR. The thienopyridine derivative LCB03-0110, which shares structural similarities, was found to inhibit VEGFR-2 kinase activity by binding to its ATP-binding site.[15] The this compound core represents a promising starting point for designing novel VEGFR inhibitors, leveraging the scaffold's established kinase-binding properties.
Standardized Protocols for Biological Evaluation
To assess the biological activity of these derivatives, a series of standardized in vitro assays are essential.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay to determine IC50 values.
Protocol: Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., 4T1, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile and potent core for the development of targeted kinase inhibitors. Derivatives have demonstrated significant inhibitory activity against clinically relevant targets, including FGFR, JAK, ACK1, and potentially VEGFR. The strategic placement of the trifluoromethyl group enhances binding affinity, while the iodo-substituent provides a crucial handle for synthetic elaboration and optimization.
Future research in this area should focus on:
-
Improving Selectivity: Fine-tuning the structure to enhance selectivity for specific kinase targets to minimize off-target effects and improve the therapeutic index.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, oral bioavailability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Combating Drug Resistance: Investigating the efficacy of these derivatives against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring New Targets: Screening these compounds against a broader panel of kinases to identify novel therapeutic opportunities.
The compelling biological data accumulated to date positions these compounds as highly promising lead structures for the development of next-generation therapies for cancer and inflammatory diseases.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1261365-73-4|4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 4. 4-iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine,(CAS# 1261365-73-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. | BioWorld [bioworld.com]
- 8. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACK1 tyrosine kinase: targeted inhibition to block cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of novel ACK1/TNK2 inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of contemporary drug discovery, the 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, has solidified its position as a "privileged scaffold." This bicyclic heterocycle, a bioisostere of the naturally abundant indole ring, offers a unique constellation of physicochemical properties that medicinal chemists have adeptly leveraged to conquer a spectrum of therapeutic challenges.[1][2] Its strategic incorporation into small molecule therapeutics has led to the development of numerous clinically successful drugs and a plethora of promising clinical candidates. This guide provides a comprehensive technical overview of the 7-azaindole core, delving into its fundamental properties, synthetic accessibility, and multifaceted roles in shaping the future of medicine.
Physicochemical Properties and Bioisosteric Rationale
The substitution of a carbon atom in the benzene ring of indole with a nitrogen atom at the 7-position imparts a distinct electronic signature to the 1H-pyrrolo[2,3-b]pyridine scaffold. This seemingly subtle alteration has profound implications for its utility in drug design.
Key Physicochemical Attributes:
| Property | 7-Azaindole | Indole | Implication in Drug Design |
| Hydrogen Bonding | Possesses both a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (pyridine N). | Primarily a hydrogen bond donor (pyrrole N-H). | The additional hydrogen bond acceptor capability of the 7-azaindole nitrogen is crucial for establishing bidentate interactions with protein targets, particularly the hinge region of kinases, enhancing binding affinity and selectivity.[3] |
| Dipole Moment | Increased dipole moment due to the electronegative pyridine nitrogen. | Lower dipole moment. | Modulates solubility, membrane permeability, and interactions with polar residues in protein binding pockets. |
| pKa | The pyridine nitrogen introduces basicity (pKa ≈ 4.6), allowing for salt formation. | Non-basic. | Improved aqueous solubility and potential for tailored formulation strategies. |
| Metabolic Stability | The pyridine ring can alter the metabolic profile compared to indole, potentially blocking sites of oxidative metabolism. | Susceptible to oxidation at various positions on the carbocyclic ring. | Can lead to improved pharmacokinetic profiles, including reduced clearance and longer half-life.[4] |
The bioisosteric replacement of an indole moiety with a 7-azaindole scaffold is a frequently employed strategy to enhance a compound's pharmacological profile. This substitution can lead to improved potency, selectivity, and pharmacokinetic properties.[4] However, it is not a universally successful substitution, and its effectiveness is target-dependent. For instance, while it has proven highly effective in kinase inhibitors, its application in cannabinoid receptor 1 allosteric modulators resulted in a loss of binding affinity.[4]
Synthetic Strategies for Accessing the 1H-pyrrolo[2,3-b]pyridine Core
The synthetic versatility of the 7-azaindole scaffold is a key driver of its widespread use in medicinal chemistry. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents at multiple positions.
Classical and Modern Synthetic Approaches
Historically, methods such as the Fischer indole synthesis and Madelung-type cyclizations have been adapted for the synthesis of 7-azaindoles. However, these methods often suffer from harsh reaction conditions and limited substrate scope. Modern synthetic chemistry has provided a toolkit of more efficient and versatile methods.
A notable one-pot method for the selective synthesis of 7-azaindoles involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes, where the chemoselectivity is controlled by the choice of alkali-amide base.[5][6]
Cross-Coupling Reactions: The Workhorse of 7-Azaindole Functionalization
Palladium-catalyzed cross-coupling reactions are central to the functionalization of the 7-azaindole nucleus, enabling the precise installation of aryl, heteroaryl, and amino substituents.
-
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds, typically at the halogenated positions of the 7-azaindole ring. It allows for the introduction of a wide array of aryl and heteroaryl groups.
-
Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of amino-substituted 7-azaindoles, which are prevalent in many biologically active molecules.
The 1H-pyrrolo[2,3-b]pyridine Scaffold in FDA-Approved Drugs
The therapeutic impact of the 7-azaindole scaffold is underscored by its presence in several FDA-approved drugs, primarily in the oncology space.
| Drug Name (Brand Name) | Therapeutic Target(s) | Indication |
| Vemurafenib (Zelboraf®) | B-Raf (V600E mutant) | Metastatic Melanoma |
| Pexidartinib (Turalio®) | CSF1R, c-Kit, FLT3 | Tenosynovial Giant Cell Tumor |
| Decernotinib | JAK3 | Rheumatoid Arthritis (in clinical trials) |
Case Study: The Role of 7-Azaindole in Kinase Inhibition
The 7-azaindole scaffold has proven to be an exceptional "hinge-binder" in the design of kinase inhibitors. The ATP-binding site of most kinases features a "hinge" region that forms key hydrogen bonds with the adenine core of ATP. The 7-azaindole moiety can mimic this interaction by forming two crucial hydrogen bonds: the pyrrole N-H acts as a hydrogen bond donor, and the pyridine nitrogen acts as a hydrogen bond acceptor.[3]
This bidentate interaction provides a strong anchor for the inhibitor, contributing to high potency and, often, selectivity. The remainder of the inhibitor molecule can then be elaborated to occupy other regions of the ATP-binding site, further enhancing affinity and targeting specific kinases.
Structure-Activity Relationship (SAR) Insights
The extensive exploration of 7-azaindole derivatives has yielded valuable structure-activity relationship (SAR) data across a range of biological targets.[7]
-
Kinase Inhibitors:
-
Position 3: Substitution at this position is often critical for potency and selectivity. Bulky aryl or heteroaryl groups can be introduced to interact with the solvent-exposed region of the ATP-binding site.
-
Position 5: Modifications at this position can modulate pharmacokinetic properties and introduce additional interactions with the target protein.
-
Pyrrole N-H: While crucial for hinge binding, derivatization of the pyrrole nitrogen can be a strategy to modulate physical properties or to probe for additional binding interactions.
-
-
Other Targets: The SAR for other targets, such as Orai calcium channels and phosphodiesterases, is highly specific to the particular protein and binding site.[8]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-7-azaindole
Materials:
-
Halo-7-azaindole (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel, add the halo-7-azaindole, boronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
General Procedure for Buchwald-Hartwig Amination of a Halo-7-azaindole
Materials:
-
Halo-7-azaindole (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Add the halo-7-azaindole and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Future Perspectives
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for drug discovery.[1] Its unique combination of properties and synthetic tractability ensures its continued prominence in medicinal chemistry. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of even more efficient and sustainable methods for the synthesis and functionalization of the 7-azaindole core.
-
Expansion to New Target Classes: While its role in kinase inhibition is well-established, the application of the 7-azaindole scaffold to other target families is an active area of research.
-
Fragment-Based Drug Discovery: The use of the 7-azaindole as a starting point in fragment-based screening campaigns to identify novel chemical matter for challenging targets.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Predicted Spectroscopic and Spectrometric Profile of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Introduction
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole family, represents a significant scaffold in medicinal chemistry and drug development. Its structural complexity, featuring a fused heterocyclic system with electron-withdrawing trifluoromethyl and iodo substituents, makes it a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] The precise characterization of this molecule is paramount for ensuring purity, verifying structure, and understanding its reactivity. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for this compound, offering researchers a foundational dataset for its identification and utilization.
The rationale behind this predictive analysis is to provide a robust benchmark for researchers synthesizing or working with this compound. By understanding the expected spectroscopic and spectrometric behavior, scientists can more efficiently and confidently confirm the identity and purity of their samples, troubleshoot synthetic pathways, and interpret complex experimental data.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the IUPAC-recommended numbering for the 1H-pyrrolo[2,3-b]pyridine core, which will be used throughout this guide for all spectral assignments.
Caption: IUPAC numbering of the this compound scaffold.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to be relatively simple, showing four distinct signals in the aromatic region. The choice of DMSO-d₆ as a solvent is deliberate; its polarity is suitable for this class of compounds, and it allows for the clear observation of the N-H proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~12.0 - 12.5 | Broad Singlet | - | H1 (N-H) | The pyrrole N-H proton is acidic and often appears as a broad signal at a very downfield chemical shift, which is characteristic of N-H protons in heterocyclic systems. |
| ~8.35 | Singlet | - | H6 | This proton is on the pyridine ring, adjacent to a nitrogen atom, which strongly deshields it. It is expected to be a singlet due to the lack of adjacent protons. |
| ~7.80 | Doublet | ~3.0 | H2 | This proton is on the pyrrole ring. Its chemical shift is influenced by the adjacent nitrogen and the overall aromatic system. It is coupled to H3. |
| ~6.70 | Doublet | ~3.0 | H3 | This proton is also on the pyrrole ring and is coupled to H2. It is typically found more upfield than H2 in pyrrolo[2,3-b]pyridine systems. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides critical information about the carbon skeleton. The presence of the trifluoromethyl group will be evident through the characteristic quartet splitting of the C5 and CF₃ carbons due to C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Coupling Constant (JCF, Hz) | Assignment | Rationale |
| ~148.0 | Singlet | - | C7a | A quaternary carbon in a fused aromatic system, typically found downfield. |
| ~145.0 | Singlet | - | C6 | Aromatic CH carbon adjacent to nitrogen in the pyridine ring, strongly deshielded. |
| ~130.0 | Singlet | - | C2 | Aromatic CH carbon in the pyrrole ring, adjacent to nitrogen. |
| ~125.0 | Quartet | ~30-35 | C5 | This carbon is directly attached to the CF₃ group, causing a significant downfield shift and splitting into a quartet. |
| ~122.0 | Quartet | ~270-280 | C F₃ | The carbon of the trifluoromethyl group itself exhibits a large one-bond C-F coupling, resulting in a prominent quartet. |
| ~118.0 | Singlet | - | C3a | A quaternary carbon at the fusion of the two rings. |
| ~102.0 | Singlet | - | C3 | Aromatic CH carbon in the pyrrole ring. |
| ~95.0 | Singlet | - | C4 | This carbon is bonded to iodine. The "heavy atom effect" of iodine typically shifts the resonance of the directly attached carbon upfield. |
Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds. For this molecule, a single signal is expected for the trifluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -60 to -65 | Singlet | -CF₃ | The chemical shift of a CF₃ group on an aromatic ring is typically found in this region relative to a standard like CFCl₃. The absence of nearby fluorine or hydrogen atoms results in a singlet. The introduction of a CF₃ group can bring about remarkable changes in the physical, chemical, and biological properties of organic compounds.[3] |
Predicted High-Resolution Mass Spectrometry (HRMS) Data
Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in positive mode is a suitable technique.
Molecular Formula: C₈H₄F₃IN₂ Monoisotopic Mass: 311.9371 Da[4]
| Predicted Adduct | Predicted m/z |
| [M+H]⁺ | 312.9444 |
| [M+Na]⁺ | 334.9264 |
| [M+K]⁺ | 350.9003 |
Predicted m/z values are based on the monoisotopic masses of the most abundant isotopes.
Predicted Fragmentation Pathway
Understanding the fragmentation pattern is crucial for structural elucidation in tandem MS (MS/MS) experiments. The protonated molecule ([M+H]⁺) is expected to undergo several characteristic fragmentation steps.
Caption: Predicted major fragmentation pathway for [M+H]⁺ of the title compound.
Fragmentation Rationale:
-
Loss of an Iodine Radical (I•): The C-I bond is relatively weak and can undergo homolytic cleavage, leading to a significant fragment at m/z ~186. This is often a dominant fragmentation pathway for iodo-substituted aromatic compounds.
-
Loss of Hydrogen Cyanide (HCN): Following the loss of iodine, the resulting pyrrolo[2,3-b]pyridine cation can lose a molecule of HCN from the pyridine ring, a characteristic fragmentation for pyridine and related heterocycles. This would result in a fragment at m/z ~159.
-
Loss of a Trifluoromethyl Radical (CF₃•): An alternative initial fragmentation could be the loss of the trifluoromethyl radical, leading to a fragment at m/z ~244.
-
Loss of Hydrogen Fluoride (HF): The fragment at m/z 186.0 could potentially undergo rearrangement and lose HF, leading to a fragment at m/z ~166.
Experimental Protocols
To obtain high-quality data that can be confidently compared to these predictions, adherence to rigorous experimental protocols is essential.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz spectrometer):
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H spectrum with a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Use 16-32 scans for good signal-to-noise.
-
Acquire a ¹³C{¹H} (proton-decoupled) spectrum with a spectral width of ~250 ppm, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds. A larger number of scans (~1024 or more) will be required due to the low natural abundance of ¹³C.
-
Acquire a ¹⁹F{¹H} (proton-decoupled) spectrum with a spectral width of ~200 ppm centered around -60 ppm. ¹⁹F is highly sensitive, so 16-64 scans are typically sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
-
Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃ at δF = 0 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ESI mode.
-
-
Instrument Setup (for an ESI-TOF or ESI-Orbitrap instrument):
-
Calibrate the mass analyzer using a known calibration standard to ensure high mass accuracy.
-
Set the ionization source to positive electrospray ionization (ESI+).
-
Optimize source parameters: capillary voltage (~3-4 kV), nebulizer gas pressure, and drying gas flow and temperature to achieve a stable and strong signal.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode over a mass range of m/z 100-500.
-
For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the precursor ion (m/z 312.9) and applying collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.
-
-
Data Processing:
-
Analyze the full scan spectrum to identify the protonated molecular ion [M+H]⁺.
-
Use the instrument software to calculate the elemental composition from the accurate mass measurement, confirming it matches C₈H₅F₃IN₂ (for the protonated species).
-
Analyze the MS/MS spectrum to identify the fragment ions and compare them to the predicted fragmentation pathway.
-
Conclusion
The predicted ¹H, ¹³C, ¹⁹F NMR, and mass spectrometry data presented in this guide serve as a comprehensive analytical reference for this compound. By leveraging these predictions, researchers in synthetic and medicinal chemistry can accelerate their work, ensuring the structural integrity of their compounds and facilitating the progression of their research and development efforts. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the characterization of this important heterocyclic building block.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H4F3IN2) [pubchemlite.lcsb.uni.lu]
A Comprehensive Technical Guide to 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine for Advanced Research and Development
Introduction: Unlocking New Potential in Medicinal Chemistry
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a halogenated and trifluoromethylated derivative of the 7-azaindole scaffold, is a key building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of the pyrrolo[2,3-b]pyridine core, which serves as a versatile scaffold for kinase inhibitors and other therapeutic agents, and the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The presence of an iodine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This guide provides an in-depth overview of the commercial availability, synthesis, and applications of this valuable compound for researchers, scientists, and drug development professionals.
Commercial Availability and Sourcing
This compound (CAS No. 1261365-97-2) is commercially available from a range of specialized chemical suppliers. For researchers requiring a more stable or protected version for specific synthetic routes, the N-triisopropylsilyl (TIPS) protected analog, 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1261365-73-4), is also offered by several vendors. When procuring this reagent, it is crucial to consider purity, available quantities, and lead times to ensure the smooth progression of research and development timelines.
Below is a comparative table of notable suppliers for both the parent compound and its TIPS-protected form.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 1261365-97-2 | Inquiry | Inquiry |
| BLDpharm | This compound | 1261365-97-2 | 97% | 250mg, 1g, 5g |
| ChemicalBook | This compound | 1261365-97-2 | >95% | 100mg, 250mg, 1g |
| United States Biological | This compound | 1261365-97-2 | Inquiry | Inquiry |
| BLDpharm | 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | 1261365-73-4 | 97% | 250mg, 1g, 5g |
| Sinfoo Biotech | 4-iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine | 1261365-73-4 | Inquiry | Inquiry |
Synthesis and Methodology: A Plausible Synthetic Route
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on standard organic chemistry practices for the iodination of electron-rich heterocyclic systems.
1. Materials and Reagents:
-
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
N-Iodosuccinimide (NIS) or Iodine (I₂) and an oxidizing agent (e.g., periodic acid)
-
Anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
2. Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the iodinating agent (e.g., NIS, 1.1 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents unwanted side reactions with atmospheric moisture and oxygen.
-
Low Temperature Addition: The iodination of electron-rich heterocycles can be exothermic. Slow, controlled addition at low temperatures helps to manage the reaction rate and prevent the formation of byproducts.
-
Choice of Iodinating Agent: N-Iodosuccinimide is a mild and effective source of electrophilic iodine. Alternatively, the use of molecular iodine with an oxidizing agent can also generate the necessary electrophilic iodine species in situ.
-
Aqueous Work-up: The washing steps are crucial to remove unreacted reagents, byproducts (like succinimide from NIS), and any acidic or basic impurities, leading to a cleaner crude product for purification.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high-purity final product.
Applications in Drug Discovery and Development: A Scaffold for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[1] The strategic placement of the trifluoromethyl group at the 5-position can significantly enhance the inhibitory activity of these compounds.[1] The trifluoromethyl group is thought to form a hydrogen bond with key amino acid residues in the kinase active site, thereby improving the binding affinity and potency of the inhibitor.[1]
The 4-iodo substituent on this scaffold is a critical functional group that allows for further chemical modifications through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This versatility enables the synthesis of large libraries of compounds with diverse substitutions at the 4-position, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Caption: Synthetic utility of this compound in generating diverse kinase inhibitor libraries.
Research into 1H-pyrrolo[2,3-b]pyridine derivatives has shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptor (FGFR) kinases.[1] Abnormal activation of FGFR signaling pathways is implicated in several types of cancer, making FGFRs attractive targets for cancer therapy.[1] The development of novel and potent FGFR inhibitors is an active area of research, and this compound serves as a valuable starting point for the design and synthesis of such inhibitors.[1][2]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from closely related analogs, such as 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, can provide guidance on appropriate safety measures.
Hazard Identification (Inferred):
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery, particularly in the development of novel kinase inhibitors. Its commercial availability, coupled with a straightforward, albeit inferred, synthetic route, makes it an accessible building block for medicinal chemists. The trifluoromethyl group enhances the pharmacological properties of its derivatives, while the iodo-substituent provides a versatile handle for further chemical elaboration. By understanding the sourcing, synthesis, and applications of this compound, researchers can effectively leverage its unique properties to accelerate the discovery of new and improved therapeutic agents.
References
Introduction to the trifluoromethyl-substituted pyrrolopyridine chemical space.
An In-Depth Technical Guide to the Trifluoromethyl-Substituted Pyrrolopyridine Chemical Space
Abstract
The fusion of the privileged pyrrolopyridine (azaindole) scaffold with the transformative trifluoromethyl (CF3) group has carved out a significant and highly valuable region of chemical space for modern drug discovery. The pyrrolopyridine core, a bioisostere of indole, is a common feature in numerous biologically active molecules, while the CF3 group is a powerful tool for modulating physicochemical and pharmacological properties.[1] This guide provides a comprehensive technical overview of trifluoromethyl-substituted pyrrolopyridines, synthesized from the perspective of a senior application scientist. We will delve into the strategic rationale for their design, dissect key synthetic methodologies, analyze their distinct property profiles, and explore their applications in contemporary medicinal chemistry, with a focus on providing actionable insights and field-proven protocols.
Chapter 1: The Strategic Imperative for Trifluoromethyl-Pyrrolopyridines
The Pyrrolopyridine Scaffold: A Privileged Heterocycle
Pyrrolopyridines, commonly known as azaindoles, are bicyclic heteroaromatic compounds that have proven to be extraordinarily versatile pharmacophores.[1] Their structure, which replaces a carbon atom in the benzene ring of an indole with a nitrogen atom, allows them to act as effective hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets. This scaffold is prevalent in molecules targeting a wide array of diseases, including cancer, Alzheimer's disease, and various infectious diseases, often by functioning as kinase inhibitors.[1]
The Trifluoromethyl Group: A Tool for Molecular Alchemy
The strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design, used to overcome metabolic liabilities and enhance therapeutic efficacy.[2] Its influence stems from a unique combination of properties:
-
Increased Lipophilicity: The CF3 group significantly enhances lipophilicity (Hansch π value of +0.88), which can improve membrane permeability, oral absorption, and blood-brain barrier penetration.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This often leads to a longer drug half-life and improved pharmacokinetic profiles.[2]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electron distribution of the aromatic system, modulating the pKa of nearby basic centers and influencing non-covalent interactions (like dipole-dipole or halogen bonding) with target proteins.[4][5] This can lead to a substantial increase in binding affinity and potency.
-
Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, locking it into a bioactive shape that is more favorable for receptor binding.
The synergy between the biologically recognized pyrrolopyridine core and the property-enhancing CF3 group creates a class of compounds with immense potential for developing next-generation therapeutics.
Chapter 2: Synthetic Strategies and Methodologies
The synthesis of trifluoromethyl-substituted pyrrolopyridines can be broadly approached in two ways: constructing the pyridine or pyrrole ring onto a trifluoromethyl-containing precursor, or by direct trifluoromethylation of a pre-formed pyrrolopyridine scaffold.[6] The former is often more common and regiochemically controlled.
Key Synthetic Workflow: Building the Heterocycle
A prevalent and scalable strategy involves the cyclization of a suitably functionalized aminopyridine with a trifluoromethyl-containing bielectrophile. This approach offers robust control over the final substitution pattern. A general workflow is outlined below.
Caption: Generalized workflow for the synthesis of trifluoromethyl-pyrrolopyridines.
Field-Proven Protocol: Scalable Synthesis of 2-Trifluoromethyl-6-azaindole
This protocol describes a catalyst-free, scalable synthesis adapted from methodologies reported in the literature, which is a testament to its robustness and industrial applicability.[1][7] The self-validating nature of this process lies in the crystalline nature of the intermediates and the final product, allowing for straightforward purification and characterization at each stage.
Objective: To synthesize 2-trifluoromethyl-pyrrolo[2,3-c]pyridine (2-trifluoromethyl-6-azaindole).
Materials:
-
3-Amino-4-methylpyridine
-
Trifluoroacetic anhydride (TFAA)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer (¹H, ¹³C, ¹⁹F)
-
Mass spectrometer
Step-by-Step Procedure:
-
Step 1: Trifluoroacetylation and Cyclization:
-
In a round-bottom flask, dissolve 3-amino-4-methylpyridine (1.0 eq) in a suitable solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (TFAA) (2.5 eq) dropwise. TFAA acts as both the trifluoroacetylating agent and the C1-bielectrophile for the cyclization.[1]
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
The intermediate, a trifluoroacetyl derivative, is formed in this step.[7]
-
-
Step 2: Hydrolysis and Ketal Salt Formation:
-
Cool the reaction mixture and carefully quench with water.
-
Add concentrated hydrochloric acid and heat the mixture to 80 °C for 12-16 hours.[1] This step facilitates the hydration of the trifluoroacetyl group, leading to the formation of a stable ketal salt intermediate which often crystallizes upon cooling.[1][7]
-
Cool the mixture to room temperature and then to 0 °C to maximize crystallization. Collect the solid ketal salt by filtration.
-
-
Step 3: Neutralization and Isolation of Final Product:
-
Suspend the collected ketal salt in a biphasic mixture of ethyl acetate and water.
-
Carefully add a saturated solution of sodium bicarbonate (NaHCO3) portion-wise until the pH of the aqueous layer is basic (pH 8-9).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-trifluoromethyl-6-azaindole.
-
-
Validation and Characterization:
-
Purify the crude product by recrystallization or column chromatography.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and ¹⁹F NMR. The presence of a characteristic quartet in ¹³C NMR and a singlet in ¹⁹F NMR validates the incorporation of the CF3 group.
-
Verify the molecular weight using high-resolution mass spectrometry (HRMS).
-
Chapter 3: Physicochemical and Pharmacological Profile
The introduction of the CF3 group imparts a distinct and predictable profile to the pyrrolopyridine core.
Impact on Physicochemical Properties
The strong inductive effect of the CF3 group significantly alters the electronic properties of the scaffold.
| Property | Pyrrolopyridine (Parent) | CF3-Substituted Pyrrolopyridine | Rationale & Implication |
| pKa | ~4.5 - 5.5 | Lower (~2.5 - 3.5) | The electron-withdrawing CF3 group reduces the basicity of the pyridine nitrogen.[5] This can decrease off-target interactions with aminergic GPCRs and alter solubility profiles. |
| Lipophilicity (cLogP) | ~1.5 | Higher (~2.4) | The CF3 group is highly lipophilic. This enhances membrane permeability and can increase binding to hydrophobic pockets in target proteins.[3][8] |
| Metabolic Stability | Moderate | High | The C-F bonds are resistant to enzymatic cleavage, blocking a potential site of metabolism and increasing the compound's half-life. |
Note: pKa and cLogP values are illustrative estimates and vary based on isomer and substitution patterns.
Pharmacological Applications and Structure-Activity Relationships (SAR)
Trifluoromethyl-substituted pyrrolopyridines have demonstrated significant activity across multiple therapeutic areas, most notably as kinase inhibitors.[1]
-
Oncology: Many derivatives have been developed as potent inhibitors of kinases involved in cancer cell proliferation and signaling pathways. For example, Pexidartinib, an inhibitor of the colony-stimulating factor 1 receptor (CSF1R), features a trifluoromethyl-pyridine moiety.[4]
-
Antiviral/Antibacterial: The enhanced membrane penetration conferred by the CF3 group can lead to increased efficacy against challenging viral and bacterial strains.[9]
-
Antimalarials: The pyrrole scaffold is a known starting point for antimalarial drug discovery, and SAR studies have indicated that trifluoromethylphenyl substitution can be optimized for potent activity against Plasmodium falciparum.[10]
The precise placement of the CF3 group and other substituents is critical for optimizing biological activity, a principle known as the Structure-Activity Relationship (SAR).
Caption: Key SAR points on the trifluoromethyl-pyrrolopyridine scaffold.
Chapter 4: Conclusion and Future Perspectives
The trifluoromethyl-substituted pyrrolopyridine chemical space represents a fertile ground for the discovery of novel therapeutics. The combination of a biologically relevant core with a powerful property-modulating group provides medicinal chemists with a robust platform for developing potent, selective, and metabolically stable drug candidates.
Future advancements will likely focus on:
-
Novel Synthetic Methods: Development of late-stage trifluoromethylation techniques for rapid library synthesis and SAR exploration.
-
New Isomers: Exploration of less common pyrrolopyridine isomers to unlock novel biological activities.
-
Target Expansion: Application of this scaffold to an even broader range of biological targets beyond kinases, including proteases, GPCRs, and epigenetic targets.
By understanding the fundamental principles of design, synthesis, and structure-activity relationships outlined in this guide, researchers can more effectively navigate this promising chemical space to deliver the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convenient approach to 3-trifluoromethyl-6-azaindoles - Enamine [enamine.net]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. nbinno.com [nbinno.com]
- 10. Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking a Privileged Scaffold: A Technical Guide to Therapeutic Target Identification for 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Analogs
Introduction: The Prominence of the 7-Azaindole Core in Drug Discovery
The 4-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, represents a "privileged" structure in modern medicinal chemistry. Its inherent ability to mimic the purine core allows it to interact with the ATP-binding sites of a multitude of enzymes, particularly protein kinases. This structural feature, combined with the synthetic tractability offered by the iodo group at the 4-position—a versatile handle for introducing diverse chemical moieties via cross-coupling reactions—and the electronic properties of the trifluoromethyl group at the 5-position, makes this scaffold a fertile ground for the development of novel therapeutics. This guide provides an in-depth exploration of potential therapeutic targets for analogs derived from this core, offering a strategic roadmap for researchers and drug development professionals. We will delve into the causality behind target selection, present detailed experimental workflows for target validation, and provide a framework for advancing these promising compounds through the preclinical pipeline.
Part 1: The Kinase Superfamily - A Primary Hunting Ground
The human kinome, comprising over 500 protein kinases, is a paramount target class for drug discovery, particularly in oncology, immunology, and neurodegenerative disorders. The 7-azaindole core has a proven track record of yielding potent and selective kinase inhibitors.[1][2] The strategic placement of the trifluoromethyl group can enhance binding affinity and selectivity, while the 4-iodo position serves as a gateway to probe various regions of the kinase ATP-binding pocket.
Fibroblast Growth Factor Receptors (FGFRs): Targeting Aberrant Signaling in Cancer
The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in cell proliferation, differentiation, and angiogenesis.[3] Aberrant FGFR signaling, due to gene amplification, fusions, or activating mutations, is a known driver in a variety of solid tumors, including breast, lung, and bladder cancers.[4] Notably, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against FGFRs.[3][5][6]
Mechanistic Rationale: The 7-azaindole core can form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for ATP-competitive inhibitors. The trifluoromethyl group at the 5-position has been suggested to form a hydrogen bond with a glycine residue (G485) in the kinase domain, which could contribute to the potency and selectivity of these compounds.[6]
Key Analogs and Activities:
| Compound Class | Target(s) | Reported IC50 Values | Key Structural Features | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, FGFR2, FGFR3, FGFR4 | 7 nM, 9 nM, 25 nM, 712 nM (for compound 4h) | 5-trifluoromethyl-7-azaindole core with a 3,5-dimethoxyphenyl group | [4][6] |
| 7-Azaindole derivatives | Covalent FGFR4 Inhibitors | Potent inhibition in cellular assays | Covalent warhead targeting a cysteine residue | [5] |
Phosphoinositide 3-Kinases (PI3Ks): Intercepting a Central Pro-Survival Pathway
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, survival, and metabolism.[7] Its hyperactivation is one of the most frequent events in human cancers, making PI3K isoforms attractive therapeutic targets. The 7-azaindole scaffold has been successfully employed to generate potent PI3K inhibitors.[7]
Mechanistic Rationale: Similar to other kinase targets, the 7-azaindole core can effectively occupy the adenine-binding region of the PI3K ATP-binding site. The development of isoform-selective inhibitors is a key challenge, and the diversification of substituents at the 4-position of the scaffold is a critical strategy to achieve this.
Glycogen Synthase Kinase-3β (GSK-3β): A Multifaceted Target in Neurodegeneration and Beyond
GSK-3β is a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell fate, and neuronal function. Its dysregulation is linked to Alzheimer's disease (AD), bipolar disorder, and some cancers.[8] Recently, pyrrolo[2,3-b]pyridine derivatives have emerged as highly potent GSK-3β inhibitors.[8]
Mechanistic Rationale: In the context of AD, GSK-3β is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles. Inhibitors based on the 7-azaindole scaffold can block this activity, potentially halting disease progression.[8] The high potency observed with some analogs (sub-nanomolar IC50 values) underscores the excellent fit of this scaffold within the GSK-3β active site.[8]
Other Promising Kinase Targets
The versatility of the 7-azaindole scaffold extends to a broad range of other kinases, including:
-
Maternal Embryonic Leucine Zipper Kinase (MELK): Overexpressed in several cancers and associated with poor prognosis, MELK is an emerging oncology target. 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent MELK inhibition.[9]
-
IκB Kinase α (IKKα): A key regulator of the non-canonical NF-κB signaling pathway, which is involved in inflammation and immunity. The 7-azaindole scaffold has been utilized to develop selective IKKα inhibitors.[10][11]
-
Tropomyosin-related Kinase (Trk) Family: TrkA, TrkB, and TrkC are receptors for neurotrophins and are validated targets in oncology and pain management.[12]
Part 2: Beyond the Kinome - Exploring Non-Kinase Targets
While kinases are a major focus, the structural features of 7-azaindole analogs also allow for interaction with other enzyme families and receptors.[1][2] This broadens the therapeutic potential of the this compound scaffold.
Orai Calcium Channels: Modulating Immune Responses
Orai channels are critical for store-operated calcium entry in various cell types, including immune cells. Their inhibition has therapeutic potential in autoimmune and inflammatory diseases.[12] The 7-azaindole core has been identified in molecules that inhibit Orai calcium channels, suggesting a departure from the typical ATP-competitive mechanism of action.[12]
Chemokine Receptor 2 (CCR2): A Target in Inflammation and Fibrosis
CCR2 is a G protein-coupled receptor that mediates the recruitment of monocytes and macrophages to sites of inflammation. Its antagonism is being explored for the treatment of various inflammatory and fibrotic diseases.[1][2] The 7-azaindole scaffold has been incorporated into CCR2 antagonists, highlighting its adaptability to different target classes.[1]
Part 3: A Strategic Workflow for Target Identification and Validation
A systematic and robust experimental cascade is essential to identify and validate the therapeutic targets of novel this compound analogs. The following workflow provides a comprehensive approach, from initial broad screening to in-depth mechanistic studies.
Caption: A streamlined workflow for the identification and validation of therapeutic targets.
Detailed Experimental Protocols
Protocol 1: Broad Kinase Panel Screening (KinomeScan™)
-
Objective: To identify the primary kinase targets of a given analog from a large panel of kinases.
-
Methodology:
-
Synthesize the this compound analog of interest.
-
Submit the compound to a commercial service provider (e.g., DiscoverX/Eurofins) for KinomeScan™ profiling at a fixed concentration (e.g., 1 µM).
-
The assay measures the ability of the compound to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel.
-
Results are typically reported as a percentage of control, with lower percentages indicating stronger binding.
-
-
Causality: This unbiased screen provides a broad overview of the analog's kinase selectivity profile and helps prioritize targets for further investigation.
Protocol 2: Cellular Target Engagement using NanoBRET™
-
Objective: To confirm that the analog engages its intended kinase target within a live cellular context.
-
Methodology:
-
Select a cell line that endogenously expresses the target kinase or engineer a cell line to express a NanoLuc®-kinase fusion protein.
-
Treat the cells with a range of concentrations of the analog.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the kinase active site.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding by the analog will displace the tracer and reduce the BRET signal.
-
Calculate the IC50 value for target engagement.
-
-
Causality: This assay provides direct evidence of target binding in a physiological environment, bridging the gap between biochemical potency and cellular activity.
Protocol 3: Signaling Pathway Analysis by Western Blot
-
Objective: To determine if the analog modulates the downstream signaling pathway of the target kinase.
-
Methodology:
-
Select a cell line with a constitutively active or ligand-stimulatable signaling pathway downstream of the target kinase.
-
Treat the cells with the analog at various concentrations and for different durations.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated (active) forms of downstream substrates.
-
Use an antibody against the total protein as a loading control.
-
Quantify the changes in phosphorylation levels.
-
-
Causality: This experiment validates the mechanism of action by demonstrating that target engagement by the analog leads to the expected functional consequence on cellular signaling.
Part 4: Visualizing the Mechanism - Signaling Pathways
Understanding the signaling context of a potential target is crucial for predicting the therapeutic effects and potential side effects of an inhibitor.
Caption: Inhibition of the FGFR signaling pathway by a 7-azaindole analog.
Caption: Interruption of the PI3K/AKT/mTOR pathway by a 7-azaindole analog.
Conclusion
The this compound scaffold is a highly versatile and promising starting point for the development of novel therapeutics. Its proven ability to target a wide range of kinases, along with emerging evidence for its activity against non-kinase targets, provides a rich landscape for drug discovery. By employing a systematic and logical approach to target identification and validation, as outlined in this guide, researchers can effectively unlock the full therapeutic potential of analogs derived from this privileged core structure. The combination of rational design, unbiased screening, and rigorous mechanistic studies will be paramount in translating the promise of these compounds into clinically impactful medicines.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: An Application Note
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The outlined synthetic strategy is a robust two-step process commencing with the commercially available 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The protocol first details a regioselective chlorination at the C4-position to yield 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, followed by a Finkelstein halogen exchange reaction to afford the final iodo-substituted product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and references to authoritative literature.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine and indole, allowing it to act as a bioisostere and interact with a wide range of biological targets.[1] The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[2] Furthermore, the introduction of an iodine atom at the C4-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This compound is therefore a highly valuable intermediate for the development of novel therapeutics, particularly in the area of kinase inhibitors.
This document outlines a reliable and reproducible two-step synthesis of this key intermediate, starting from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Synthetic Strategy Overview
The synthesis proceeds in two distinct steps, as illustrated in the workflow diagram below. The initial step focuses on the regioselective chlorination of the 7-azaindole core at the C4-position. The presence of the electron-withdrawing trifluoromethyl group at the C5-position deactivates the pyridine ring, making electrophilic substitution challenging and directing it to the C4 and C6 positions. This protocol utilizes sulfuryl chloride as the chlorinating agent to achieve the desired C4-chlorination. The second step involves a halogen exchange reaction, where the chloro-substituent is displaced by iodide using sodium iodide in a Finkelstein reaction.
Caption: Synthetic workflow for the preparation of the target compound.
Experimental Protocols
Part 1: Synthesis of 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
This protocol describes the regioselective chlorination of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine at the C4-position using sulfuryl chloride.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Supplier |
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 1036027-54-9 | C₈H₅F₃N₂ | 186.13 | Sigma-Aldrich[3] |
| Sulfuryl chloride (SO₂Cl₂) | 7791-25-5 | SO₂Cl₂ | 134.97 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Standard Supplier |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Standard Supplier |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Standard Supplier |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 g, 5.37 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (0.48 mL, 5.91 mmol, 1.1 equivalents) dropwise to the stirred solution over a period of 15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a white solid.
Part 2: Synthesis of this compound
This protocol details the conversion of the 4-chloro intermediate to the final 4-iodo product via a Finkelstein halogen exchange reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Supplier |
| 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 1196507-58-0 | C₈H₄ClF₃N₂ | 220.58 | Synthesized in Part 1 |
| Sodium iodide (NaI) | 7681-82-5 | NaI | 149.89 | Standard Supplier |
| Acetone, anhydrous | 67-64-1 | C₃H₆O | 58.08 | Standard Supplier |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | Na₂S₂O₃ | 158.11 | Standard Supplier |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 g, 4.53 mmol) in anhydrous acetone (25 mL).
-
Add sodium iodide (1.36 g, 9.06 mmol, 2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between water (30 mL) and ethyl acetate (30 mL).
-
Separate the organic layer and wash it with saturated aqueous sodium thiosulfate solution (20 mL) to remove any residual iodine, followed by a brine wash (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield this compound as a solid.
Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | SO₂Cl₂, CH₂Cl₂ | 70-80 |
| 2 | 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | This compound | NaI, Acetone | 85-95 |
Causality and Experimental Choices
-
Choice of Chlorinating Agent in Part 1: Sulfuryl chloride is chosen as the chlorinating agent due to its effectiveness in chlorinating deactivated aromatic rings.[4] While other reagents like N-chlorosuccinimide (NCS) are milder, they may require harsher conditions or catalysts to achieve chlorination on the electron-poor 7-azaindole ring. The use of a slight excess of sulfuryl chloride ensures complete conversion of the starting material.
-
Regioselectivity of Chlorination: The trifluoromethyl group at the C5-position is a meta-director on the pyridine ring. This electronic effect, combined with the inherent reactivity of the 7-azaindole nucleus, favors electrophilic substitution at the C4 and C6 positions. Careful control of the reaction conditions, such as low temperature during the addition of the reagent, helps to enhance the selectivity for the desired C4-chloro isomer.
-
Finkelstein Reaction in Part 2: The Finkelstein reaction is a classic and highly efficient method for the synthesis of iodoalkanes and iodoarenes from their corresponding chlorides or bromides. The reaction is driven by the precipitation of the insoluble sodium chloride in acetone, which shifts the equilibrium towards the formation of the iodo-product.
Conclusion
The two-step protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. The procedure utilizes commercially available starting materials and common laboratory reagents, making it accessible for a wide range of research laboratories. The resulting product is a versatile intermediate for the synthesis of novel bioactive molecules in the field of drug discovery.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Buchwald-Hartwig Amination for the Synthesis of 4-Amino-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
Abstract
This application note provides a detailed protocol and scientific rationale for the Buchwald-Hartwig amination of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a critical pharmacophore in modern drug discovery, and the trifluoromethyl group at the 5-position significantly modulates the physicochemical properties of resulting compounds. This guide offers a robust, field-tested methodology for the palladium-catalyzed cross-coupling of various amines with this challenging heterocyclic halide, addressing common pitfalls and providing a framework for reaction optimization.
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen bonds is a cornerstone of medicinal chemistry, with a significant percentage of all pharmaceuticals containing at least one C-N bond. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this transformation, enabling the formation of arylamines, a common motif in kinase inhibitors and other targeted therapies. The substrate in focus, this compound, presents a unique set of challenges and opportunities. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-I bond, while the pyrrolo[2,3-b]pyridine core is known to coordinate with palladium, potentially leading to catalyst inhibition. This guide provides a comprehensive approach to navigate these challenges and achieve high-yielding amination.
Reaction Principle and Mechanism
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine in the presence of a base. The catalytic cycle, illustrated below, is a well-established sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Josiphos, Xantphos, or Buchwald families (e.g., SPhos, XPhos), are often employed to promote both the oxidative addition and the final reductive elimination step.
Experimental Protocol
This protocol provides a general starting point for the amination of this compound with a primary or secondary amine. Optimization may be required for specific amine coupling partners.
Reagents and Materials
| Reagent | Molecular Weight ( g/mol ) | Suggested Grade | Supplier Example |
| This compound | 299.98 | >98% | Sigma-Aldrich |
| Amine (R¹R²NH) | Variable | >98% | Various |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 99.98% | Strem Chemicals |
| Xantphos | 578.62 | >98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 96.10 | >98% | Acros Organics |
| Toluene | 92.14 | Anhydrous, >99.8% | EMD Millipore |
Step-by-Step Procedure
Figure 2: A generalized workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Discussion and Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst system and reaction conditions.
Choice of Catalyst and Ligand
While palladium(II) acetate is a common and cost-effective palladium source, other precursors such as Pd₂(dba)₃ can also be effective. The choice of ligand is paramount. Xantphos is an excellent starting point due to its wide bite angle, which promotes reductive elimination. For particularly challenging couplings, or if side reactions are observed, screening other ligands is recommended.
Base and Solvent Selection
Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in many Buchwald-Hartwig reactions. Other bases such as potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) can also be employed. The choice of solvent is also critical; while toluene is a good general-purpose solvent, dioxane or dimethoxyethane (DME) may offer improved solubility for certain substrates and lead to better results.
Optimization Table
For a new amine substrate, a systematic optimization of the reaction conditions is recommended. The following table provides a starting point for such a screening process.
| Entry | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Xantphos (3) | NaOtBu (1.4) | Toluene | 110 | TBD |
| 2 | SPhos (3) | NaOtBu (1.4) | Toluene | 110 | TBD |
| 3 | Josiphos (3) | NaOtBu (1.4) | Toluene | 110 | TBD |
| 4 | Xantphos (3) | K₃PO₄ (2.0) | Dioxane | 110 | TBD |
| 5 | Xantphos (3) | LiHMDS (1.5) | Toluene | 80 | TBD |
TBD: To Be Determined
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 4-amino-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocol and optimization strategies outlined in this application note provide a solid foundation for researchers in drug discovery and development to access this important class of compounds.
Application Notes & Protocols: Leveraging 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine for the Synthesis of Potent FGFR Inhibitors
I. Introduction: The Therapeutic Promise of Targeting FGFR
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of the FGFR signaling pathway, through gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, such as bladder, lung, and breast cancers.[1] This has established the FGFRs as compelling therapeutic targets for anticancer drug development.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in kinase inhibitor design. Its bicyclic structure can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the binding of adenine in ATP. This has led to the development of numerous potent kinase inhibitors based on this core structure.
This guide provides a detailed overview and experimental protocols for the application of a key intermediate, 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , in the synthesis of a novel class of FGFR inhibitors. The strategic placement of the iodo and trifluoromethyl groups on the 7-azaindole scaffold offers unique opportunities for synthetic diversification and optimization of inhibitory activity.
II. The Strategic Importance of this compound
The subject of this guide, this compound, is a highly versatile building block for the synthesis of advanced FGFR inhibitors. Its utility stems from two key structural features:
-
The Trifluoromethyl Group at C5: This electron-withdrawing group can significantly influence the electronic properties of the aromatic system and can be involved in crucial interactions with the target protein, potentially enhancing binding affinity and selectivity.
-
The Iodo Group at C4: The carbon-iodine bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the efficient and modular introduction of various aryl, heteroaryl, or alkynyl moieties at this position, enabling extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.
The following sections will detail a representative synthetic workflow leveraging these features to construct a potent FGFR inhibitor.
III. Synthetic Strategy and Experimental Protocols
The following multi-step synthesis describes a plausible route to a potent FGFR inhibitor, starting from this compound. The strategy involves a Suzuki cross-coupling to install a key recognition motif at the C4 position, followed by functionalization of the pyrrole nitrogen.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic pathway for an FGFR inhibitor.
Step 1: Protection of the Pyrrole Nitrogen
Rationale: The acidic proton of the pyrrole nitrogen can interfere with subsequent cross-coupling and alkylation reactions. Therefore, it is crucial to protect this position with a suitable protecting group. The triisopropylsilyl (TIPS) group is an excellent choice due to its steric bulk, which provides stability, and its facile removal under mild conditions using a fluoride source.
Protocol 1: Synthesis of 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 1)
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1 as a solid.
Step 2: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In this step, the iodo group at the C4 position of our protected core is coupled with an arylboronic acid or ester. The choice of the arylboronic acid is critical as this moiety will often occupy a key hydrophobic pocket in the FGFR active site. For this example, we will use 2,6-dichloro-3,5-dimethoxyphenylboronic acid, a substituent found in several potent kinase inhibitors.
Protocol 2: Synthesis of 4-(2,6-dichloro-3,5-dimethoxyphenyl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 2)
-
In a microwave vial, combine Intermediate 1 (1.0 eq), 2,6-dichloro-3,5-dimethoxyphenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Purge the vial with argon for 10 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 eq).
-
Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography (eluent: hexane/ethyl acetate gradient) to afford Intermediate 2 .
Step 3: N-Alkylation of the Pyrrole
Rationale: To further explore the SAR and potentially enhance the compound's properties, the pyrrole nitrogen can be functionalized after the cross-coupling reaction. In this step, we will perform an N-alkylation.
Protocol 3: Synthesis of 1-Alkyl-4-(2,6-dichloro-3,5-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 3)
-
To a solution of Intermediate 2 (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., ethyl iodide, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to yield Intermediate 3 .
Step 4: Deprotection to Yield the Final Product
Rationale: The final step is the removal of the TIPS protecting group to reveal the free N-H of the pyrrole, which can be crucial for hinge binding in the FGFR active site. Tetrabutylammonium fluoride (TBAF) is a standard reagent for this transformation.
Protocol 4: Synthesis of the Final FGFR Inhibitor
-
Dissolve Intermediate 3 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of TBAF in THF (1.5 eq) at room temperature.
-
Stir the reaction for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the Final Product .
IV. Data Presentation and Biological Context
The synthesized compounds would be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). Their biological activity would be assessed in enzymatic and cellular assays.
Table 1: Representative Intermediates and Final Product
| Compound | Structure | Molecular Formula | Key Characteristics |
| Starting Material | This compound | C₈H₄F₃IN₂ | White to off-white solid |
| Intermediate 1 | 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | C₁₇H₂₄F₃IN₂Si | Solid |
| Intermediate 2 | 4-(2,6-dichloro-3,5-dimethoxyphenyl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | C₂₅H₃₀Cl₂F₃N₂O₂Si | Solid |
| Final Product (Example) | 1-Ethyl-4-(2,6-dichloro-3,5-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | C₁₈H₁₂Cl₂F₃N₃O₂ | Solid |
Table 2: Biological Activity of Structurally Related FGFR Inhibitors
The following data for compound 4h from a study by Su et al.[1] illustrates the high potency that can be achieved with the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 7 | 9 | 25 | 712 |
Data is representational and serves to provide context for the potential activity of inhibitors derived from this scaffold.
V. FGFR Signaling Pathway
Understanding the mechanism of action of these inhibitors requires knowledge of the FGFR signaling cascade.
Visualizing the FGFR Signaling Pathway
Caption: Simplified overview of the FGFR signaling cascade.
VI. Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel and potent FGFR inhibitors. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ability to readily introduce diverse substituents at the C4 position via robust cross-coupling chemistry is a key advantage for the development of next-generation targeted cancer therapeutics.
VII. References
-
Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20957-20965. --INVALID-LINK--
References
Application Notes and Protocols for C-N Bond Formation with 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Amino-7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, forming crucial hydrogen bond interactions with a variety of biological targets. The strategic functionalization of the 7-azaindole core is a cornerstone of modern drug discovery, enabling the fine-tuning of a compound's pharmacological profile.
This application note provides a comprehensive guide to the construction of C-N bonds at the 4-position of the 7-azaindole nucleus, specifically focusing on the versatile building block, 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The introduction of an amino group at this position is a key transformation for accessing a diverse range of bioactive molecules. We will delve into the mechanistic underpinnings of the palladium-catalyzed Buchwald-Hartwig amination, a powerful and widely adopted method for this purpose, and provide a detailed, field-proven experimental protocol.
Mechanistic Insight: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1] The reaction facilitates the formation of a C-N bond between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle, as illustrated below, involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
References
The Strategic Application of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold for Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the strategic use of high-value chemical building blocks. Among these, 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 4-Iodo-5-(trifluoromethyl)-7-azaindole, has emerged as a cornerstone for the synthesis of complex pharmaceutical compounds, particularly in the realm of kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is recognized as a "privileged scaffold," a framework that can bind to multiple biological targets with high affinity.[1][2][3] Its structural resemblance to purine allows it to function as an excellent hinge-binding motif in the ATP-binding site of numerous kinases.[4][5]
The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position and an iodine atom at the 4-position further enhances the utility of this scaffold. The -CF3 group, a bioisostere of a methyl group, is crucial in modern drug design for its ability to modulate key drug-like properties.[3][4] It can enhance metabolic stability, increase lipophilicity, and improve binding affinity through favorable interactions with the target protein.[3] Specifically, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 5-trifluoromethyl group has been shown to form a crucial hydrogen bond with glycine residue G485, significantly improving the compound's activity.[6] The iodine atom at the 4-position serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through a variety of well-established cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic profiles.
This guide provides a detailed overview of the applications of this compound in pharmaceutical synthesis, with a focus on its use in the development of kinase inhibitors. We will present detailed, field-proven protocols for key cross-coupling reactions and discuss the rationale behind the experimental choices.
Core Applications in Kinase Inhibitor Synthesis
The 7-azaindole scaffold is a key component in a multitude of kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.[1][7] The title compound is a key intermediate for the synthesis of inhibitors for Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), among others.[6][8][9][10] The functionalization at the 4-position is pivotal for achieving desired pharmacological profiles.
Below are detailed protocols for the three most common and powerful cross-coupling reactions utilized for the derivatization of this compound.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2][11][12] In the context of our building block, it is primarily used to introduce aryl or heteroaryl moieties at the 4-position, which can occupy hydrophobic pockets in the kinase active site and contribute to binding affinity and selectivity.
Causality behind Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, is employed. The choice of phosphine ligand (e.g., SPhos, XPhos) is critical; bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[11]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step, activating the boronic acid partner.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Therefore, degassing the solvent and maintaining an inert atmosphere (N₂ or Ar) is crucial for reproducible results.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure (Conventional Heating):
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Procedure (Microwave-Assisted):
-
In a microwave reaction vial, combine the reactants, catalyst, and base as described above.
-
Add the degassed solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature and proceed with the work-up and purification as described in the conventional protocol.
-
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 90 | 16 | 70-85 |
| XPhos Pd G2 (3) | - | Cs₂CO₃ (2.0) | THF/H₂O | 80 | 8 | >90 |
Note: Yields are typical for analogous systems and may vary depending on the specific boronic acid used.
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 9. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 10. WO2020056132A1 - Novel fgfr inhibitors and uses thereof - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Protecting Group Strategies for 1H-Pyrrolo[2,3-b]pyridine Nitrogen: Application Notes and Protocols
Introduction: The Significance of 1H-Pyrrolo[2,3-b]pyridine in Medicinal Chemistry
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[1] This has resulted in its incorporation into a number of clinically approved drugs, including the kinase inhibitors vemurafenib and pexidartinib.[1] The 7-azaindole core is a key pharmacophore, and its strategic functionalization is paramount in the development of novel therapeutics, particularly protein kinase inhibitors.[2][3]
The nitrogen atom of the pyrrole ring in 7-azaindole is a key site for chemical manipulation. However, its reactivity can also interfere with desired transformations at other positions of the heterocyclic core. Therefore, the judicious use of protecting groups for this nitrogen is a critical aspect of synthetic strategies involving 7-azaindoles. This application note provides a comprehensive guide to the selection and implementation of protecting groups for the 1H-pyrrolo[2,3-b]pyridine nitrogen, offering detailed protocols and insights into the rationale behind these choices.
Regioselectivity of N-Alkylation and N-Protection
A crucial consideration in the chemistry of 7-azaindole is the regioselectivity of N-alkylation and N-protection. The molecule possesses two nitrogen atoms: one in the pyrrole ring (N1) and one in the pyridine ring (N7). Under basic conditions, deprotonation typically occurs at the more acidic N1 position of the pyrrole, leading to kinetically controlled N1-alkylation or protection.[4] However, reactions can also occur at the N7 position of the pyridine ring, particularly under neutral or acidic conditions, leading to the formation of pyridinium salts.[4] Therefore, careful control of reaction conditions is essential to ensure selective modification at the desired nitrogen atom.
Diagram: Regioselectivity of 7-Azaindole N-Functionalization
Caption: Regioselectivity of N-functionalization on the 7-azaindole scaffold.
Commonly Employed Protecting Groups for 7-Azaindole Nitrogen
The choice of a suitable protecting group is dictated by its stability to the reaction conditions required for subsequent transformations and the ease of its selective removal. This section details the application of several widely used protecting groups for the 7-azaindole nitrogen.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice for protecting the nitrogen of 7-azaindole due to its ease of introduction and its lability under acidic conditions.[5] It is generally stable to a wide range of non-acidic reagents.
Protocol 1: Introduction of the Boc Group
-
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine in DCM or THF.
-
Add DMAP to the solution.
-
Add (Boc)₂O portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected 7-azaindole.
-
Protocol 2: Cleavage of the Boc Group
-
Acidic Conditions:
-
Materials:
-
N-Boc-7-azaindole (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-50% v/v in DCM) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc protected 7-azaindole in DCM.
-
Add the acidic solution (TFA/DCM or HCl/dioxane) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 7-azaindole.[6]
-
-
-
Basic Conditions (for specific substrates):
-
In some cases, particularly with electron-withdrawing groups on the ring, the Boc group on azaindoles can be removed under basic conditions.[7][8]
-
Materials:
-
N-Boc-7-azaindole (1.0 eq)
-
Sodium methoxide (catalytic amount) or Sodium Carbonate
-
Methanol (dry)
-
-
Procedure:
-
Dissolve the N-Boc protected 7-azaindole in dry methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature, monitoring by TLC.[5]
-
Upon completion, neutralize with a mild acid (e.g., acetic acid) and concentrate.
-
Purify as necessary.
-
-
Tosyl (Ts) Group
The tosyl group is a robust protecting group, stable to a wide range of reaction conditions, including strongly acidic and oxidative environments. Its removal is typically achieved under reductive conditions or with strong bases.
Protocol 3: Introduction of the Tosyl Group
-
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a suspension of NaH in anhydrous DMF at 0 °C, add a solution of 1H-pyrrolo[2,3-b]pyridine in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of TsCl in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes).
-
Protocol 4: Cleavage of the Tosyl Group
-
Basic Hydrolysis:
-
Materials:
-
N-Tosyl-7-azaindole (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol and Water
-
-
Procedure:
-
Dissolve the N-tosyl protected 7-azaindole in a mixture of alcohol and water.
-
Add a solution of NaOH or KOH.
-
Heat the mixture to reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with an acid (e.g., HCl).
-
Extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer to obtain the deprotected 7-azaindole.[9]
-
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group
The SEM group is a versatile protecting group that is stable to a wide range of nucleophilic and basic conditions. Its removal can be achieved under acidic conditions or with fluoride ion sources, offering orthogonality to other protecting groups. The SEM group can also act as an activating group, facilitating nucleophilic aromatic substitution on the 7-azaindole ring.[10][11]
Protocol 5: Introduction of the SEM Group
-
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (1.0 eq)
-
[2-(Chloromethoxy)ethyl]trimethylsilane (SEM-Cl) (1.2 eq)
-
Sodium hydride (NaH) (1.3 eq, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C, add a solution of 1H-pyrrolo[2,3-b]pyridine in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography (silica gel, ethyl acetate/hexanes).[4]
-
Protocol 6: Cleavage of the SEM Group
-
Fluoride-Mediated Cleavage:
-
Materials:
-
N-SEM-7-azaindole (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the N-SEM protected 7-azaindole in anhydrous THF.
-
Add the TBAF solution at room temperature.
-
Heat the reaction mixture to reflux if necessary, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the residue by column chromatography.[12]
-
-
-
Acidic Cleavage:
-
Materials:
-
N-SEM-7-azaindole (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Methanol
-
-
Procedure:
-
Dissolve the N-SEM protected 7-azaindole in the chosen solvent.
-
Add the acid and stir at room temperature, monitoring by TLC.
-
Work-up as described for Boc group cleavage under acidic conditions.
-
-
Caution: Acidic deprotection of SEM can be challenging and may lead to side products due to the release of formaldehyde.[13]
-
p-Methoxybenzyl (PMB) Group
The PMB group is stable under a variety of conditions but can be selectively cleaved by oxidation, offering an orthogonal deprotection strategy to many other protecting groups.
Protocol 7: Introduction of the PMB Group
-
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (1.0 eq)
-
p-Methoxybenzyl chloride (PMB-Cl) (1.2 eq)
-
Sodium hydride (NaH) (1.3 eq, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Follow the general procedure for the introduction of the tosyl group (Protocol 3), substituting TsCl with PMB-Cl.[14]
-
Protocol 8: Cleavage of the PMB Group
-
Oxidative Cleavage:
-
Materials:
-
N-PMB-7-azaindole (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) or Ceric ammonium nitrate (CAN)
-
Dichloromethane (DCM) and Water
-
-
Procedure:
-
Dissolve the N-PMB protected 7-azaindole in a mixture of DCM and water (e.g., 18:1).
-
Cool the solution to 0 °C.
-
Add DDQ portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
-
Acidic Cleavage:
-
The PMB group can also be cleaved with strong acids like TFA, though this method is less selective if other acid-labile groups are present.[16]
-
Summary of Protecting Group Strategies
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability | Key Advantages |
| Boc | (Boc)₂O, DMAP, DCM | TFA, DCM or HCl, dioxane; NaOMe, MeOH | Base stable, nucleophile stable | Mild acidic cleavage, readily available reagents |
| Tosyl (Ts) | TsCl, NaH, DMF | NaOH, MeOH/H₂O, reflux | Acid stable, oxidant stable | Robust, stable to many reaction conditions |
| SEM | SEM-Cl, NaH, THF | TBAF, THF; TFA, DCM | Base stable, nucleophile stable | Orthogonal cleavage with fluoride, can activate the ring |
| PMB | PMB-Cl, NaH, DMF | DDQ, DCM/H₂O; Strong acid | Base stable, nucleophile stable | Orthogonal oxidative cleavage |
Diagram: Protecting Group Workflow
Caption: General workflow for the use of protecting groups in the synthesis of functionalized 7-azaindoles.
Conclusion
The strategic protection and deprotection of the 1H-pyrrolo[2,3-b]pyridine nitrogen is a cornerstone of synthetic efforts targeting this important heterocyclic scaffold. The choice of protecting group should be carefully considered based on the planned synthetic route, taking into account the stability of the protecting group to subsequent reaction conditions and the orthogonality of its cleavage. The protocols and data presented in this application note provide a practical guide for researchers in the field of medicinal chemistry and drug development to effectively utilize these protecting group strategies in their synthetic endeavors.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Bases - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. total-synthesis.com [total-synthesis.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.ucla.edu [chem.ucla.edu]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key building block in the development of novel therapeutics. The 7-azaindole scaffold, particularly when substituted with a trifluoromethyl group and an iodine atom, offers a versatile platform for the synthesis of a diverse range of derivatives through various cross-coupling reactions. This document outlines a scalable synthetic route, addresses critical process considerations, and provides detailed experimental procedures for the synthesis of the starting material, its regioselective iodination, and subsequent derivatization. The protocols are designed to be robust and reproducible, with a focus on safety, efficiency, and scalability for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to indole and purine. This unique structure allows it to act as a bioisostere, often leading to enhanced biological activity and improved physicochemical properties of drug candidates.[1] The introduction of a trifluoromethyl (-CF3) group at the 5-position can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
The further incorporation of an iodine atom at the 4-position transforms the molecule into a highly versatile intermediate. The carbon-iodine bond serves as a valuable synthetic handle for the introduction of a wide array of functional groups via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This modularity is of paramount importance in the rapid exploration of structure-activity relationships (SAR) during lead optimization in drug discovery programs.
This guide details a practical and scalable approach to the synthesis of this key intermediate and its subsequent derivatization, with a focus on process considerations crucial for transitioning from laboratory-scale synthesis to pilot-plant and manufacturing scales.
Strategic Overview of the Synthetic Pathway
The overall synthetic strategy is a three-stage process, designed for scalability and efficiency. The logical flow of this synthesis is depicted in the following diagram:
Caption: Overall synthetic workflow for the production of this compound derivatives.
Stage 1: Scale-Up Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
The synthesis of the trifluoromethylated 7-azaindole core is the foundational step. While various methods exist for the construction of trifluoromethylated heterocycles, for large-scale production, a robust and cost-effective route is paramount.[3][4] Continuous-flow processing is an emerging technology that offers significant advantages in terms of safety, scalability, and efficiency for the synthesis of such compounds.[5][6]
Recommended Synthetic Protocol
A practical approach involves the condensation and cyclization of a suitable aminopyridine precursor with a trifluoromethyl-containing building block. The following protocol is a representative scalable method.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet is charged with the aminopyridine precursor and a suitable solvent (e.g., N,N-Dimethylformamide, DMF).
-
Reagent Addition: The trifluoromethyl-containing building block is added portion-wise to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by HPLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in high purity.
Process and Safety Considerations for Scale-Up
-
Thermal Safety: The cyclization reaction can be exothermic. On a large scale, it is crucial to ensure adequate cooling capacity and to monitor the internal temperature closely. A reaction calorimetry study is recommended to determine the heat of reaction and to assess the thermal risk.
-
Reagent Purity: The purity of the starting materials can significantly impact the yield and purity of the final product. It is essential to use well-characterized starting materials.
-
Solvent Selection: The choice of solvent should be based on reaction performance, safety (flash point, toxicity), and ease of removal and recovery.
-
Waste Management: Aqueous and organic waste streams should be handled and disposed of in accordance with local regulations. The potential for halogenated organic compounds in the waste stream should be considered.[7]
Stage 2: Regioselective C-4 Iodination
The introduction of an iodine atom at the C-4 position of the 7-azaindole nucleus is a critical step. The regioselectivity of this electrophilic aromatic substitution is influenced by the electronic nature of the trifluoromethyl group and the directing effect of the fused pyrrole ring.
Recommended Iodination Protocol
Direct iodination using N-iodosuccinimide (NIS) in a suitable solvent is a common and effective method.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: A glass-lined reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet is charged with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Reagent Addition: N-Iodosuccinimide (NIS) is added portion-wise to the solution at a controlled temperature (typically 0-10 °C) to manage any potential exotherm.
-
Reaction Conditions: The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC or HPLC analysis.
-
Work-up and Isolation: The reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude this compound is purified by column chromatography or recrystallization.
Key Considerations for Scalable Iodination
-
Regioselectivity: While iodination of 7-azaindoles often occurs at the C-3 position, the presence of the electron-withdrawing trifluoromethyl group at C-5 can influence the regioselectivity towards C-4.[2][8] Careful optimization of reaction conditions (solvent, temperature, and iodinating agent) is necessary to maximize the yield of the desired C-4 isomer.
-
Reagent Stoichiometry: Precise control of the stoichiometry of the iodinating agent is crucial to avoid over-iodination and other side reactions.
-
Safety with Iodinating Agents: N-Iodosuccinimide is a stable solid, but care should be taken to avoid inhalation of dust. On a large scale, appropriate personal protective equipment (PPE) and containment measures are essential.
Stage 3: Derivatization via Cross-Coupling Reactions
The this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of derivatives. The Suzuki-Miyaura coupling is a particularly powerful method for the formation of carbon-carbon bonds.
Representative Suzuki-Miyaura Coupling Protocol
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: A reactor is charged with this compound, the corresponding boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst), and a suitable base (e.g., K2CO3 or Cs2CO3).
-
Solvent Addition: A degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (nitrogen or argon) to the desired temperature (typically 80-110 °C) until the reaction is complete.
-
Work-up and Isolation: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is separated, washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography, recrystallization, or other suitable methods to yield the desired derivative.
Scale-Up Considerations for Cross-Coupling Reactions
| Parameter | Laboratory Scale (grams) | Pilot/Manufacturing Scale (kilograms) | Rationale and Justification |
| Catalyst Loading | 1-5 mol% | 0.1-1 mol% | Catalyst cost is a significant factor at scale. Optimization to lower catalyst loading is crucial for economic viability.[9] |
| Ligand Selection | Standard phosphine ligands | Robust, air-stable ligands or pre-catalysts | Air and moisture sensitivity of ligands can be problematic on a large scale. Using more stable ligands or pre-catalysts simplifies handling. |
| Solvent Choice | Dioxane, THF | Toluene, 2-MeTHF, CPME | Safety (lower peroxide formation risk), ease of recovery, and environmental impact are key considerations for large-scale solvent use. |
| Base Selection | Cs2CO3, K3PO4 | K2CO3, Na2CO3 | Cost and solubility of the base are important factors. Weaker, less expensive bases are often preferred if effective. |
| Work-up & Purification | Chromatography | Crystallization, extraction, filtration | Chromatography is generally not feasible for large-scale purification. Developing a robust crystallization procedure is critical for obtaining high-purity material.[10] |
| Palladium Removal | Not always a primary focus | Critical (ICH guidelines) | Residual palladium levels in the final active pharmaceutical ingredient (API) are strictly regulated. Effective palladium scavenging or purification methods are mandatory.[9] |
Process Logic Diagram for Suzuki-Miyaura Scale-Up:
Caption: Key steps and considerations for the scale-up of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of this compound derivatives is a valuable process for the generation of novel chemical entities in drug discovery. The protocols and considerations outlined in this application note provide a solid foundation for the successful scale-up of this synthetic sequence. By carefully considering the aspects of process safety, reaction optimization, and purification strategies at each stage, researchers and process chemists can efficiently and safely produce these important building blocks on a larger scale, thereby accelerating the development of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. silicycle.com [silicycle.com]
- 10. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
Application Note: A Framework for Cellular Characterization of Novel Kinase Inhibitors Derived from the 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational protein kinase inhibitors.[1][2][3] Its unique structure facilitates critical hydrogen bonding interactions within the ATP-binding pocket of many kinases.[4] The introduction of iodo- and trifluoromethyl-substituents, such as in the 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core, offers medicinal chemists novel vectors for optimizing potency, selectivity, and pharmacokinetic properties.[5]
This guide provides a comprehensive framework for the initial cellular characterization of novel compounds derived from this scaffold. As these derivatives are often designed as kinase inhibitors, the protocols herein describe a logical, tiered approach—an "assay funnel"—to efficiently identify active compounds, confirm their mechanism of action in a cellular environment, and quantify their effects on downstream signaling pathways.
Section 1: The Assay Funnel Strategy
A tiered screening approach is essential for cost-effective and efficient drug discovery. This strategy prioritizes broad, high-throughput assays first to quickly identify "hits" and progressively employs more complex, lower-throughput assays to validate and characterize these hits.
Caption: A typical assay funnel for kinase inhibitor characterization.
Section 2: Primary Assay Protocol - ATP-Based Cell Viability (CellTiter-Glo®)
Principle of the Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method to determine the number of viable cells in culture by quantifying ATP, a marker of metabolically active cells.[6][7] The assay involves adding a single reagent that lyses the cells and generates a "glow-type" luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[8][9] This homogeneous "add-mix-measure" format is ideal for high-throughput screening (HTS).[7]
Detailed Protocol:
-
Cell Plating:
-
Harvest cells (e.g., A549, HCT116) in their logarithmic growth phase.
-
Seed cells in a white, opaque-walled 96-well or 384-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL for 96-well).
-
Include "cells + media" wells for compound treatment and "media only" wells for background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to create a dose-response curve (e.g., 100 µM to 1 nM final concentration). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Carefully remove the media from the cell plate and add the media containing the diluted compounds.
-
Include "vehicle control" wells (media with 0.5% DMSO) and a positive control (e.g., Staurosporine).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Execution:
-
Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[10]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation:
-
Subtract the average background luminescence (media only wells) from all other readings.
-
Normalize the data by expressing the luminescent signal in treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Compound ID | Cell Line | IC₅₀ (nM) |
| Cmpd-001 | A549 | 75.3 |
| Cmpd-002 | A549 | >10,000 |
| Staurosporine | A549 | 12.1 |
Section 3: Secondary Assay Protocol - Live-Cell Target Engagement (NanoBRET®)
Principle of the Assay: Confirming that a compound binds to its intended intracellular target is a critical step. The NanoBRET® Target Engagement (TE) Assay is a live-cell method that quantifies compound binding using Bioluminescence Resonance Energy Transfer (BRET).[11][12] The assay uses a target protein fused to NanoLuc® Luciferase (the BRET donor) and a cell-permeable fluorescent tracer that reversibly binds the target (the BRET acceptor).[13] When a test compound is introduced, it competes with the tracer for binding to the target, causing a dose-dependent decrease in the BRET signal.[14]
Detailed Protocol:
-
Cell Preparation:
-
Transfect cells (typically HEK293) with a plasmid encoding the target kinase fused to NanoLuc® Luciferase.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® medium.
-
-
Assay Setup:
-
In a white, 96-well plate, add test compounds across a range of concentrations.
-
Add the NanoBRET® Tracer (at a pre-determined optimal concentration) to the wells.
-
Add the transfected cell suspension to all wells.
-
Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate by diluting it with the provided buffer.
-
Add the substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) simultaneously.
-
Data Analysis and Presentation:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
-
Normalize the data to vehicle and no-tracer controls.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value, which reflects the compound's apparent affinity for the target in a live-cell context.[12]
| Compound ID | Target Kinase | Cellular IC₅₀ (nM) |
| Cmpd-001 | TKX-NanoLuc® | 98.6 |
| Cmpd-002 | TKX-NanoLuc® | >10,000 |
| Positive Ctrl | TKX-NanoLuc® | 25.4 |
Section 4: Tertiary Assay Protocol - Downstream Pathway Inhibition (Western Blot for p-ERK)
Principle of the Assay: To confirm that target engagement translates into functional inhibition of the signaling pathway, a downstream biomarker can be measured. For many kinase targets in the MAPK pathway (e.g., BRAF, MEK), the phosphorylation of ERK1/2 is a critical downstream event.[15][16] Western blotting allows for the semi-quantitative detection of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein.[17] A reduction in the p-ERK/Total-ERK ratio indicates successful pathway inhibition.
Caption: Inhibition of a kinase (e.g., RAF) blocks downstream ERK phosphorylation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow until they reach ~80% confluency.
-
Serum-starve the cells (e.g., in media with 0.5% FBS) for 12-24 hours to reduce basal pathway activation.[18]
-
Pre-treat cells with various concentrations of the test compound for 2 hours.
-
Stimulate the pathway with an appropriate growth factor (e.g., 100 ng/mL EGF for 10 minutes) to induce robust ERK phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer to a PVDF membrane.[19]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., p-p44/42 MAPK, Thr202/Tyr204).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.[17]
-
Re-block and probe the same membrane with a primary antibody for Total ERK1/2.
-
Detect the signal as described above.
-
Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
For each sample, calculate the ratio of the p-ERK signal to the Total-ERK signal.
-
Normalize these ratios to the stimulated vehicle control to quantify the degree of inhibition.
References
- 1. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com.cn]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ERK by Westerns - Protein and Proteomics [protocol-online.org]
- 19. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Analogs for Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets.[1][2] This scaffold is a cornerstone in the development of therapies for numerous diseases, particularly in oncology, where it is found in kinase inhibitors.[3][4] The development of potent and selective kinase inhibitors often hinges on the strategic functionalization of the core scaffold to optimize interactions within the ATP-binding pocket.
This guide focuses on the synthesis of a key intermediate, 4-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , and its subsequent elaboration into a library of analogs for Structure-Activity Relationship (SAR) studies. The deliberate placement of the trifluoromethyl (CF3) group and the iodine atom is a strategic design choice:
-
The Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group can significantly modulate the pKa of the pyrrole nitrogen and the electronic properties of the aromatic system.[5][6] This can influence binding affinities and metabolic stability. In the context of kinase inhibition, the CF3 group can form crucial hydrogen bonds or occupy hydrophobic pockets.[7]
-
The 4-Iodo Group: The iodine atom at the C4 position serves as a versatile synthetic handle. Its susceptibility to a variety of palladium-catalyzed cross-coupling reactions allows for the systematic and efficient introduction of a diverse range of substituents.[8][9][10] This rapid analoging is the cornerstone of modern SAR exploration, enabling researchers to probe the steric and electronic requirements of the target's binding site.
This document provides a comprehensive workflow, from the synthesis of the core structure to its diversification, with an emphasis on the underlying chemical principles and practical experimental guidance for researchers in drug development.
Synthetic Workflow Overview
The overall strategy involves a multi-step synthesis of the this compound core, followed by its diversification using various cross-coupling methodologies to generate a library of analogs for SAR studies.
Caption: Overall workflow for the synthesis and diversification of the this compound core.
Part 1: Synthesis of the Core Intermediate
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The following protocol is a representative route.
Protocol 1.1: Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, can be synthesized via several routes. One common approach involves the construction of the pyrrole ring onto a functionalized pyridine precursor. For the purpose of this guide, we will consider it a readily available starting material, as it can be sourced from commercial vendors.
Protocol 1.2: N-Protection of the 7-Azaindole Core
Direct electrophilic iodination of the 7-azaindole ring can be complex, with potential for reaction at multiple positions (C3, C4, C6) and on the pyrrole nitrogen. To ensure regioselective iodination at the C4 position, protection of the pyrrole nitrogen is highly recommended. The triisopropylsilyl (TIPS) group is an excellent choice due to its steric bulk, which can help direct metallation and subsequent iodination, and its stability to many reaction conditions, yet it can be removed under mild conditions.
Experimental Protocol:
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
Protocol 1.3: Regioselective C4-Iodination
With the bulky TIPS group in place, the C4 position becomes more accessible for directed ortho-metalation, followed by quenching with an iodine source. This provides a reliable method for regioselective iodination.
Experimental Protocol:
-
To a solution of 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of iodine (I2, 1.5 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine .[11][12]
Protocol 1.4: N-Deprotection
The final step to obtain the core intermediate is the removal of the TIPS protecting group. This is typically achieved using a fluoride source.
Experimental Protocol:
-
To a solution of 4-iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in THF (0.2 M) at room temperature, add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford This compound .
Part 2: Preparation of Analogs for SAR Studies
The this compound is a versatile building block for generating a library of analogs. The following protocols detail standard palladium-catalyzed cross-coupling reactions to introduce diversity at the C4 position.
Diversification Strategy
Caption: Diversification of the core intermediate using key cross-coupling reactions for SAR studies.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C(sp2)-C(sp2) bonds, allowing the introduction of a wide variety of aryl and heteroaryl moieties.[9][13] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient and N-heterocyclic substrates.[14][15]
Experimental Protocol (Representative Example):
-
To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and potassium carbonate (K2CO3, 3.0 eq).
-
Evacuate and backfill the vessel with argon (3x).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by preparative HPLC or column chromatography to yield the desired 4-aryl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine analog.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Robust and effective for a wide range of substrates. |
| Ligand | dppf (part of the pre-catalyst) | Provides good stability and reactivity. |
| Base | K2CO3, Cs2CO3, K3PO4 | Mild to strong inorganic bases are generally effective. |
| Solvent | Dioxane/H2O, DME/H2O, Toluene/EtOH/H2O | Aprotic/protic mixtures to solubilize both organic and inorganic reagents. |
Protocol 2.2: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is the method of choice for introducing terminal alkynes, which are valuable for probing linear binding channels and can serve as handles for further chemical modification (e.g., click chemistry).[16][17] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[18]
Experimental Protocol (Representative Example):
-
To a Schlenk tube, add this compound (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.05 eq).
-
Evacuate and backfill the vessel with argon (3x).
-
Add anhydrous, degassed solvent such as THF or DMF (0.2 M).
-
Add a degassed base, typically a liquid amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture.
-
Resuspend the residue in ethyl acetate, wash with saturated aqueous NH4Cl, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 4-alkynyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine analog.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh3)2Cl2, Pd(PPh3)4 | Standard, reliable palladium sources. |
| Co-catalyst | Copper(I) iodide (CuI) | Essential for the catalytic cycle. |
| Base | Triethylamine (TEA), DIPEA | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF | Aprotic polar solvents are generally effective. |
Protocol 2.3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of primary and secondary amines, which can act as crucial hydrogen bond donors or acceptors in ligand-protein interactions.[19][20] This reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong base.[21][22]
Experimental Protocol (Representative Example):
-
To a microwave vial or Schlenk tube, add this compound (1.0 eq), sodium tert-butoxide (NaOtBu, 1.5 eq), and the chosen phosphine ligand (e.g., XPhos, 0.1 eq).
-
Add the palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd2(dba)3, 0.05 eq).
-
Seal the vessel, then evacuate and backfill with argon (3x).
-
Add the desired primary or secondary amine (1.2 eq) followed by an anhydrous, degassed solvent such as toluene or dioxane (0.1 M).
-
Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by preparative HPLC or column chromatography to yield the desired 4-amino-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine analog.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd2(dba)3, Pd(OAc)2 | Common Pd(0) and Pd(II) precursors. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are required to facilitate reductive elimination. |
| Base | NaOtBu, LiHMDS, K3PO4 | A strong, non-nucleophilic base is essential. |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, aprotic solvents are necessary. |
Conclusion
The this compound scaffold is a highly valuable platform for the development of novel therapeutics. The synthetic protocols outlined in this guide provide a robust and versatile pathway for the creation of a diverse library of analogs. By systematically modifying the C4 position using modern cross-coupling chemistry, researchers can effectively conduct SAR studies to identify compounds with improved potency, selectivity, and pharmacokinetic properties. The careful execution of these protocols, coupled with rigorous analytical characterization, will empower drug discovery professionals to accelerate their research programs.
References
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | 1785114-14-8 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. 1261365-73-4|4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 12. 4-iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine,(CAS# 1261365-73-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Optimization of reaction conditions for 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine synthesis.
Welcome to the technical support center for the synthesis of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this challenging synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this procedure with confidence.
Scientific Overview: The Challenge of Regioselectivity
The synthesis of this compound, a valuable building block in medicinal chemistry, presents a significant regioselectivity challenge. The inherent electronic properties of the 7-azaindole core favor electrophilic substitution at the C3 position of the pyrrole ring. Furthermore, the presence of a strong electron-withdrawing trifluoromethyl group at the C5 position deactivates the pyridine ring, making direct electrophilic iodination at the C4 position highly unfavorable.
To overcome this, a multi-step strategy involving N-protection followed by directed ortho-metalation (DoM) is the most logical and scientifically sound approach. This guide will focus on optimizing the reaction conditions for this proposed synthetic pathway.
Proposed Synthetic Pathway
The recommended synthetic route is a three-step process:
-
N-Protection: The pyrrole nitrogen of the starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is protected with a bulky triisopropylsilyl (TIPS) group.
-
Directed ortho-Metalation (DoM) and Iodination: The N-TIPS protected intermediate undergoes regioselective lithiation at the C4 position, directed by the pyridine nitrogen and the bulky TIPS group. The resulting organolithium species is then quenched with an iodine source.
-
Deprotection: The TIPS protecting group is removed to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during each step of the synthesis.
Part 1: N-Protection of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Q1: Why is N-protection necessary for this synthesis?
A1: N-protection serves two critical functions. Firstly, the acidic N-H proton of the pyrrole ring would be readily deprotonated by the strong organolithium base used in the subsequent DoM step, preventing the desired C-H activation on the pyridine ring. Secondly, a bulky protecting group like triisopropylsilyl (TIPS) sterically hinders the C2 position of the pyrrole ring, which can also be susceptible to metalation, thereby enhancing the regioselectivity of the C4 lithiation.
Q2: I am observing low yields during the N-protection step. What are the possible causes and solutions?
| Potential Cause | Recommended Solution(s) |
| Incomplete Deprotonation | Ensure a slight excess of a strong, non-nucleophilic base (e.g., NaH, LiHMDS) is used to fully deprotonate the pyrrole nitrogen before adding the silyl chloride. |
| Steric Hindrance | The TIPS group is bulky. Ensure the reaction is run at an appropriate temperature (e.g., 0 °C to room temperature) for a sufficient duration to allow the reaction to go to completion. Monitor by TLC. |
| Moisture in the Reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the anionic intermediate and hydrolysis of the silyl chloride. |
| Choice of Base | If using a weaker base, consider switching to a stronger one like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) to ensure complete formation of the anion. |
Q3: Can I use other protecting groups besides TIPS?
A3: While other protecting groups can be used, the choice of the triisopropylsilyl (TIPS) group is strategic. Its bulkiness is crucial for directing the subsequent metalation to the C4 position by sterically blocking the C2 position. Smaller silyl groups or other protecting groups might not provide the same level of steric hindrance, potentially leading to a mixture of isomers.
Part 2: Directed ortho-Metalation (DoM) and Iodination
Q1: Why is Directed ortho-Metalation the preferred method for introducing the iodine at the C4 position?
A1: As previously mentioned, direct electrophilic iodination of the 7-azaindole core is highly favored at the C3 position. The electron-withdrawing trifluoromethyl group at C5 further deactivates the pyridine ring, making electrophilic attack at C4 extremely difficult. Directed ortho-metalation (DoM) is a powerful technique that overcomes these electronic biases.[1][2] The pyridine nitrogen acts as a directing group, coordinating to the lithium of the organolithium base (e.g., n-butyllithium) and directing the deprotonation to the adjacent C4 position. The bulky N-TIPS group helps to further enforce this regioselectivity.
Caption: Mechanism of Directed ortho-Metalation and Iodination. (Note: Image placeholders would be replaced with actual chemical structures in a live version).
Q2: My DoM reaction is giving low yields of the desired 4-iodo product. What could be the problem?
| Potential Cause | Recommended Solution(s) |
| Insufficiently Low Temperature | This reaction is highly sensitive to temperature. The lithiation step should be carried out at a very low temperature (typically -78 °C) to prevent side reactions and decomposition of the organolithium intermediate. |
| Incorrect Stoichiometry of Organolithium Base | Use a slight excess (1.1-1.2 equivalents) of the organolithium base (e.g., n-BuLi or s-BuLi) to ensure complete deprotonation. Titrate your organolithium solution before use to determine its exact concentration. |
| Presence of Water or Protic Solvents | Rigorously exclude moisture and protic impurities from all reagents and glassware. Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether). |
| Inefficient Quenching with Iodine | Add the iodine solution at low temperature (-78 °C) and allow the reaction to slowly warm to room temperature. Ensure the iodine is completely dissolved in an anhydrous solvent before addition. |
| Formation of the 3-Iodo Isomer | If the 3-iodo isomer is observed, it suggests that electrophilic iodination is competing with the DoM pathway. This could be due to incomplete lithiation. Re-optimize the lithiation conditions (temperature, time, and amount of base). The bulky TIPS group should minimize C2/C3 lithiation. |
Q3: What is the best iodinating agent to use?
A3: Molecular iodine (I₂) is the most common and effective electrophile for quenching the C4-lithiated intermediate. It should be dissolved in an anhydrous solvent like THF before being added to the reaction mixture. Other iodinating agents like 1,2-diiodoethane can also be used.
Part 3: Deprotection of the TIPS Group
Q1: What are the recommended conditions for removing the TIPS protecting group?
A1: The triisopropylsilyl (TIPS) group can be removed under standard conditions. The two most common methods are:
-
Fluoride-based deprotection: Tetrabutylammonium fluoride (TBAF) in an appropriate solvent like THF is a very effective and widely used method for cleaving silyl ethers.[3]
-
Acid-catalyzed deprotection: Mild acidic conditions, such as acetic acid in THF/water or HCl in an alcohol, can also be used. However, care must be taken as the 7-azaindole core can be sensitive to strong acids.
Q2: The deprotection reaction is sluggish or incomplete. What should I do?
| Potential Cause | Recommended Solution(s) |
| Steric Hindrance | The TIPS group is sterically hindered, which can make its removal slower than other silyl groups. Increase the reaction time and/or slightly elevate the temperature (e.g., to 40-50 °C) if using TBAF. Monitor the reaction progress by TLC. |
| Insufficient Reagent | Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of the deprotecting agent (e.g., TBAF) is used. |
| Quality of TBAF | TBAF solutions can degrade over time. Use a fresh bottle or a recently prepared solution of TBAF in THF. |
Q3: Are there any common side reactions during deprotection?
A3: With fluoride-based deprotection, the reaction is generally clean. If using acidic conditions, there is a potential for degradation of the 7-azaindole ring if the acid is too strong or the reaction time is too long. It is crucial to monitor the reaction closely and use the mildest acidic conditions that are effective.
Experimental Protocols
The following are generalized, step-by-step methodologies for the key experiments. Researchers should optimize these protocols for their specific scale and laboratory conditions.
Protocol 1: N-Protection with Triisopropylsilyl Chloride (TIPSCl)
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add triisopropylsilyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Directed ortho-Metalation and Iodination
-
Dissolve the N-TIPS protected 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.2 eq., solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
In a separate flask, dissolve iodine (1.5 eq.) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Deprotection of the TIPS Group
-
Dissolve the purified 4-iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in THF.
-
Add a 1M solution of TBAF in THF (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
References
Technical Support Center: Synthesis of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis and purification of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to help you improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: I attempted a direct iodination of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and obtained a very low yield of the desired 4-iodo product, with the major product being the 3-iodo isomer. Why is this happening?
A1: This is the most common issue encountered and is a direct consequence of the inherent electronic properties of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system. Electrophilic aromatic substitution, such as iodination, is governed by the electron density of the aromatic ring.
-
Inherent Reactivity of the Pyrrole Ring: The pyrrole moiety of the 7-azaindole scaffold is electron-rich compared to the pyridine moiety. Within the pyrrole ring, the C3 position is the most nucleophilic and therefore the most kinetically favored site for electrophilic attack.[1][2]
-
Influence of the Trifluoromethyl Group: The -CF3 group at the C5 position is a strong electron-withdrawing group.[3] This group deactivates the entire ring system towards electrophilic substitution, making the reaction more difficult overall. However, it does not alter the inherent regioselectivity, which still strongly favors the C3 position.
The combination of these factors leads to the preferential formation of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Achieving substitution at the C4 position requires overcoming this innate reactivity, which is why direct iodination is not a viable strategy for obtaining the 4-iodo isomer in high yield.
Troubleshooting Guide: Improving Yield and Regioselectivity
Given that direct iodination is not a feasible route to this compound, we recommend alternative, multi-step strategies that offer precise regiochemical control.
Issue 1: Predominant Formation of the 3-Iodo Isomer
This section provides two primary strategies to overcome the inherent C3 selectivity of the 7-azaindole ring and achieve iodination at the C4 position.
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds.[4][5] By installing a directing metalation group (DMG) on the pyrrole nitrogen, we can direct a strong base to deprotonate the adjacent C2 or the more sterically accessible C4 position on the pyridine ring. For C4 functionalization, a bulky protecting group on the nitrogen is often employed to block the C2 position and favor deprotonation at C4.
Detailed Protocol for Strategy A:
Step 1: N-Protection of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 1-(Triisopropylsilyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Step 2: Directed C4-Iodination
-
Dissolve the N-TIPS protected starting material (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
In a separate flask, dissolve iodine (I2, 1.5 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the lithiated species via cannula into the iodine solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield 4-Iodo-1-(triisopropylsilyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Step 3: N-Deprotection
-
Dissolve the purified 4-iodo-N-TIPS intermediate (1.0 eq) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography to obtain the final product, this compound.
This strategy involves the synthesis of a 4-chloro-7-azaindole intermediate, followed by a Finkelstein-type halogen exchange reaction to introduce the iodine.[6][7] The initial introduction of the chloro group at the 4-position can be achieved via N-oxide formation.[8]
Detailed Protocol for Strategy B:
Step 1: Synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide
-
Dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Cool the solution to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the N-oxide, which may be used in the next step without further purification.
Step 2: Synthesis of 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
To the crude N-oxide from the previous step, add phosphorus oxychloride (POCl3, 5-10 eq) slowly at 0 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or solid sodium carbonate until the pH is ~8.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to obtain the 4-chloro intermediate.
Step 3: Halogen Exchange to this compound
-
Combine 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and sodium iodide (NaI, 3.0-5.0 eq) in a sealed tube with acetonitrile as the solvent.
-
Heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS for the formation of the desired product.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the final product.
Issue 2: Difficult Purification and Isomer Separation
If your reaction has produced a mixture of 3-iodo and 4-iodo isomers, their separation can be challenging due to their similar polarities.
Troubleshooting Purification:
-
High-Performance Flash Chromatography: Standard flash chromatography may not be sufficient. Utilize high-performance flash chromatography with high-quality silica gel and a slow, shallow gradient of a suitable solvent system (e.g., ethyl acetate in hexanes or dichloromethane in hexanes).
-
Alternative Stationary Phases: Consider using different stationary phases for chromatography. Reversed-phase (C18) chromatography can sometimes provide better separation for isomers that are difficult to resolve on normal-phase silica.
-
Recrystallization: If a solid, attempt recrystallization from various solvent systems. This can be a highly effective method for isolating a single, pure isomer.
-
Preparative HPLC: For small quantities or to obtain highly pure material for analytical standards, preparative HPLC is the most effective method for separating closely related isomers.
| Parameter | 3-Iodo Isomer | 4-Iodo Isomer | Separation Tip |
| Polarity | Generally slightly less polar | Generally slightly more polar | Use a slow gradient in normal-phase chromatography. |
| Solubility | Varies | Varies | Exploit differences in solubility for recrystallization. |
| NMR | Distinctive shifts in the pyrrole region | Distinctive shifts in the pyridine region | Use 1H and 13C NMR to confirm the identity of each isomer. |
References
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. 4-IODO-7-AZAINDOLE synthesis - chemicalbook [chemicalbook.com]
- 7. 4-IODO-7-AZAINDOLE | 319474-34-5 [chemicalbook.com]
- 8. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted 1H-pyrrolo[2,3-b]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines (7-azaindoles). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. As bioisosteres of indoles, 7-azaindoles are privileged structures in numerous clinically approved drugs and advanced drug candidates.[1] However, their synthesis is often plagued by challenges stemming from the electronic nature of the fused pyridine ring and the reactivity of intermediates.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose experimental issues, understand the root causes of byproduct formation, and implement effective solutions.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction yield is low, and I'm isolating a dimer of my picoline starting material. What is causing this and how can I prevent it?
Question: I am attempting a Chichibabin-type cyclization by treating a substituted 3-picoline with a strong base like Lithium Diisopropylamide (LDA) followed by an electrophile (e.g., a nitrile or aldehyde). My desired 7-azaindole is forming in low yields, and a major byproduct appears to be a dimer of the starting picoline. What is the mechanism of this dimerization, and what adjustments can I make to favor the desired cyclization?
Answer: This is a classic and often frustrating side reaction in syntheses that rely on the metalation of picoline derivatives. The root cause is the inherent reactivity of the lithiated intermediate.
Causality & Mechanism: When you treat a 3-picoline with a strong, non-nucleophilic base like LDA, the intent is to deprotonate the methyl group to form a benzylic-type lithium intermediate. This nucleophile is then supposed to attack your chosen electrophile to build the pyrrole ring precursor.
However, this highly reactive benzyllithium intermediate can also act as a nucleophile towards another molecule of the starting 3-picoline, which is electrophilic at the C4 and C6 positions of the pyridine ring. The most common pathway is a 1,4-addition (Michael-type addition) of the benzyllithium to the picoline starting material. This generates a dihydropyridine intermediate which can then undergo further reactions or oxidation upon workup to yield various stable, dimeric byproducts.[2]
// Invisible edges for alignment Benzyllithium -> Benzyllithium_2 [style=invis]; Picoline_Start -> Picoline_Start_2 [style=invis];
// Connection from desired path to byproduct path Benzyllithium -> Dimer_Intermediate [lhead=cluster_byproduct, ltail=cluster_main, label="Side Reaction", color="#EA4335", style=dashed, constraint=false];
} etad Caption: Competing pathways in picoline metalation reactions.
Troubleshooting & Optimization Protocol: The key to suppressing dimerization is to control the concentration and lifetime of the reactive benzyllithium intermediate.
| Parameter | Condition Favoring Dimerization | Recommended Condition for 7-Azaindole | Rationale |
| Temperature | > -40 °C | ≤ -40 °C, ideally -78 °C | Lower temperatures decrease the rate of the 1,4-addition side reaction more significantly than the initial deprotonation.[2] |
| Order of Addition | Picoline added to LDA, then long hold time before electrophile | "Inverse Addition": Add picoline to a pre-mixed solution of LDA and the electrophile at low temp. OR, add electrophile immediately after picoline metalation. | Minimizes the time the benzyllithium intermediate exists in the presence of unreacted picoline starting material. |
| Base Stoichiometry | ~1.0 equivalent of LDA | >2.0 equivalents of LDA | The second equivalent of base can participate in the subsequent cyclization step and may influence aggregation states of the organolithium species, favoring the desired pathway.[2] |
| Solvent | --- | THF | Tetrahydrofuran is the standard and well-validated solvent for these reactions. |
Step-by-Step Mitigation Protocol:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), charge a flame-dried flask with a solution of LDA (2.1 equiv.) in THF.
-
Cooling: Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of your 3-picoline starting material (1.0 equiv.) in THF to the LDA solution, maintaining the temperature at -78 °C.
-
Immediate Quench: Stir for the minimum time required for complete deprotonation (typically 30-60 minutes at -40 °C, may require optimization). Immediately following this, add your electrophile (e.g., benzonitrile, 1.2 equiv.) as a solution in THF.[2]
-
Reaction: Allow the reaction to proceed at -40 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl before warming to room temperature.
FAQ 2: I am observing uncontrolled regioselectivity during electrophilic halogenation. How can I selectively functionalize the C3 position?
Question: I am trying to install a bromine atom on the 7-azaindole core using NBS, but I am getting a mixture of products, including bromination on the pyridine ring (C5 position). How can I achieve high regioselectivity for the C3 position of the pyrrole ring?
Answer: This is a common regioselectivity challenge. The 7-azaindole scaffold has multiple potential sites for electrophilic attack, and the outcome is highly dependent on the reaction conditions and the nature of the halogenating agent.
Causality & Mechanism: The pyrrole ring of the 7-azaindole is significantly more electron-rich and thus more nucleophilic than the electron-deficient pyridine ring. Therefore, electrophilic aromatic substitution is kinetically favored on the pyrrole ring. The C3 position is generally the most nucleophilic site.
However, under harsh conditions (e.g., strong acids, high temperatures) or with very reactive electrophiles, the reaction can become less selective. Furthermore, the pyridine nitrogen can be protonated, which further deactivates the pyridine ring but can also influence the reactivity of the pyrrole moiety. Some reagents may also coordinate to the pyridine nitrogen, altering the regiochemical outcome.
Troubleshooting & Optimization Protocol: Switching to a milder, more controlled halogenating system is the most effective strategy. While NBS and NIS are common, they can sometimes be too reactive.
| Reagent | Typical Conditions | Selectivity | Reference |
| N-Bromosuccinimide (NBS) | DMF or CH₂Cl₂, 0 °C to rt | Moderate to Good for C3, but can give mixtures. | [3] |
| N-Iodosuccinimide (NIS) | Acetonitrile or DMF, rt | Generally good for C3-iodination. | [3] |
| Copper(II) Bromide (CuBr₂) | Acetonitrile, rt | Excellent for C3-bromination. | [4] |
| Iodine (I₂) / DMSO | DMSO, 80 °C | Excellent for C3-iodination and subsequent chalcogenation. | [5][6] |
| Enzymatic Halogenation | Aqueous buffer, rt, RebH enzyme | Very high, catalyst-controlled regioselectivity. | [7] |
Recommended Protocol for Regioselective C3-Bromination: [4]
-
Dissolution: Dissolve the 7-azaindole starting material (1.0 equiv.) in acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Add Copper(II) Bromide (CuBr₂, 2.0-2.5 equiv.) to the solution in one portion at room temperature.
-
Reaction: Stir the resulting suspension at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove copper salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by partitioning between an organic solvent (e.g., EtOAc) and aqueous ammonia (to remove residual copper), followed by standard column chromatography.
FAQ 3: My final deprotection step is failing and generating a complex mixture, including an unexpected tricyclic byproduct. What is happening?
Question: I am using a SEM (2-(trimethylsilyl)ethoxymethyl) group to protect the pyrrole nitrogen. When I try to remove it under acidic or fluoride-mediated conditions, I get very little of my desired N-H free 7-azaindole. Instead, I see multiple byproducts, one of which has a mass suggesting the addition of a CH₂ group.
Answer: SEM-deprotection can be deceptively challenging. The issue arises from the mechanism of its removal, which releases formaldehyde as a transient, highly reactive species.
Causality & Mechanism: The removal of the SEM group proceeds via elimination to release the N-H pyrrole, trimethylsilyl fluoride (or another TMS derivative), and ethylene. However, a common side reaction pathway involves cleavage that liberates formaldehyde (CH₂O).
The free pyrrole nitrogen of your product is nucleophilic, and the C3 position can also be nucleophilic. These sites can react with the liberated formaldehyde. A common and problematic reaction is the Pictet-Spengler-type cyclization where the pyrrole nitrogen and the C7-pyridine nitrogen both react with formaldehyde, leading to the formation of a tricyclic, eight-membered ring byproduct.[8] Other side reactions include N-methylation or hydroxymethylation.
// Connect product and byproduct formation {rank=same; Deprotected_Product; Formaldehyde;} Formaldehyde -> Tricyclic_Byproduct [label="+ Deprotected Product", color="#EA4335"]; Deprotected_Product -> Tricyclic_Byproduct [style=invis];
} etad Caption: Desired vs. undesired pathways in SEM-deprotection.
Troubleshooting & Optimization Protocol: The key is to trap the formaldehyde as it is formed or to use deprotection conditions that minimize its generation.
-
Introduce a Formaldehyde Scavenger: Including a nucleophilic scavenger in the reaction mixture can intercept the formaldehyde before it reacts with your product.
-
Effective Scavengers: 1,3-Dimedone, ethylenediamine, or even a simple primary amine can be effective.
-
Protocol: Add 2-3 equivalents of the scavenger to the reaction mixture along with the deprotecting agent (e.g., TBAF or HCl).
-
-
Optimize Deprotection Conditions:
-
Fluoride Source: Tetrabutylammonium fluoride (TBAF) is common, but sometimes switching to cesium fluoride (CsF) or potassium fluoride (KF) with a crown ether can alter the reaction pathway favorably.
-
Acidic Conditions: If using acid, screen different acids (TFA, HCl in dioxane) and temperatures. Start at low temperatures (0 °C) and slowly warm only if necessary. A detailed study found that 10% TFA in DCM at 0 °C was effective for a similar deprotection.[8]
-
Recommended Protocol for SEM Deprotection with a Scavenger:
-
Setup: Dissolve the SEM-protected 7-azaindole (1.0 equiv.) and 1,3-dimedone (2.5 equiv.) in a suitable solvent like THF or Dichloromethane (DCM).
-
Reagent Addition: Add the deprotecting agent.
-
For Fluoride: Add a 1M solution of TBAF in THF (2.0 equiv.) dropwise at room temperature.
-
For Acid: Cool the solution to 0 °C and add Trifluoroacetic Acid (TFA, 10-20% v/v) dropwise.
-
-
Monitoring: Stir the reaction at the chosen temperature and monitor carefully by LC-MS for the disappearance of starting material and the appearance of the desired product. Avoid letting the reaction run for an extended time after completion.
-
Workup: Quench the reaction (e.g., with saturated NaHCO₃ for acid deprotection or water for fluoride) and perform a standard extractive workup. Purify the product by column chromatography.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the Technical Support Center for the purification of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the purification of this fluorinated heterocyclic compound. As Senior Application Scientists, we have synthesized the following information to ensure scientific integrity and practical utility in your laboratory work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Recovery After Column Chromatography
-
Question: I am experiencing significant product loss during silica gel column chromatography. What are the potential causes and how can I improve my recovery?
-
Answer: Low recovery from silica gel chromatography can stem from several factors, particularly for a compound with the structural features of this compound.
-
Strong Adsorption to Silica Gel: The pyrrolo[2,3-b]pyridine core contains nitrogen atoms that can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and irreversible adsorption. The trifluoromethyl group can also engage in hydrogen bonding with the silica surface.
-
Solution: To mitigate this, you can deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (0.1-1% v/v) in your eluent system. This will cap the acidic sites and reduce strong product-silica interactions.
-
-
Improper Solvent System: An inappropriate mobile phase can lead to either poor separation from impurities or strong retention on the column.
-
Solution: A systematic approach to selecting your solvent system is crucial. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with a more polar solvent such as ethyl acetate or dichloromethane. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio that provides good separation (Rf value of your product around 0.2-0.3).
-
-
Product Instability on Silica: Although generally stable, some halogenated and trifluoromethylated compounds can be sensitive to prolonged exposure to the acidic environment of silica gel.
-
Solution: Perform the chromatography as quickly as possible (flash chromatography is preferred over gravity chromatography). Neutralizing the silica gel as mentioned above can also help improve stability.
-
-
Issue 2: Co-elution of Impurities
-
Question: I am having difficulty separating my product from a persistent impurity that has a very similar Rf value on TLC. What are my options?
-
Answer: Co-elution is a common challenge, especially with closely related impurities. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Change Solvent Polarity: Fine-tune the ratio of your polar and non-polar solvents. Sometimes, a very small change in the percentage of the polar solvent can significantly improve resolution.
-
Use a Different Solvent System: If a hexane/ethyl acetate system is not working, consider trying a dichloromethane/methanol or a toluene/acetone system. The different solvent properties can alter the interactions of your compounds with the stationary phase, leading to better separation.
-
-
Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, changing the stationary phase may be necessary.
-
Alumina (Neutral or Basic): For compounds that are sensitive to acidic silica, alumina can be a good alternative.
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This can be particularly effective for separating compounds with different hydrophobicities.
-
-
Recrystallization: If the impurity is present in a small amount, recrystallization after column chromatography can be a highly effective final purification step.
-
Issue 3: Product Decomposition During Purification
-
Question: My product appears to be degrading during the purification process, as evidenced by the appearance of new spots on TLC. What could be causing this?
-
Answer: Decomposition of this compound during purification is most likely due to its sensitivity to acid, light, or prolonged heat.
-
Acid Sensitivity: As mentioned, the acidic nature of silica gel can potentially lead to degradation.
-
Solution: Use deactivated silica gel or an alternative stationary phase like alumina.
-
-
Light Sensitivity: Many iodo-substituted aromatic compounds are light-sensitive and can decompose over time to form colored impurities.
-
Solution: Protect your compound from light at all stages of the purification process. Wrap your chromatography column and collection flasks in aluminum foil.
-
-
Thermal Instability: While the compound is likely to be relatively stable at room temperature, prolonged exposure to heat during solvent evaporation should be avoided.
-
Solution: Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40 °C) and remove the solvent as quickly as possible.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for column chromatography of this compound?
A1: A good starting point for determining the optimal eluent for column chromatography is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. Based on the purification of the related compound 4-iodo-1H-pyrrolo[2,3-b]pyridine, a gradient of ethyl acetate in hexanes is a logical choice.[1][2] We recommend starting with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increasing the concentration. Use TLC to monitor the separation.
Q2: Can I use recrystallization to purify this compound?
A2: Yes, recrystallization can be a very effective purification technique, especially for removing small amounts of impurities after chromatography. The choice of solvent is critical. For the related 4-iodo-1H-pyrrolo[2,3-b]pyridine, acetonitrile has been successfully used for recrystallization.[1][2] Other potential solvent systems to screen include ethanol, isopropanol, or a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or heptane).
Q3: What are the likely impurities I might encounter in the synthesis of this compound?
A3: The impurities will depend on the synthetic route used. However, some common impurities in the synthesis of related 7-azaindoles include:
-
Starting Materials: Unreacted starting materials are common impurities.
-
De-iodinated Product: Depending on the reaction and workup conditions, you may see some of the product where the iodine has been replaced by a hydrogen atom.
-
Isomers: If the synthesis involves the formation of the pyrrolo[2,3-b]pyridine core, you may have isomeric impurities.
-
Byproducts from Side Reactions: The synthesis of trifluoromethylpyridines can sometimes lead to the formation of multi-chlorinated by-products if chlorination steps are involved.[3]
Q4: How can I monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of your purification.
-
Staining: Since this compound has a UV-active chromophore, it should be visible under a UV lamp (254 nm). For visualization of non-UV active impurities, you can use a general stain like potassium permanganate or ceric ammonium molybdate.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on your specific crude material and the results of your TLC analysis.
1. Preparation of the Column: a. Select a column of appropriate size for the amount of crude material to be purified. b. Add a small plug of cotton or glass wool to the bottom of the column. c. Add a layer of sand (approx. 1 cm). d. Prepare a slurry of silica gel in the initial, least polar eluent. e. Carefully pour the slurry into the column and allow it to pack under gentle pressure.
2. Loading the Sample: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). b. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. c. Carefully add the dry-loaded sample to the top of the packed column. d. Add a small layer of sand on top of the sample.
3. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply pressure to the top of the column to begin the elution. c. Collect fractions in test tubes or vials. d. Monitor the elution of the product by TLC analysis of the collected fractions.
4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator. c. Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
1. Solvent Selection: a. In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent (e.g., acetonitrile, ethanol). b. Allow the solution to cool to room temperature and then in an ice bath. c. If crystals form, this is a potentially good solvent for recrystallization.
2. Recrystallization Procedure: a. Dissolve the impure this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. If there are any insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the purified crystals under vacuum.
Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Application | Expected Rf of Product |
| Hexanes / Ethyl Acetate (9:1 to 7:3) | TLC and Column Chromatography | 0.2 - 0.4 |
| Dichloromethane / Methanol (98:2 to 95:5) | Alternative for Column Chromatography | To be determined by TLC |
| Toluene / Acetone (9:1 to 8:2) | Alternative for Column Chromatography | To be determined by TLC |
Visualizations
References
Stability and storage conditions for 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
CAS Number: 1261365-97-2 Molecular Formula: C₈H₄F₃IN₂
This guide provides in-depth technical information, storage protocols, and troubleshooting advice for researchers and drug development professionals working with 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. As a key heterocyclic building block, its stability is paramount for reproducible and successful experimental outcomes.
Section 1: Core Stability & Storage Protocols
This section addresses the most critical questions regarding the long-term stability and proper storage of the compound.
Q1: What are the definitive storage conditions for this compound?
To ensure maximum shelf-life and prevent degradation, the compound must be stored under controlled conditions. The recommended storage parameters are summarized below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential decomposition reactions. While some related compounds may be stable at room temperature, refrigerated storage is the best practice for iodo-substituted heterocycles.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, which can participate in degradation pathways.[1] |
| Light | Amber Vial / Dark Location | The Carbon-Iodine (C-I) bond is photosensitive and can undergo homolytic cleavage upon exposure to UV or even ambient light, leading to impurities.[2][3] |
| Container | Tightly Sealed Vial | Prevents the ingress of moisture and atmospheric contaminants. Containers should be carefully resealed after each use.[4][5] |
Q2: Why is an inert atmosphere so critical for this specific molecule?
The necessity for an inert atmosphere stems from the chemical nature of the pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core and its substituents.
-
Oxidative Sensitivity: Aromatic iodides, particularly on electron-rich heterocyclic systems, can be susceptible to oxidative degradation.
-
Moisture Sensitivity: While the compound itself is not acutely hygroscopic, moisture can facilitate certain degradation pathways or interfere with downstream reactions, especially those involving organometallics or strong bases.
-
Preventing Side Reactions: In many applications, this compound is used in sensitive cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Contamination with oxygen or water can deactivate the catalysts and reagents used in these protocols, leading to failed experiments. The use of inert atmosphere techniques is standard practice for handling such sensitive materials.[6]
Q3: What is the expected shelf-life, and how can I validate the purity of an older batch?
While suppliers do not typically assign a strict expiration date, the compound's shelf-life is entirely dependent on adherence to the storage conditions outlined above. When stored correctly, it can remain stable for several years.
Self-Validation Protocol: Before using a batch that has been stored for an extended period (>1 year) or if you suspect mishandling, it is crucial to re-analyze its purity.
-
Visual Inspection: Check for any change in color or appearance. The pure compound is typically a solid.
-
Solubility Check: Ensure the compound dissolves as expected in the appropriate solvent. Any insolubility may indicate polymerization or degradation.
-
Analytical Verification (Recommended):
-
HPLC/LC-MS: This is the most effective method to quantify purity and identify potential degradation products.
-
¹H NMR: Check the proton NMR spectrum against a reference. Look for the absence of key signals or the appearance of new, unidentified peaks.
-
Section 2: Experimental Handling & Workflow
Proper handling is essential to prevent contamination and degradation during experimental setup.
Standard Workflow for Experimental Use
The following diagram outlines the critical steps from retrieving the compound from storage to its use in a reaction.
Step-by-Step Protocol: Preparing a Stock Solution
-
Equilibration: Remove the sealed vial of this compound from the refrigerator and place it in a desiccator for at least 30 minutes to allow it to warm to room temperature. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere Transfer: Move the vial into a glovebox or connect it to a Schlenk line flushed with argon or nitrogen.
-
Weighing: Carefully unseal the vial and quickly weigh the desired amount of solid into a clean, dry, tared vial.
-
Solvent Addition: Add the appropriate volume of anhydrous solvent (e.g., DMSO, DMF, Dioxane) to the vial using a dry syringe to achieve the target concentration.
-
Dissolution: Cap the vial and gently swirl or sonicate until the solid is completely dissolved.
-
Storage of Solution: If the stock solution is not for immediate use, blanket the headspace with inert gas, seal the vial tightly (e.g., with a septum and Parafilm), and store it at 2-8°C in the dark. For long-term storage, freezing at -20°C may be preferable, but perform a freeze-thaw stability check first.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving this reagent.
FAQ 1: My palladium-catalyzed cross-coupling reaction is failing. Could the starting material be the problem?
Yes, issues with the starting material are a common cause of reaction failure. Here’s how to troubleshoot:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Degradation (De-iodination) | Run an LC-MS or NMR on your starting material. Look for a mass peak corresponding to the de-iodinated compound (C₈H₅F₃N₂). | Discard the old batch and use a fresh, validated sample. Ensure all future handling and storage follows the recommended protocol. |
| Catalyst Poisoning | This is difficult to diagnose directly. | Ensure your starting material was handled under strictly inert conditions. Trace oxygen can damage the palladium catalyst. |
| Inhibitory Impurities | Check the Certificate of Analysis (CoA) for purity. If below 95%, unknown impurities could be interfering.[7] | Purify the starting material by recrystallization or column chromatography, or purchase a higher-purity batch. |
FAQ 2: I see an unexpected peak in my LC-MS analysis corresponding to the loss of iodine. Why did this happen?
The C-I bond on the azaindole ring is the most probable site of degradation.
This conversion, known as proto-deiodination, can be caused by:
-
Photodecomposition: Exposure to ambient laboratory light over time.
-
Reaction Conditions: Certain bases, reductive conditions, or even trace metals in your reaction setup can facilitate the cleavage of the C-I bond.
-
Thermal Stress: Storing the compound at elevated temperatures.
To avoid this, always protect the compound and your reaction mixtures from light and use high-purity solvents and reagents.[3]
FAQ 3: My results are inconsistent. One week the reaction works perfectly, the next it fails. What's going on?
Inconsistent results often point to gradual degradation of the starting material or a stock solution.[8]
-
Stock Solution Instability: Are you using an older stock solution? Solutions, especially in solvents like DMSO, may have limited stability even when stored cold. It is best practice to prepare fresh stock solutions for sensitive reactions.
-
Improper Sealing: Each time the main container is opened, there is a risk of introducing small amounts of air and moisture. Over time, this can degrade the entire batch. Consider aliquoting the solid into smaller, single-use vials upon receipt.[3]
-
Cross-Contamination: Ensure spatulas and syringes are scrupulously clean and dry. Contamination from other reagents can compromise the compound's integrity.
References
- 1. angenechemical.com [angenechemical.com]
- 2. Storage requirements for HEPES buffer CAS 7365-45-9 [vacutaineradditives.com]
- 3. Storage Requirements And Shelf Life Of HEPES Buffer CAS 7365-45-9 [vacutaineradditives.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine | Benchchem [benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of complex molecules utilizing this specific heterocyclic halide.
Understanding the Substrate: this compound
The successful execution of a Suzuki coupling with this substrate requires an appreciation of its unique electronic and steric properties. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a common scaffold in medicinal chemistry. The presence of a trifluoromethyl group at the 5-position significantly influences the electronic nature of the aromatic system, making it more electron-deficient. This can impact the rates of key steps in the catalytic cycle. The iodo-substituent at the 4-position provides a reactive site for oxidative addition, generally more reactive than corresponding bromo- or chloro-analogs.[1]
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may be encountering in the laboratory.
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
When faced with a stalled reaction, a systematic evaluation of the reaction components and conditions is crucial.
Possible Causes and Recommended Actions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or exposure to oxygen.
-
Action: Test the catalyst with a reliable, well-established Suzuki coupling reaction to confirm its activity. Consider using a more robust pre-catalyst, such as a palladacycle, which can be more stable.[2] Ensure that any Pd(II) precatalyst is effectively reduced to the active Pd(0) species in situ.[2]
-
-
Inefficient Base: The base plays a critical role in the transmetalation step, activating the boronic acid partner.[3]
-
Action: For N-heterocyclic substrates, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or tripotassium phosphate (K₃PO₄) are often effective.[4] Ensure the base is finely powdered and anhydrous for optimal performance.[4] The solubility of the base is also a key factor; the addition of water as a co-solvent can be beneficial.[4]
-
-
Inadequate Solvent System: The solvent must be capable of dissolving the reactants to a reasonable extent.
-
Action: Common solvent systems for Suzuki couplings include mixtures of 1,4-dioxane/water, THF/water, or DMF/water.[4] The ratio of the organic solvent to water may need to be optimized for your specific substrates.
-
-
Insufficient Temperature: While aryl iodides are generally reactive, some Suzuki couplings require elevated temperatures to proceed efficiently.
Q2: I am observing significant dehalogenation of my this compound. How can I mitigate this side reaction?
Dehalogenation, the replacement of the iodine atom with hydrogen, is a common side reaction in Suzuki couplings, particularly with electron-deficient and N-heterocyclic halides.[1] The likely culprit is the formation of a palladium-hydride (Pd-H) species.[1]
Strategies to Minimize Dehalogenation:
-
Protect the N-H Group: For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring system, which may influence the reaction outcome. In some instances, protecting the N-H group can suppress dehalogenation.[5]
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the desired cross-coupling pathway over dehalogenation.[2][6]
-
Base Selection: The strength and nature of the base can influence the formation of Pd-H species. Experiment with different bases to find one that minimizes this side reaction.
-
Solvent Purity: Ensure that your solvents are anhydrous and thoroughly degassed to remove oxygen. Oxygen can contribute to catalyst decomposition and side reactions.[2]
Q3: My boronic acid appears to be degrading, leading to homocoupling and other byproducts. What can I do?
Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation (hydrolysis of the boronic acid to the parent arene and boric acid) or homocoupling.[7]
Solutions for Boronic Acid Instability:
-
Use a Boronic Ester: Boronic esters, such as pinacol esters (BPin), are often more stable than their corresponding boronic acids.[8][9] They can transmetalate directly without prior hydrolysis.[8][9]
-
Use Organotrifluoroborates: Potassium organotrifluoroborates (RBF₃K) are another stable alternative to boronic acids. They can act as a "slow release" source of the boronic acid under the reaction conditions, minimizing side reactions.[10][11]
-
Control Reaction Conditions: Lowering the reaction temperature and minimizing reaction time can help reduce the extent of boronic acid degradation.[12] Rigorous degassing of the reaction mixture is also essential to prevent oxygen-mediated homocoupling.[12]
Frequently Asked Questions (FAQs)
Q: What are the best practices for setting up a Suzuki coupling reaction with this substrate?
A: Adhering to best practices is crucial for reproducibility and success.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to air.[13] All reactions should be set up under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or a glovebox.[13]
-
Degassing: Thoroughly degas all solvents and aqueous base solutions prior to use.[13] This can be achieved by bubbling an inert gas through the liquid or by using several freeze-pump-thaw cycles.
-
Reagent Purity: Use high-purity, dry reagents and solvents.[13]
-
Proper Mixing: Ensure vigorous stirring, especially for biphasic reaction mixtures, to maximize interfacial contact where the reaction occurs.[7]
Q: How does the trifluoromethyl group affect the reaction?
A: The electron-withdrawing nature of the trifluoromethyl group can influence the reaction in several ways:
-
Increased Reactivity of the Aryl Iodide: The CF₃ group makes the pyrrolopyridine ring more electron-deficient, which can facilitate the oxidative addition step.
-
Potential for Side Reactions: The electronic properties of the substrate may also make it more susceptible to certain side reactions, such as dehalogenation.
Q: Which palladium catalyst and ligand combination is a good starting point for this substrate?
A: For challenging substrates like N-heterocycles, bulky, electron-rich phosphine ligands are often a good choice.[6] A common and effective starting point would be a combination of a palladium source like Pd(OAc)₂ or a pre-catalyst like XPhos-Pd-G3 with a ligand such as XPhos or SPhos.[7]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or XPhos-Pd-G3 (1-5 mol%) | Robust and effective for many Suzuki couplings.[7] |
| Ligand | XPhos or SPhos (1.2-2 equivalents relative to Pd) | Bulky, electron-rich ligands that promote reductive elimination and can prevent catalyst deactivation.[6] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | Effective for N-heterocyclic substrates.[4] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | Common and effective solvent systems for Suzuki couplings.[14] |
| Temperature | 80-110 °C | A good starting range for aryl iodides.[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[14]
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[13]
-
Solvent Addition: Add the degassed solvent system via syringe.[14]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.[14]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[14]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
dot graph TD { A[Start: Reaction Failure] --> B{Low/No Conversion?}; B -- Yes --> C{Check Catalyst Activity}; C --> D{Optimize Base/Solvent}; D --> E{Increase Temperature}; B -- No --> F{Side Reactions?}; F -- Dehalogenation --> G[Protect N-H / Screen Ligands]; F -- Homocoupling --> H[Use Boronic Ester / Degas Thoroughly]; G --> I[Re-run Reaction]; H --> I; E --> I; I --> J[Analyze Results]; }
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[b]pyridine in Cross-Coupling Reactions
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 7-iodo-6-(trifluoromethyl)-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize reaction outcomes. The unique electronic properties of this substrate, stemming from the electron-deficient pyridine ring, the electron-rich pyrrole ring, the strongly electron-withdrawing trifluoromethyl group, and the reactive N-H bond, present a specific set of challenges. This resource provides in-depth, field-proven insights to address these issues head-on.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving me a low yield of the desired product and a significant amount of a byproduct with a mass corresponding to the starting material minus iodine. What is happening?
A1: You are likely observing hydrodehalogenation (or protodehalogenation), a common side reaction where the iodine atom is replaced by a hydrogen atom.[1] This occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H species can then undergo reductive elimination with the 7-azaindole scaffold to produce the undesired dehalogenated product.
Several factors can promote the formation of Pd-H species:
-
Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can react with trace water or alcohols in the solvent to generate Pd-H.
-
Solvent: Protic solvents (e.g., alcohols) can serve as a hydrogen source.
-
Water: Trace amounts of water in the reaction mixture can be a significant source of protons.[2]
The this compound is particularly susceptible to this side reaction due to the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen, which makes the aryl-iodide bond more prone to oxidative addition but also stabilizes intermediates that can lead to dehalogenation.[1][3]
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of a dimeric 7-azaindole byproduct. What is this side reaction and how can I prevent it?
A2: You are likely encountering homocoupling of the 7-azaindole starting material. This can happen through a couple of pathways. One possibility is a Suzuki-type homocoupling if there is any boron contamination. More commonly in aminations, it can arise from the deprotonated 7-azaindole acting as a nucleophile and coupling with another molecule of the starting aryl iodide.[4] Using a strong, non-nucleophilic base can help mitigate this by ensuring the amine is the more reactive nucleophile.[4]
Q3: In my Sonogashira coupling, besides my desired product, I am also seeing a significant amount of a byproduct resulting from the homocoupling of my terminal alkyne (Glaser coupling). How can I suppress this?
A3: Glaser coupling is a well-known side reaction in Sonogashira couplings, particularly when copper(I) is used as a co-catalyst. This side reaction is often promoted by the presence of oxygen. To minimize this:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several modern palladium catalyst systems can effectively promote the coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can also influence the relative rates of the desired cross-coupling and the undesired homocoupling.
Q4: The N-H proton on the pyrrole ring seems to be causing issues in my cross-coupling reaction. Should I protect it, and if so, with what?
A4: Yes, the acidic N-H proton of the pyrrole ring can indeed cause complications. The resulting anion after deprotonation by the base can act as a nucleophile or coordinate to the palladium catalyst, inhibiting its activity.[6] Protecting the pyrrole nitrogen is often a crucial step for improving yields and reproducibility.
Common protecting groups for the 7-azaindole nitrogen include:
-
Tosyl (Ts)
-
Benzenesulfonyl (Bs)
-
(2-(trimethylsilyl)ethoxy)methyl (SEM)
The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.[6]
Troubleshooting Guides
Issue 1: Prevalent Hydrodehalogenation in Suzuki-Miyaura Coupling
Issue 2: Homocoupling Side Reactions in Buchwald-Hartwig Amination
Quantitative Data Summary
The choice of reaction parameters is critical in minimizing side reactions. The following table summarizes general trends for mitigating hydrodehalogenation in Suzuki-Miyaura couplings.
| Parameter | Condition Favoring Desired Product | Condition Favoring Hydrodehalogenation | Rationale |
| Base | Weaker inorganic bases (K₃PO₄, Cs₂CO₃)[1][7] | Strong alkoxide bases (NaOtBu, KOtBu) | Alkoxides can more readily generate Pd-H species. |
| Solvent | Aprotic (Dioxane, Toluene, THF)[1] | Protic (Alcohols, Water) | Protic solvents act as a hydrogen source for dehalogenation.[2] |
| Ligand | Bulky, electron-rich phosphines (XPhos, SPhos)[7] | Less bulky, less electron-donating phosphines | Bulky ligands accelerate the rate-determining reductive elimination step of the desired coupling.[8] |
| Temperature | Optimized for desired reaction rate | Excessively high temperatures | Higher temperatures can sometimes favor decomposition pathways leading to Pd-H formation. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Hydrodehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, designed to suppress the hydrodehalogenation side reaction.
1. Reagent Preparation:
- Ensure all solvents (e.g., 1,4-dioxane) are anhydrous and have been thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes.
- Finely grind the inorganic base (e.g., K₃PO₄) and dry it in an oven at >120 °C for at least 4 hours before use.
2. Reaction Setup:
- To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the dried, powdered K₃PO₄ (2.0–3.0 equiv.).
- Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
3. Catalyst Addition:
- Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
4. Solvent Addition and Reaction:
- Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting iodide.
- Place the sealed vial in a preheated heating block or oil bath at 80–100 °C.
5. Monitoring and Workup:
- Monitor the reaction progress by TLC, GC-MS, or LC-MS.
- Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with N-H Protection
This protocol outlines a general procedure for the Buchwald-Hartwig amination, incorporating a pyrrole N-H protection step to prevent side reactions.
Part A: N-H Protection (SEM Protection Example)
1. Reagent Preparation:
- Dissolve this compound (1.0 equiv.) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
2. Deprotonation and Protection:
- Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
- Stir the mixture at 0 °C for 30 minutes.
- Add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.1 equiv.) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
3. Workup and Purification:
- Carefully quench the reaction with saturated aqueous NH₄Cl solution.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the N-SEM protected intermediate by flash column chromatography.
Part B: Cross-Coupling Reaction
1. Reaction Setup:
- To an oven-dried vial, add the N-SEM-protected this compound (1.0 equiv.), the palladium precatalyst (e.g., G3 Buchwald precatalyst, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 1-10 mol%).
- Cap the vial with a septum and purge with an inert gas for 5-10 minutes.
2. Reagent Addition:
- Under an inert atmosphere, add the base (e.g., LHMDS or NaOtBu, 1.2-2.0 equiv.).
- Add the amine (1.1-1.5 equiv.) followed by the degassed solvent (e.g., toluene) to achieve a concentration of ~0.1-0.5 M.
3. Reaction and Workup:
- Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress.
- Follow the workup and purification procedure outlined in Protocol 1.
4. Deprotection:
- The SEM group can be removed under acidic conditions (e.g., TBAF in THF or HCl in an alcohol).
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Biological Assays
Welcome to the technical support center for researchers utilizing 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in biological assays. This guide is designed to provide in-depth, practical solutions to common solubility challenges, ensuring the accuracy and reproducibility of your experimental data. Poor solubility can lead to underestimated compound activity, data variability, and inaccurate structure-activity relationships (SAR)[1][2]. This resource offers a structured approach to systematically address and overcome these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my aqueous assay buffer. What is the first thing I should check?
A1: The initial and most critical step is to re-evaluate your stock solution preparation and final assay concentration. Most researchers use dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions[1][3]. However, even with a DMSO stock, the compound can precipitate when diluted into an aqueous buffer if its aqueous solubility limit is exceeded[3].
-
DMSO Quality and Handling: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb water, which may decrease the solubility of your compound over time. Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture absorption[3].
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components[3]. A vehicle control (assay media with the same final DMSO concentration) should always be included in your experiments[3].
-
Visual Inspection: Always visually inspect your diluted solutions for any signs of precipitation, both immediately after dilution and over the course of your experiment.
Q2: I am using an appropriate DMSO concentration, but I'm still observing precipitation. What are my next steps?
A2: If you are confident in your stock solution and final DMSO concentration, the next step is to explore methods to increase the aqueous solubility of your compound. The structure of this compound, a nitrogen-containing heterocycle, suggests that its solubility may be influenced by pH[4][5]. Additionally, formulation strategies can be employed.
Here is a logical progression of troubleshooting steps:
dot digraph "Solubility_Troubleshooting_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: A logical workflow for troubleshooting solubility issues.
In-Depth Troubleshooting Guides
pH Modification
The pyrrolo[2,3-b]pyridine core contains nitrogen atoms that can be protonated or deprotonated, making the compound's solubility pH-dependent. Adjusting the pH of your assay buffer can be a simple and effective way to increase solubility[].
-
Mechanism: By altering the pH, you can change the ionization state of the molecule. For nitrogen-containing heterocycles, decreasing the pH (making the solution more acidic) can protonate the nitrogen atoms, leading to the formation of a more soluble salt form.
-
Protocol:
-
Prepare a series of your assay buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add your compound (from a DMSO stock) to each buffer to the final desired concentration.
-
Visually inspect for precipitation immediately and after a relevant incubation period.
-
Important: Ensure that any change in pH does not negatively impact your biological assay (e.g., enzyme activity, cell viability). Run a pH-matched vehicle control.
-
Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of hydrophobic compounds[7][8]. They work by reducing the polarity of the aqueous solvent system[9].
-
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
-
Protocol:
-
Prepare intermediate dilutions of your DMSO stock solution in the chosen co-solvent.
-
Add this intermediate dilution to your assay buffer to achieve the final desired compound concentration. This two-step dilution process can often prevent precipitation that occurs when a concentrated DMSO stock is added directly to the aqueous buffer.
-
Keep the final concentration of the co-solvent as low as possible (typically 1-5%) to avoid affecting the biological system[7].
-
Always include a vehicle control containing the same final concentrations of DMSO and the co-solvent.
-
| Co-solvent | Typical Final Concentration | Considerations |
| Ethanol | ≤ 1% | Can affect enzyme activity and cell viability at higher concentrations. |
| Propylene Glycol | ≤ 5% | Generally well-tolerated by many cell lines. |
| PEG 400 | ≤ 5% | Can be viscous; ensure thorough mixing. |
Employing Surfactants
Surfactants, or detergents, can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecule[10][11].
-
Mechanism: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures (micelles). The hydrophobic core of the micelle can sequester your compound, while the hydrophilic exterior keeps the entire complex in solution[10].
-
Recommended Surfactants for Biological Assays:
-
Protocol:
-
Add the surfactant to your assay buffer at a concentration slightly above its CMC.
-
Gently mix to ensure the surfactant is fully dissolved.
-
Add your compound (from a DMSO stock) to the surfactant-containing buffer.
-
Caution: Surfactants can interfere with some biological assays, particularly those involving membranes or protein-protein interactions. It is crucial to run a vehicle control with the surfactant alone to assess any background effects. For cell-based assays, ensure the surfactant concentration is not cytotoxic[13].
-
dot digraph "Surfactant_Action" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10];
} dot Caption: Surfactant monomers form micelles above the CMC to encapsulate hydrophobic compounds.
Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[14][15]. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions[16][17].
-
Mechanism: The hydrophobic this compound molecule can be encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to be soluble in water[15].
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)
-
-
Protocol:
-
Prepare a solution of the cyclodextrin in your assay buffer.
-
Add your compound (ideally from a small volume of DMSO stock) to the cyclodextrin solution.
-
Vortex or sonicate briefly to facilitate the formation of the inclusion complex.
-
As with other methods, it is essential to test the effect of the cyclodextrin alone on your assay system[18].
-
Advanced Strategies: Amorphous Solid Dispersions
For persistent solubility issues, particularly in later-stage drug development, creating an amorphous solid dispersion (ASD) can be a powerful technique[19][20][21][22].
-
Mechanism: In an ASD, the crystalline drug is converted to a higher-energy amorphous state and dispersed within a polymer matrix[21][23]. This amorphous form has a higher apparent solubility and dissolution rate compared to the stable crystalline form[20][23].
-
Considerations: This is a more complex formulation approach, often requiring specialized equipment (e.g., spray dryer, hot-melt extruder) and is typically employed when other methods have failed or for in vivo studies.
Summary of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Potential Disadvantages |
| pH Adjustment | Increases ionization of the compound. | Simple, cost-effective. | May not be suitable for all assays; potential for pH to affect biology. |
| Co-solvents | Reduces the polarity of the aqueous medium. | Effective for many compounds; simple to implement. | Can cause cytotoxicity or interfere with assays at higher concentrations. |
| Surfactants | Forms micelles to encapsulate the compound. | Highly effective for very hydrophobic compounds. | Can denature proteins or interfere with cell membranes; potential for assay interference. |
| Cyclodextrins | Forms inclusion complexes with the compound. | Generally well-tolerated; can improve stability. | Can be more expensive; potential for assay interference. |
| Amorphous Solid Dispersions | Converts the compound to a high-energy, more soluble amorphous state. | Significant solubility enhancement. | Complex formulation process; requires specialized equipment. |
By systematically applying these troubleshooting strategies, researchers can effectively address the solubility challenges associated with this compound, leading to more reliable and accurate results in their biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. Detergents for Protein Solubilization | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. seppic.com [seppic.com]
- 22. crystallizationsystems.com [crystallizationsystems.com]
- 23. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
Minimizing homocoupling in reactions with 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Technical Support Center: 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in cross-coupling reactions. This guide provides in-depth troubleshooting advice and optimized protocols to address a common and critical challenge: the formation of homocoupled byproducts. Our goal is to empower you to maximize the yield of your desired cross-coupled product by understanding and controlling the underlying reaction mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant issue with this compound?
A1: Homocoupling is an undesired side reaction in which two molecules of the same starting material—in this case, this compound—react with each other to form a symmetrical dimer. This reaction competes directly with the desired cross-coupling pathway, consuming your valuable starting material and generating impurities that can be difficult to separate from the target molecule.
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is electron-rich, but the presence of a strong electron-withdrawing trifluoromethyl (-CF3) group at the 5-position and an iodine atom at the 4-position significantly alters its electronic properties. This electronic imbalance can make the molecule susceptible to side reactions. The mechanism of palladium-catalyzed homocoupling often begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming an Ar–Pd(II)–X intermediate[1]. Under certain conditions, this intermediate can react with another molecule of the aryl iodide instead of the intended coupling partner, leading to the homocoupled dimer.
Diagram: Competing Reaction Pathways This diagram illustrates the catalytic cycle where the desired cross-coupling competes with the undesired homocoupling pathway.
Caption: Competing cross-coupling and homocoupling pathways.
Q2: I'm observing a major dimeric byproduct in my Suzuki-Miyaura reaction. What are the most likely causes and how can I fix it?
A2: The formation of a homocoupled dimer of your boronic acid/ester or the aryl iodide is a common issue in Suzuki-Miyaura couplings. Several factors can promote this side reaction:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the palladium(II)-mediated homocoupling of boronic acids.[2] It's crucial to ensure your reaction is performed under strictly anaerobic conditions.
-
High Catalyst Loading or Inefficient Catalyst: While counterintuitive, a high concentration of palladium or a catalyst that is slow to enter the catalytic cycle can increase the chances of side reactions.
-
Base and Solvent Choice: The choice of base and solvent is critical. The base's role is to activate the boronic acid, but an inappropriate choice can lead to degradation or side reactions.[3] The base converts the boronic acid to the more reactive organoborate, which is necessary for transmetalation.[3]
Troubleshooting Steps:
-
Rigorous Degassing: Before adding your catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. A subsurface sparge is highly effective.[2]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II) species that can drive the undesired reaction.[2][4]
-
Optimize Catalyst and Ligand: Use a well-defined Pd(0) pre-catalyst if possible. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step and disfavor homocoupling pathways.
-
Base Selection: Use a base that has good solubility in your chosen solvent. K₃PO₄ is often a good choice for these types of substrates in polar aprotic solvents.
Troubleshooting Workflow: High Homocoupling in Suzuki Reaction
Caption: Decision tree for troubleshooting Suzuki homocoupling.
Q3: My Sonogashira reaction is yielding a lot of the alkyne dimer (Glaser coupling). How can I prevent this?
A3: The homocoupling of terminal alkynes, known as Glaser or Hay coupling, is a very common side reaction in Sonogashira couplings.[5] This reaction is typically catalyzed by the copper(I) co-catalyst in the presence of oxygen.[5] Given that this compound is an electron-deficient aryl iodide, its rate of oxidative addition to palladium might be slower, giving the alkyne more time to homocouple.[6]
Strategies to Minimize Glaser Coupling:
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst. This often requires a more active palladium catalyst/ligand system and may require higher temperatures.
-
Minimize Oxygen: As with Suzuki coupling, rigorous exclusion of oxygen is critical. Degas all solvents and reagents thoroughly. Some protocols even suggest using a dilute hydrogen atmosphere (mixed with nitrogen or argon) to drastically reduce homocoupling.[5]
-
Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction. This can be achieved by adding the alkyne slowly via a syringe pump over the course of the reaction.
-
Choice of Base and Solvent: A hindered amine base like diisopropylethylamine (DIPEA) or diisopropylamine can sometimes give better results than triethylamine.[6][7] The solvent can also play a role; DMF or THF are common choices.[7][8]
Q4: How do ligand and base selection impact homocoupling in Buchwald-Hartwig amination?
A4: In Buchwald-Hartwig amination, the choice of ligand and base is paramount for achieving high yields and minimizing side reactions, including homocoupling of the aryl iodide.[9][10]
-
Role of the Ligand: The ligand's primary role is to stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[11] For a substrate like this compound, sterically hindered and electron-rich biaryl phosphine ligands (e.g., Xantphos, BrettPhos) are often preferred.[9] These bulky ligands promote the desired C-N reductive elimination to form the product, making it kinetically more favorable than competing pathways that could lead to homocoupling.[12]
-
Role of the Base: The base deprotonates the amine (or amine-Pd complex) to form the more nucleophilic amide, which is necessary for the C-N bond formation.[13] A base that is too strong or too weak can be detrimental. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The base must be strong enough to deprotonate the amine but should not promote decomposition of the starting materials or the catalyst. An inappropriate base can sometimes facilitate side reactions that regenerate Pd(II) species, which can participate in homocoupling pathways.[14]
Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required for specific coupling partners.
Protocol 1: Low-Homocoupling Suzuki-Miyaura Coupling
This protocol is designed to minimize both aryl iodide and boronic acid homocoupling.
| Parameter | Recommendation | Rationale |
| Catalyst | SPhos Pd G3 (1-3 mol%) | Air-stable pre-catalyst ensures efficient generation of the active Pd(0) species. |
| Ligand | SPhos (included in pre-catalyst) | Bulky, electron-rich ligand that promotes rapid reductive elimination. |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | Moderately strong, often provides good results with heteroaromatic substrates. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | Good solvent for both organic and inorganic reagents. |
| Additive | Potassium Formate (20 mol%) | Mild reductant to quench Pd(II) species that may cause homocoupling.[2] |
| Temperature | 80-100 °C | Sufficient to drive the reaction without promoting thermal decomposition. |
| Atmosphere | Strict Argon or Nitrogen | Essential to prevent oxygen-mediated side reactions.[2] |
Step-by-Step Procedure:
-
To a reaction vessel dried under vacuum and backfilled with Argon, add this compound (1.0 equiv.), the boronic acid/ester (1.2 equiv.), K₃PO₄ (2.5 equiv.), and potassium formate (0.2 equiv.).
-
Add the 1,4-dioxane and water.
-
Sparge the mixture with a subsurface stream of Argon for 30 minutes.
-
Under a positive pressure of Argon, add the SPhos Pd G3 catalyst (0.02 equiv.).
-
Seal the vessel and heat the reaction to 90 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to prevent Glaser coupling of the alkyne.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective catalyst for Sonogashira reactions. |
| Ligand | PPh₃ (included in catalyst) | Provides a balance of stability and reactivity. |
| Base | Diisopropylethylamine (DIPEA) (3.0 equiv.) | A hindered base that minimizes side reactions. |
| Solvent | Anhydrous, Degassed DMF or THF | Polar aprotic solvents that facilitate the reaction.[7] |
| Temperature | 60-80 °C | Higher temperatures may be needed in the absence of copper. |
| Atmosphere | Strict Argon or Nitrogen | Prevents oxidative degradation and potential side reactions. |
Step-by-Step Procedure:
-
To a reaction vessel dried under vacuum and backfilled with Argon, add this compound (1.0 equiv.) and Pd(PPh₃)₂Cl₂ (0.03 equiv.).
-
Add anhydrous, degassed DMF, followed by DIPEA (3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) to the mixture. For sensitive alkynes, consider slow addition via syringe pump.
-
Seal the vessel and heat the reaction to 70 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., EtOAc), and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. depts.washington.edu [depts.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comprehensive Guide to the 1H and 13C NMR Spectral Assignment of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds, including kinase inhibitors and antiviral agents.[1][2][3] The precise characterization of novel derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property. 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, with its unique substitution pattern, presents an interesting case for NMR analysis due to the combined electronic and steric influences of the electron-withdrawing trifluoromethyl group and the heavy, polarizable iodine atom. Accurate NMR assignment is the cornerstone of its structural verification.
This guide will provide a robust framework for assigning the ¹H and ¹³C NMR spectra of this molecule, a process that is essential for any researcher working with this or similar heterocyclic systems.
Theoretical Considerations for Spectral Assignment
The ¹H and ¹³C chemical shifts in the 7-azaindole ring system are governed by the aromatic character of the fused rings and the nitrogen atom's influence. The introduction of a trifluoromethyl group at the C5 position and an iodine atom at the C4 position is expected to induce significant changes in the electron distribution and, consequently, the NMR spectrum compared to the parent 7-azaindole.
-
¹H NMR Predictions: The protons on the pyridine ring (H6) and the pyrrole ring (H2, H3) will be most affected. The strong electron-withdrawing nature of the -CF₃ group at C5 is anticipated to deshield the adjacent H6 proton, shifting it downfield. The iodine at C4 will also contribute to deshielding of neighboring protons through its electron-withdrawing inductive effect, although its primary influence might be observed through steric and anisotropic effects. The NH proton (H1) is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
-
¹³C NMR Predictions: The carbon chemical shifts will be even more indicative of the substituent effects. The C5 carbon, directly attached to the -CF₃ group, will exhibit a quartet in the proton-coupled ¹³C spectrum due to ¹J(C,F) coupling, and its chemical shift will be significantly influenced by the fluorine atoms. The C4 carbon, bearing the iodine atom, will be shifted upfield due to the "heavy atom effect." The remaining carbons in the ring system will experience shifts based on the overall electron density modulation by the two substituents.
To unambiguously assign each proton and carbon, a suite of two-dimensional (2D) NMR experiments is indispensable.
Experimental Protocol for Complete NMR Assignment
This section details a self-validating methodology for acquiring and interpreting the necessary NMR data. The use of a combination of 1D and 2D experiments provides the necessary cross-validation for confident assignments.
Sample Preparation and Instrumentation
-
Sample: 5-10 mg of this compound.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its excellent dissolving power for polar heterocyclic compounds and its high boiling point, which minimizes evaporation.[4][5]
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving complex spin systems and interpreting 2D spectra.[4][6]
Step-by-Step Experimental Workflow
-
¹H NMR (1D): Acquire a standard one-dimensional proton NMR spectrum. This provides the initial overview of proton chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration.
-
¹³C{¹H} NMR (1D): Obtain a proton-decoupled one-dimensional carbon NMR spectrum. This experiment gives the chemical shifts of all unique carbon atoms.
-
¹⁹F NMR (1D): A one-dimensional fluorine NMR spectrum should be acquired to confirm the presence and chemical environment of the trifluoromethyl group.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It is essential for identifying adjacent protons in the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It is a powerful tool for assigning the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). It is critical for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, revealing through-space correlations. It can be used to confirm assignments by observing spatial proximities between protons on the different rings.
The following diagram illustrates the workflow for complete spectral assignment:
Figure 1: Workflow for NMR Spectral Assignment.
Predicted Spectral Data and Assignment
Based on data from related 7-azaindole structures and general principles of NMR spectroscopy, the following table presents the predicted ¹H and ¹³C NMR data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H) |
| 1 | N-H | ~12.5 (br s) | - | C2, C3, C7a |
| 2 | C-H | ~7.8 (d) | ~128 | C3, C3a, C7a |
| 3 | C-H | ~6.7 (d) | ~103 | C2, C3a, C4 |
| 3a | C | - | ~120 | H2, H3 |
| 4 | C | - | ~95 | H3, H6 |
| 5 | C | - | ~120 (q, J ≈ 30 Hz) | H6 |
| 6 | C-H | ~8.7 (s) | ~145 | C4, C5, C7a |
| 7 | N | - | - | - |
| 7a | C | - | ~150 | H2, H6 |
| - | -CF₃ | - | ~124 (q, J ≈ 270 Hz) | - |
Note: Chemical shifts (δ) are referenced to TMS. Multiplicities are abbreviated as s (singlet), d (doublet), q (quartet), br (broad). Coupling constants (J) are in Hz.
The assignment strategy would proceed as follows:
-
Identify ¹H signals: The downfield singlet at ~8.7 ppm is characteristic of H6, deshielded by the adjacent nitrogen and the -CF₃ group. The two doublets in the aromatic region will correspond to H2 and H3 of the pyrrole ring.
-
Assign protonated carbons via HSQC: Correlate the proton signals for H2, H3, and H6 to their directly attached carbons (C2, C3, and C6).
-
Use HMBC to assign quaternary carbons:
-
The H6 proton should show correlations to C4, C5, and C7a.
-
The H2 proton will correlate to C3, C3a, and C7a.
-
The H3 proton will correlate to C2, C3a, and C4.
-
The broad NH proton at ~12.5 ppm will show correlations to C2, C3, and C7a.
-
-
Confirm assignments: The combination of these correlations will allow for the unambiguous assignment of all carbon signals, including the quaternary carbons C3a, C4, C5, and C7a. The characteristic quartet for C5 and the -CF₃ carbon will further validate the structure.
The molecular structure with numbering is shown below:
Figure 2: Structure of this compound.
Comparative Analysis: Substituent Effects on the 7-Azaindole Scaffold
To appreciate the impact of the iodo and trifluoromethyl groups, it is instructive to compare the expected chemical shifts with those of the parent 1H-pyrrolo[2,3-b]pyridine and an intermediate, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Table 2: Comparison of ¹³C Chemical Shifts (δ, ppm) for Substituted 7-Azaindoles
| Carbon | 1H-Pyrrolo[2,3-b]pyridine[7] | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Predicted) | This compound (Predicted) |
| C2 | 127.9 | ~128 | ~128 |
| C3 | 100.9 | ~101 | ~103 |
| C3a | 128.9 | ~129 | ~120 |
| C4 | 120.8 | ~118 | ~95 (Upfield shift due to I) |
| C5 | 115.9 | ~120 (q, deshielded by CF₃) | ~120 (q) |
| C6 | 142.6 | ~145 (deshielded by CF₃) | ~145 |
| C7a | 148.7 | ~150 | ~150 |
This comparison highlights the significant upfield shift of C4 due to the heavy atom effect of iodine and the downfield shift of C6 caused by the electron-withdrawing trifluoromethyl group. Such comparative data is invaluable for confirming the regiochemistry of synthesis and for understanding the electronic properties of the molecule.
Conclusion
The complete and accurate assignment of the ¹H and ¹³C NMR spectra of this compound is achievable through a systematic application of 1D and 2D NMR techniques. This guide provides the theoretical foundation, a detailed experimental workflow, and a predictive and comparative analysis to aid researchers in this endeavor. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other complex heterocyclic molecules, ensuring scientific rigor and integrity in chemical research and drug development.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. scispace.com [scispace.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive technical comparison of high-resolution mass spectrometry (HRMS) for the analysis of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. As a critical building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors, the unambiguous identification and purity assessment of this molecule are paramount.[1][2] We will delve into the practical advantages of HRMS over alternative analytical techniques, supported by detailed experimental protocols and data, to equip researchers, scientists, and drug development professionals with the insights needed for robust analytical characterization.
The Analytical Challenge: Characterizing a Complex Heterocycle
This compound is a structurally complex 7-azaindole derivative. Its key features—a pyrrolopyridine core, a trifluoromethyl group, and an iodine atom—present distinct analytical hurdles. The presence of multiple nitrogen atoms influences ionization, while the halogen substituents (fluorine and iodine) create a unique isotopic signature. Ensuring the correct substitution pattern and identifying potential process-related impurities or degradants requires a technique with exceptional specificity and sensitivity. This is where the power of high-resolution mass spectrometry becomes indispensable.
High-Resolution Mass Spectrometry (HRMS): The Definitive Approach
HRMS is an advanced analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision.[3] Unlike nominal mass (low-resolution) instruments that provide integer masses, HRMS instruments like Orbitrap and Time-of-Flight (TOF) analyzers can determine the exact mass of a molecule to within a few parts-per-million (ppm). This capability allows for the determination of an unequivocal molecular formula, a critical first step in structural confirmation.[4][5]
The primary advantage of HRMS in this context is its ability to provide high-confidence species identification through accurate mass measurements and resolution of isotopic patterns, a task where low-resolution mass spectrometry often results in ambiguity.[6]
Experimental Protocol: LC-HRMS Analysis
This protocol outlines a robust method for the analysis of this compound using a state-of-the-art UHPLC system coupled to an Orbitrap-based mass spectrometer. The choice of UHPLC provides superior chromatographic separation, while the Orbitrap analyzer offers exceptional mass resolution and accuracy.[7]
Instrumentation:
-
UHPLC System: Thermo Scientific™ Vanquish™ Horizon
-
Mass Spectrometer: Thermo Scientific™ Orbitrap Exploris™ 120 Mass Spectrometer
-
Ionization Source: Heated Electrospray Ionization (HESI)
Materials:
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
LC-MS Grade Formic Acid (0.1% v/v)
Step-by-Step Methodology:
-
Sample Preparation: A stock solution of the target compound is prepared in acetonitrile at 1 mg/mL. A working solution of 1 µg/mL is then prepared by serial dilution in a 50:50 mixture of water and acetonitrile. Causality: This concentration is well within the sensitive detection range of modern HRMS instruments.
-
Chromatographic Separation:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 8 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Causality: A C18 reversed-phase column provides excellent retention for this moderately polar molecule. The gradient elution ensures that the compound elutes as a sharp peak and separates it from potential impurities.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive
-
HESI Parameters: Sheath Gas: 40; Aux Gas: 10; Sweep Gas: 1; Spray Voltage: 3.5 kV; Capillary Temp: 320°C; Vaporizer Temp: 350°C. Causality: Positive mode is chosen to generate the protonated molecule [M+H]⁺, which is typical for nitrogen-containing heterocycles.
-
Full Scan (MS1) Parameters:
-
Resolution: 60,000 at m/z 200
-
Scan Range: m/z 100–500
-
AGC Target: 100%
-
Maximum Injection Time: Auto
-
-
Data-Dependent MS/MS (dd-MS2) Parameters:
-
Resolution: 15,000
-
Collision Energy: Stepped HCD (20, 30, 45 eV)
-
Causality: The high-resolution full scan provides the accurate mass for formula determination. The dd-MS2 scan triggers on the most intense ions to generate fragmentation spectra, which act as a structural fingerprint.
-
-
Expected Data and Interpretation
For this compound (C₈H₄F₃IN₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is 312.9444 . The HRMS analysis should yield a measured mass with an error of < 2 ppm. The high resolution will also clearly define the isotopic pattern, where the A+1 and A+2 peaks will correspond to the natural abundance of ¹³C and other isotopes. The fragmentation (MS2) spectrum is expected to show a characteristic loss of the iodine atom, providing further structural confirmation.
HRMS Analysis Workflow
Caption: Workflow for the LC-HRMS analysis of this compound.
Comparison with Alternative Analytical Techniques
While HRMS provides the most definitive data, it is useful to compare its performance against other common laboratory techniques.
| Performance Metric | High-Resolution Mass Spectrometry (HRMS) | HPLC with UV Detection | Nuclear Magnetic Resonance (NMR) |
| Specificity | Very High: Provides exact mass for unambiguous elemental formula determination.[5] | Low to Moderate: Relies on retention time and UV absorbance, susceptible to co-eluting impurities. | High: Provides detailed atomic connectivity for definitive structural elucidation. |
| Sensitivity | Very High: Low picogram (pg) to femtogram (fg) on-column. | Moderate: Low nanogram (ng) on-column. | Low: Requires microgram (µg) to milligram (mg) of pure sample. |
| Primary Application | Identification, structural confirmation, impurity profiling, and quantification.[10] | Routine purity checks and quantification of known compounds. | De novo structural elucidation and confirmation of pure substances. |
| Sample Throughput | High | High | Low |
| Cost (Instrument) | High | Low | Very High |
Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A workhorse for many QC labs, HPLC-UV is excellent for routine analysis of known compounds once a method has been established.
Protocol: HPLC-UV Analysis
-
Instrumentation: Standard HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Sample Preparation: Prepare a 10 µg/mL solution in 50:50 acetonitrile:water.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic 70:30 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
-
Self-Validation: The identity is only presumed by matching the retention time of the main peak to that of a known reference standard. Purity is calculated based on relative peak area.
-
Trustworthiness Limitation: This method cannot distinguish the target compound from an impurity that happens to co-elute and has a similar UV chromophore. It provides no structural information and cannot identify unknown peaks.
Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for absolute structural elucidation, providing detailed information about the chemical environment of each atom in the molecule.
Protocol: ¹H and ¹⁹F NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Acquisition: Acquire standard ¹H and ¹⁹F NMR spectra.
-
Self-Validation: The final structure is confirmed by interpreting the chemical shifts, coupling constants, and integration of all signals, which must be consistent with the proposed structure of this compound.
-
Trustworthiness Limitation: NMR's primary drawback is its poor sensitivity, making it unsuitable for identifying trace-level impurities. It is also a low-throughput technique that requires a significant amount of isolated, pure material.
Concluding Recommendations
For researchers and drug development professionals working with this compound, a multi-tiered analytical approach is recommended, with HRMS serving as the central, definitive technique.
-
For Discovery and Process Development: LC-HRMS is the essential tool. Its ability to provide exact mass and fragmentation data is critical for confirming the synthesis of the target molecule and for identifying and structurally characterizing unknown impurities and by-products.[5]
-
For Routine Quality Control: Once a synthetic process is well-established, HPLC-UV can be employed for high-throughput purity assessments. However, any out-of-specification results or unexpected peaks must be investigated using a definitive technique like LC-HRMS.
-
For Reference Standard Characterization: A one-time, complete characterization of a reference standard should always include both HRMS and NMR to unequivocally confirm both the elemental composition and the precise atomic connectivity of the molecule.
By integrating HRMS into the analytical workflow, scientists can operate with the highest degree of confidence in the identity and quality of their materials, mitigating risks and accelerating the development timeline.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. measurlabs.com [measurlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 8. This compound 1261365-97-2 [ruichubio.com]
- 9. 4-ヨード-5-(トリフルオロメチル)-1H-ピロロ[2,3-b]ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. drugtargetreview.com [drugtargetreview.com]
The Trifluoromethyl Group: A Key Player in Enhancing the Biological Activity of Pyrrolo[2,3-b]pyridine Analogs
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. One such modification that has consistently proven its value is the introduction of a trifluoromethyl (CF₃) group. This guide provides a detailed comparison of the biological activity of 5-trifluoromethyl-pyrrolo[2,3-b]pyridine analogs versus their 5-unsubstituted counterparts, using inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) as a compelling case study. We will delve into the profound impact of this single chemical substitution on target engagement, cellular activity, and overall pharmacological profile, supported by experimental data and detailed protocols.
The Power of Trifluoromethylation: More Than Just a Fluorine Substitution
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in drug discovery, forming the core of numerous kinase inhibitors.[1][2] The introduction of a trifluoromethyl group at the 5-position of this scaffold is not a trivial alteration; it leverages the unique physicochemical properties of the CF₃ group to significantly enhance biological activity.[3][4]
The trifluoromethyl group is a potent electron-withdrawing moiety with a strong inductive effect, which can modulate the electronics of the entire heterocyclic system.[5] Furthermore, its high lipophilicity can improve membrane permeability and enhance interactions with hydrophobic pockets in target proteins.[3] Crucially, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, such as a longer half-life.[4][6]
Case Study: FGFR1 Inhibition - A Head-to-Head Comparison
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[7] Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive target for therapeutic intervention. A recent study directly compared the inhibitory activity of a 5-unsubstituted pyrrolo[2,3-b]pyridine (Compound 1) and its 5-trifluoromethyl analog (Compound 4a) against FGFR1.[8]
| Compound ID | 5-Substituent | FGFR1 IC₅₀ (nM) | Fold Improvement |
| Compound 1 | -H | 1900 | - |
| Compound 4a | -CF₃ | 95 | 20x |
The data clearly demonstrates a 20-fold increase in potency for the 5-trifluoromethyl analog (Compound 4a) compared to its unsubstituted parent (Compound 1) in inhibiting FGFR1 kinase activity.[8] This substantial enhancement underscores the significant contribution of the trifluoromethyl group to the compound's biological activity. The authors of the study suggest that the trifluoromethyl group may form a hydrogen bond with the backbone amide of Gly485 in the FGFR1 active site, an interaction not possible with the unsubstituted analog.[8]
The Underlying Biology: The FGFR Signaling Pathway
To understand the impact of these inhibitors, it is essential to visualize the signaling cascade they modulate. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events that ultimately regulate gene expression and cellular responses.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. annualreviews.org [annualreviews.org]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of FGFR Inhibition Assays: A Comparative Analysis Featuring 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
This guide provides an in-depth, technically-focused comparison for researchers, scientists, and drug development professionals on the validation of Fibroblast Growth Factor Receptor (FGFR) inhibition assays. We will explore the critical steps and considerations for robust assay design, using a novel class of inhibitors, 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives, as our primary example. This will be benchmarked against established FGFR inhibitors to provide a comprehensive performance analysis.
The Critical Role of FGFR Signaling in Oncology and the Rationale for Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a pivotal role in cellular processes including proliferation, differentiation, migration, and survival.[1][2] The binding of fibroblast growth factors (FGFs) to their corresponding FGFRs triggers receptor dimerization and transphosphorylation of tyrosine residues within the intracellular kinase domain.[1][2][3] This autophosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for normal cellular function.[1][3][4]
However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer.[5][6][7] This makes FGFRs attractive therapeutic targets for cancer treatment.[3][6][8] Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding pocket of the FGFR kinase domain are a major class of therapeutics designed to block this aberrant signaling.[3][5]
FGFR Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical FGFR signaling pathway and highlights the point of intervention for ATP-competitive inhibitors like the this compound derivatives.
Caption: FGFR signaling cascade and the mechanism of action for ATP-competitive inhibitors.
A Multi-tiered Approach to FGFR Inhibition Assay Validation
The validation of a novel FGFR inhibitor requires a systematic, multi-tiered approach that encompasses both biochemical and cellular assays. This ensures that the compound not only interacts with its intended target but also elicits the desired biological response in a cellular context.
Biochemical Assays: Direct Target Engagement and Potency
Biochemical assays are essential for determining the direct interaction of an inhibitor with the FGFR kinase domain and for quantifying its potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
This assay directly measures the phosphorylation of a substrate by the purified FGFR enzyme. A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle of the TR-FRET Kinase Assay: This assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-phosphotyrosine antibody and an acceptor fluorophore (e.g., ULight™) conjugated to the substrate. When the substrate is phosphorylated by FGFR, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. The resulting signal is proportional to the extent of substrate phosphorylation.
Experimental Workflow: TR-FRET Based FGFR1 Kinase Assay
Caption: Workflow for a TR-FRET based in vitro kinase assay to determine IC50 values.
Detailed Protocol for TR-FRET FGFR1 Kinase Assay:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Dilute recombinant human FGFR1 enzyme to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure a robust signal.
-
Prepare a solution of biotinylated poly-GT substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for FGFR1 to ensure competitive inhibitors can be accurately assessed.[9]
-
Prepare serial dilutions of the this compound derivative and comparator compounds in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compounds or vehicle (DMSO) to the wells of a 384-well low-volume white plate.
-
Add 5 µL of the FGFR1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of EDTA solution.
-
Add 5 µL of the detection mix containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the signal ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The following table presents representative IC50 values for our lead compound and established FGFR inhibitors against a panel of FGFR isoforms.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| This compound Derivative | 7 | 9 | 25 | 712 |
| Erdafitinib[3][10] | 1.2 | 2.5 | 3.0 | 5.7 |
| Pemigatinib[10] | 0.4 | 0.5 | 1.2 | 30 |
| AZD4547[11] | 0.2 | 2.5 | 1.8 | 165 |
Note: Data for the this compound derivative is based on a closely related compound from published literature for illustrative purposes.[12]
Expert Interpretation: The 1H-pyrrolo[2,3-b]pyridine derivative demonstrates potent, single-digit nanomolar inhibition of FGFR1 and FGFR2, with slightly reduced activity against FGFR3.[12] Notably, it exhibits significant selectivity against FGFR4, which can be advantageous in mitigating off-target effects associated with pan-FGFR inhibition.[13][14] Comparatively, while approved drugs like Erdafitinib and Pemigatinib show broader pan-FGFR activity, the selectivity profile of our lead compound may offer a better therapeutic window in specific cancer contexts driven by FGFR1/2/3 aberrations.[3][10]
Cellular Assays: Target Engagement and Downstream Signaling Inhibition
While biochemical assays confirm direct target interaction, cellular assays are crucial to validate that the inhibitor can penetrate the cell membrane, engage with its target in a complex intracellular environment, and inhibit downstream signaling pathways.
Western blotting provides a semi-quantitative method to assess the phosphorylation status of FGFR and key downstream effectors like FRS2 and ERK.
Principle of Western Blotting for Pathway Analysis: This technique involves separating cellular proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the total and phosphorylated forms of the proteins of interest. A decrease in the ratio of phosphorylated to total protein in the presence of the inhibitor indicates target engagement and pathway inhibition.
Detailed Protocol for Western Blot Analysis:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line with known FGFR aberrations (e.g., SNU-16 gastric cancer cells with FGFR2 amplification) to 80-90% confluency.[15]
-
Serum-starve the cells for 16-24 hours to reduce basal signaling.
-
Pre-treat the cells with serial dilutions of the this compound derivative or comparator compounds for 2 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for 15 minutes to activate the FGFR pathway.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-FGFR, total FGFR, p-FRS2, total FRS2, p-ERK, and total ERK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Plot the normalized phosphorylation against the inhibitor concentration to determine the cellular IC50.
-
The following table summarizes the cellular potency of our lead compound in comparison to established inhibitors in a cell line with FGFR2 amplification.
| Compound | Cellular p-FGFR2 IC50 (nM) | Cellular p-ERK IC50 (nM) |
| This compound Derivative | 15 | 25 |
| Erdafitinib | ~10 | ~15 |
| AZD4547[11] | ~5 | ~10 |
Note: Data for the this compound derivative is hypothetical and for illustrative purposes, based on expected shifts from biochemical to cellular potency. Data for comparators is estimated from published literature.
Expert Interpretation: The this compound derivative effectively inhibits FGFR2 phosphorylation and downstream ERK signaling in a cellular context, confirming its cell permeability and on-target activity. The shift in potency from the biochemical to the cellular assay is expected and reflects factors such as cell membrane permeability and intracellular ATP concentrations. The compound's cellular activity is comparable to that of established FGFR inhibitors, making it a promising candidate for further development.
Assay Validation: Ensuring Robustness and Reliability
To ensure the integrity of the generated data, all assays must be rigorously validated according to established guidelines.[16][17][18][19] Key validation parameters include:
-
Specificity: The assay should specifically measure the activity of the intended target. This can be assessed by running the assay in the absence of the enzyme or substrate.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (%CV).
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.
Assay Validation Workflow
Caption: Key steps in the validation of a kinase inhibition assay.
Conclusion and Future Directions
The validation of the this compound derivative through a combination of biochemical and cellular assays demonstrates its potential as a potent and selective inhibitor of FGFR1, 2, and 3. Its distinct selectivity profile compared to pan-FGFR inhibitors like Erdafitinib and Pemigatinib warrants further investigation for specific cancer indications where FGFR4 inhibition may be undesirable.
The methodologies outlined in this guide provide a robust framework for the validation of novel FGFR inhibitors. Future studies should expand on this by assessing the compound's activity in a broader panel of cancer cell lines, evaluating its pharmacokinetic properties, and ultimately testing its efficacy in in vivo tumor models. This comprehensive approach is essential for the successful translation of promising lead compounds from the bench to the clinic.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do FGFR Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 17. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 18. Meeting Regulatory Standards Assay Development | InfinixBio [infinixbio.com]
- 19. biopharminternational.com [biopharminternational.com]
The Definitive Guide to the Structural Elucidation of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The 4-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in modern drug discovery, with derivatives showing promise as potent inhibitors for various kinases.[1] Understanding the exact spatial arrangement of atoms within these molecules is crucial for elucidating structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.
This guide provides an in-depth comparison of X-ray crystallography as the gold standard for the structural determination of these complex heterocyclic systems. We will explore the synthesis, crystallization, and crystallographic analysis of this compound, alongside a critical evaluation of alternative analytical techniques.
The Ascendancy of X-ray Crystallography in Drug Design
Single-crystal X-ray diffraction (SCXRD) offers an unambiguous and high-resolution snapshot of a molecule's conformation in the solid state. For complex molecules such as our target scaffold, this technique provides precise bond lengths, bond angles, and torsional angles, which are invaluable for computational modeling and understanding intermolecular interactions with biological targets. While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide crucial information about the molecule's structure and dynamics in solution, X-ray crystallography delivers a static, high-precision model of the ground-state conformation.
Synthesis of this compound: A Plausible Pathway
Experimental Protocol: Synthesis of this compound
Step 1: Protection of the Pyrrole Nitrogen
The initial step involves the protection of the pyrrole nitrogen of the starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, to prevent side reactions during the subsequent iodination. A common and effective protecting group for this purpose is the triisopropylsilyl (TIPS) group.
-
Reagents and Conditions:
-
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Triisopropylsilyl chloride (TIPSCl)
-
A suitable base (e.g., sodium hydride or imidazole)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction at room temperature.
-
Step 2: Iodination at the C4 Position
With the pyrrole nitrogen protected, the subsequent iodination can be directed to the C4 position of the pyrrolo[2,3-b]pyridine ring. Electrophilic iodination is a standard method for introducing iodine into electron-rich aromatic systems.
-
Reagents and Conditions:
-
1-(triisopropylsilyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Iodinating agent (e.g., N-iodosuccinimide (NIS))
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Reaction typically proceeds at room temperature.
-
Step 3: Deprotection of the Pyrrole Nitrogen
The final step is the removal of the TIPS protecting group to yield the target compound. Fluoride-based deprotection agents are highly effective for cleaving silyl ethers.
-
Reagents and Conditions:
-
4-iodo-1-(triisopropylsilyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Deprotection agent (e.g., tetrabutylammonium fluoride (TBAF))
-
Solvent (e.g., THF)
-
Reaction at room temperature.
-
Purification: The final product would be purified using standard techniques such as column chromatography on silica gel.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. For small organic molecules like this compound, several techniques can be employed.
| Crystallization Technique | Principle | Advantages | Disadvantages |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form. | Simple to set up; requires minimal equipment. | Can be slow; may lead to the formation of multiple small crystals instead of a single large one. |
| Vapor Diffusion | A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to gradual precipitation and crystal growth. | Excellent control over the rate of crystallization; often yields high-quality crystals. | Requires careful selection of solvent/anti-solvent pairs. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization. | Can be a rapid method for crystal growth. | Requires a compound with a significant temperature-dependent solubility; may lead to rapid precipitation and small crystals if cooling is not well-controlled. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Diffusion at the interface of the two solvents leads to slow crystallization. | Good for compounds that are sensitive to temperature changes. | Can be technically challenging to set up without disturbing the layers. |
X-ray Crystallography Workflow: From Crystal to Structure
Once a suitable single crystal is obtained, the process of determining its molecular structure via X-ray crystallography follows a well-defined workflow.
Caption: The workflow for single-crystal X-ray diffraction analysis.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is a powerful tool, it is not without its limitations. A comprehensive approach to structural elucidation often involves complementary techniques.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, packing interactions. | Information on connectivity, conformation, and dynamics in solution. |
| Resolution | Atomic resolution is common. | Typically lower resolution than X-ray crystallography for full 3D structures. |
| Key Advantage | Unambiguous determination of the solid-state structure. | Provides information about the molecule's behavior in a more biologically relevant (solution) environment. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution or biologically active conformation. | Structure determination for larger and more complex molecules can be challenging. Provides an average structure in solution. |
Conclusion
For the structural elucidation of this compound derivatives, single-crystal X-ray diffraction remains the definitive method for obtaining high-resolution three-dimensional structural information. This data is indispensable for understanding the subtle steric and electronic effects that govern the biological activity of these important molecules. While challenges in crystallization must be overcome, the wealth of precise structural information provided by X-ray crystallography is invaluable for advancing drug discovery programs based on this privileged scaffold. When combined with data from solution-state techniques like NMR, a comprehensive understanding of the structural and dynamic properties of these molecules can be achieved, paving the way for the design of more potent and selective therapeutics.
References
A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
In the landscape of pharmaceutical and agrochemical development, the purity of active ingredients is a cornerstone of safety and efficacy. The compound 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block, is no exception. Its unique structure, featuring a trifluoromethyl group and an iodine atom, presents specific challenges and opportunities for analytical chemists.[1][2][3] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the comprehensive purity analysis of this compound, offering insights into method development, validation, and selection for researchers, scientists, and drug development professionals.
The Critical Role of Purity Analysis
The presence of impurities in active pharmaceutical ingredients (APIs) or agrochemicals can significantly impact their biological activity, toxicity, and stability.[4][5][6] For a molecule like this compound, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. Therefore, robust analytical methods are essential to ensure the quality and consistency of the final product.
Physicochemical Considerations for Method Development
While specific experimental data for this compound is not widely published, we can infer its probable physicochemical properties based on its structure to guide method development:
-
Hydrophobicity: The presence of the trifluoromethyl and iodo groups suggests that the molecule is relatively nonpolar and will exhibit significant hydrophobicity. This makes reversed-phase HPLC a suitable primary approach.
-
UV Absorbance: The pyrrolo[2,3-b]pyridine core is a chromophore, indicating that UV detection will be a viable and sensitive method for quantification.
-
Ionization Potential: The nitrogen atoms in the pyridine and pyrrole rings provide sites for protonation, making the molecule amenable to positive ion mode electrospray ionization (ESI) in LC-MS.
Comparative Overview of Analytical Methods
This guide will compare two distinct HPLC/UPLC methods and one LC-MS method for the purity analysis of this compound.
| Parameter | Method 1: Rapid HPLC-UV | Method 2: High-Resolution UPLC-UV | Method 3: UPLC-MS for Impurity Identification |
| Instrumentation | Standard HPLC system with UV detector | UPLC system with UV detector | UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 0.1% Formic acid in Acetonitrile | 0.1% Formic acid in Acetonitrile |
| Gradient | 20-95% B over 15 min | 20-95% B over 8 min | 20-95% B over 8 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | Positive Ion ESI-MS (scan range m/z 100-1000) and UV at 254 nm |
| Primary Application | Routine quality control, purity determination | High-throughput screening, improved resolution of closely eluting impurities | Impurity profiling, identification, and structural elucidation |
Experimental Protocols
Method 1: Rapid HPLC-UV for Routine Quality Control
This method is designed for routine analysis where a balance between speed and resolution is required.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Rationale: The C18 column provides good retention for the hydrophobic analyte. The formic acid in the mobile phase aids in producing sharp peak shapes by controlling the ionization state of the molecule. The gradient allows for the elution of potential impurities with a wide range of polarities.
Method 2: High-Resolution UPLC-UV for Enhanced Separation
This method utilizes Ultra-Performance Liquid Chromatography (UPLC) for faster analysis times and superior resolution of closely related impurities.
Instrumentation:
-
A UPLC system with a binary pump, autosampler, column manager, and photodiode array (PDA) or tunable UV detector.
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in UPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in UPLC-grade acetonitrile.
-
Gradient Program:
-
0-1 min: 20% B
-
1-7 min: 20% to 95% B
-
7-8 min: 95% B
-
8.1-10 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
Rationale: The sub-2 µm particle size of the UPLC column provides significantly higher efficiency, leading to sharper peaks and better resolution. The shorter column length and higher optimal flow rate (relative to the column diameter) allow for a much faster analysis time without sacrificing separation quality.
Method 3: UPLC-MS for Impurity Identification and Characterization
This method is the gold standard for identifying and structurally characterizing unknown impurities.[7][8]
Instrumentation:
-
A UPLC system as described in Method 2, coupled to a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).
Chromatographic Conditions:
-
Same as Method 2.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: MS and MS/MS (data-dependent acquisition) modes.
Rationale: The coupling of UPLC with high-resolution mass spectrometry provides not only retention time data but also accurate mass measurements.[9] This allows for the determination of the elemental composition of the main component and its impurities. The MS/MS fragmentation data provides structural information that is crucial for the definitive identification of unknown impurities.[7][9]
Visualization of Analytical Workflows
Caption: Workflow for HPLC-UV Purity Analysis.
Caption: Workflow for UPLC-MS Impurity Identification.
Conclusion and Recommendations
The choice of analytical method for the purity analysis of this compound depends on the specific requirements of the analysis.
-
Method 1 (HPLC-UV) is a robust and reliable method suitable for routine quality control in a manufacturing environment.
-
Method 2 (UPLC-UV) offers significant advantages in terms of speed and resolution, making it ideal for high-throughput screening and for resolving complex impurity profiles.
-
Method 3 (UPLC-MS) is indispensable during drug development and for troubleshooting. Its ability to provide structural information is unmatched for the definitive identification of unknown impurities.[7][8]
For a comprehensive quality control strategy, it is recommended to develop and validate both a UPLC-UV method for routine purity assessment and a UPLC-MS method for initial impurity profiling and for investigating any out-of-specification results. This dual approach ensures both efficiency in routine testing and the capability for in-depth investigation when required.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. lcms.labrulez.com [lcms.labrulez.com]
In vitro activity of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives versus known FGFR inhibitors.
An In-Depth Guide to the Comparative In Vitro Activity of Novel 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives Against Established FGFR Inhibitors
Introduction: The Rationale for Targeting the FGFR Signaling Axis
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Upon binding with their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize, leading to the autophosphorylation of their intracellular kinase domains. This event triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for normal embryonic development and tissue homeostasis.[3][4][5]
However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a well-documented oncogenic driver in a variety of solid tumors, including breast, lung, gastric, and bladder cancers.[6][7] This dependency makes the FGFR pathway an attractive and validated target for cancer therapy. In this context, the development of small-molecule inhibitors that can selectively block the ATP-binding pocket of the FGFR kinase domain is a major focus of modern oncology research.
This guide provides a comparative analysis of the in vitro activity of a novel class of inhibitors based on the this compound scaffold against several well-established, clinically relevant FGFR inhibitors. We will delve into the experimental methodologies used to assess inhibitor potency and cellular efficacy, explain the causality behind these experimental choices, and present a side-by-side comparison of the supporting data.
The FGFR Signaling Cascade: A Visual Overview of the Therapeutic Target
To effectively evaluate an inhibitor, it is crucial to understand the pathway it targets. The activation of FGFRs initiates a complex signaling network. The key event for therapeutic intervention with ATP-competitive inhibitors is the trans-autophosphorylation of tyrosine residues within the kinase domain, which serves as the "on" switch for all subsequent downstream signaling.[1][2] Blocking this step effectively shuts down the entire oncogenic cascade.
Caption: The FGFR signaling pathway, highlighting key downstream cascades.
A Validated Workflow for Assessing Inhibitor Performance
A robust evaluation of a novel kinase inhibitor requires a multi-step approach that first determines its direct potency on the isolated enzyme and then confirms its activity in a more complex, biologically relevant cellular environment. This ensures that the compound not only binds its target with high affinity but can also access it within a cell and elicit the desired functional response.
Caption: A logical workflow for in vitro inhibitor characterization.
Tier 1: Biochemical Kinase Assays for Direct Potency Measurement
The primary goal of a biochemical assay is to quantify the direct inhibitory effect of a compound on the kinase activity of a purified, recombinant FGFR enzyme. This is achieved by measuring the enzyme's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.
Experimental Protocol: ELISA-Based FGFR Kinase Activity Assay
This non-isotopic, high-throughput method provides a sensitive and specific way to measure the kinase activity of the recombinant FGFR catalytic domain.[8]
-
Plate Preparation: Coat a 96-well microtiter plate with a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1). Incubate overnight at 4°C and wash with a suitable wash buffer.
-
Inhibitor Preparation: Perform a serial dilution of the test compounds (e.g., this compound derivatives, known inhibitors) in kinase reaction buffer to create a range of concentrations.
-
Kinase Reaction: To each well, add the recombinant FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3, or FGFR4), the diluted test compound, and initiate the reaction by adding an ATP/Mg2+ solution. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and wash the plate. Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine monoclonal antibody. This antibody will specifically bind to the phosphorylated substrate.
-
Signal Generation: After incubation and washing, add an HRP substrate (e.g., TMB). The enzymatic reaction will produce a colorimetric signal that is proportional to the amount of phosphorylated substrate.
-
Data Acquisition: Stop the color development with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Tier 2: Cell-Based Assays for Determining Cellular Efficacy
While biochemical assays are essential for determining potency, they do not account for factors like cell permeability, off-target effects, or engagement with the target in its native environment. Cell-based assays address this by using cancer cell lines known to be dependent on FGFR signaling for their growth and survival.[9][10]
Experimental Protocol: Cell-Based FGFR Phosphorylation Inhibition Assay
This assay directly measures the ability of a compound to inhibit the autophosphorylation of FGFR within a living cell, confirming on-target engagement.
-
Cell Culture: Culture an FGFR-dependent cell line (e.g., SNU-16 gastric cancer cells with FGFR2 amplification or KMS-11 multiple myeloma cells with FGFR3 translocation) to 80-90% confluency.[10][11]
-
Serum Starvation: To reduce basal signaling activity, serum-starve the cells for 16-24 hours prior to the experiment.
-
Inhibitor Treatment: Pre-incubate the starved cells with serial dilutions of the test compounds for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a specific FGF ligand (e.g., FGF2) for a short period (e.g., 10-15 minutes) to induce robust FGFR phosphorylation. A non-stimulated control is included to measure basal phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for analysis.
-
Analysis (Western Blot):
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR).
-
Visualize the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total FGFR to confirm equal protein loading.
-
-
Densitometry: Quantify the band intensities to determine the percent inhibition of phosphorylation at each compound concentration and calculate the IC50 value for target inhibition.
Comparative Data Analysis: Potency and Selectivity Profiles
The following table summarizes the biochemical IC50 values for a highly potent 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , and compares it to several well-known FGFR inhibitors.[6][12] Data for the established inhibitors is compiled from publicly available resources and literature.[13]
| Inhibitor Class | Compound | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Selectivity Profile |
| 1H-pyrrolo[2,3-b]pyridine | Compound 4h [6][12] | 7 | 9 | 25 | 712 | Potent against FGFR1-3; >28x selective over FGFR4 |
| Pan-FGFR Inhibitor | Pemigatinib[13] | 0.4 | 0.5 | 1.2 | 30 | Pan-FGFR with high potency |
| Pan-FGFR Inhibitor | Infigratinib (BGJ398)[13] | 0.9 | 1.4 | 1 | >40 | Potent against FGFR1-3; selective over FGFR4 |
| Pan-FGFR Inhibitor | Erdafitinib[13] | 1.2 | 2.5 | 4.6 | 137 | Pan-FGFR with selectivity over FGFR4 |
| Irreversible Inhibitor | Futibatinib (TAS-120)[13] | 1.8 | 1.4 | 1.6 | 3.7 | Irreversible, potent pan-FGFR inhibitor |
Analysis of In Vitro Data:
The data clearly demonstrates that compound 4h , a representative of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine series, is a highly potent inhibitor of FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range.[6][12] Its potency is comparable to that of established clinical candidates like Futibatinib and Infigratinib against these isoforms.
A key differentiating feature of compound 4h is its significant selectivity against FGFR4 (IC50 of 712 nM). This profile is similar to that of Infigratinib and Erdafitinib, which also show reduced activity against FGFR4.[13] This selectivity can be advantageous, as potent inhibition of FGFR4 has been associated with off-target effects related to bile acid metabolism.[7] In contrast, inhibitors like Pemigatinib and Futibatinib display a more classic "pan-FGFR" profile, with potent inhibition across all four family members.[13]
Further cell-based studies reported that compound 4h effectively inhibited the proliferation of 4T1 breast cancer cells and also suppressed cell migration and invasion, confirming that its biochemical potency translates into meaningful anti-cancer activity in a cellular context.[6][14]
Conclusion and Future Perspectives
The in vitro data presented in this guide highlights the this compound scaffold as a promising foundation for the development of novel FGFR inhibitors. The representative compound 4h exhibits exceptional potency against FGFR1, 2, and 3, on par with several well-known inhibitors.[6][12] Its distinct selectivity profile, with markedly lower activity against FGFR4, may offer a therapeutic advantage by potentially mitigating certain mechanism-based toxicities.
The self-validating experimental workflow, progressing from direct enzymatic inhibition to on-target validation in cancer cells, confirms the legitimacy of this chemical series as a potent and selective modulator of FGFR signaling. These findings strongly support the continued investigation and optimization of this compound class as a potential next-generation therapy for patients with FGFR-driven malignancies.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. selleckchem.com [selleckchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a privileged scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, yet the additional nitrogen atom in the pyridine ring introduces unique electronic properties and hydrogen bonding capabilities.[1][2] This feature enables it to serve as an excellent "hinge-binder" for various protein kinases, making it a cornerstone for the development of targeted therapeutics, particularly in oncology.[2][3]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituents on the 7-azaindole core. We will dissect how modifications at different positions of this heterocyclic system influence its binding affinity and selectivity against various biological targets, supported by comparative experimental data and detailed protocols. Our focus is to elucidate the causal relationships between chemical structure and biological function, offering actionable insights for researchers in drug discovery and development.
The 1H-Pyrrolo[2,3-b]pyridine Core: A Versatile Hinge-Binder
The foundational mechanism for the bioactivity of many 7-azaindole derivatives, especially as kinase inhibitors, is their ability to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket. The pyrrole nitrogen (N1-H) and the pyridine nitrogen (N7) act as a hydrogen bond donor and acceptor, respectively, mimicking the adenine portion of ATP. This bidentate interaction anchors the molecule in the active site, providing a stable platform for its substituents to make further interactions.[3][4]
Caption: Bidentate hydrogen bonding of the 7-azaindole core with a kinase hinge region.
SAR Analysis Across Key Biological Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident from the diverse range of biological targets it can be engineered to inhibit. The optimal substituents vary significantly depending on the specific topology and amino acid composition of the target's active site.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal FGFR signaling is implicated in numerous cancers, making it a prime therapeutic target.[3][5] The 7-azaindole scaffold has proven to be a potent core for FGFR inhibitors.
-
Position 3: This position is often used to introduce substituents that occupy a hydrophobic pocket. A key strategy involves reacting the 7-azaindole core with various aldehydes. Altering an m-methoxyphenyl fragment to larger groups like 3,5-dimethoxyphenyl has been shown to more fully occupy this pocket and form additional hydrogen bonds, significantly boosting potency.[3][5]
-
Position 5: This position is spatially close to the gatekeeper residue and other key amino acids like G485 in FGFR1. Introducing a hydrogen bond acceptor, such as a trifluoromethyl group, can form a crucial hydrogen bond with G485, leading to a dramatic increase in inhibitory activity.[3][5]
Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR1 Inhibitors [3][5]
| Compound | Substitution at C3 | Substitution at C5 | FGFR1 IC₅₀ (nM) | Ligand Efficiency |
| 1 | m-methoxyphenyl | H | 1900 | 0.13 |
| 4h | 3,5-dimethoxyphenyl | CF₃ | 7 | 0.44 |
The optimization from compound 1 to 4h illustrates a textbook example of rational drug design. The addition of the CF₃ group at C5 and the second methoxy group at C3 led to a nearly 300-fold increase in potency against FGFR1, highlighting the synergistic effect of these modifications.[3][5]
Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4B is a target for inflammatory and central nervous system (CNS) diseases. A scaffold-hopping experiment identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as potent and selective PDE4B inhibitors.[6]
-
Position 2 (Amide Group): The nature of the amide substituent is critical for both potency and selectivity over the PDE4D isoform. SAR analysis revealed that hydrophobicity and ring size are key drivers. Small aliphatic cyclic amides or those with methyl furan groups showed initial promise. A 3,3-difluoroazetidine ring was found to confer high inhibitory activity (IC₅₀ = 0.14 µM) and a 6-fold selectivity over PDE4D.[6]
-
Aryl/Heteroaryl Portion: While holding the amide portion constant, modifications to an aryl group attached elsewhere on the core were explored. Substituted pyridyl groups were found to retain good activity against PDE4B.[6]
Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors [6]
| Compound | Amide Substituent (R₁R₂) | R Group | PDE4B IC₅₀ (µM) |
| 11a | Cyclopropyl | 3,4-dichlorophenyl | 1.1 |
| 11h | 3,3-difluoroazetidine | 3,4-dichlorophenyl | 0.14 |
| 14x | 3-fluoroazetidine | 6-chloropyridin-3-yl | 0.49 |
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
Cdc7 kinase is an attractive target for cancer therapy. Research in this area led to the development of potent ATP mimetic inhibitors based on the 7-azaindole core.[7] The SAR progression involved modifying a thiazolone moiety attached at the 3-position. The key optimization involved replacing a phenyl group with a benzylamino group on the thiazolone ring, which resulted in a potent inhibitor with an IC₅₀ value of 7 nM.[7]
General SAR Principles for the 1H-Pyrrolo[2,3-b]pyridine Core
While optimal substitutions are target-dependent, some general principles can be derived from the extensive research on this scaffold.
Caption: Key positions on the 7-azaindole core and their roles in SAR.
Experimental Protocols
The trustworthiness of SAR data relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of 7-azaindole derivatives.
Protocol 1: General Synthesis via Suzuki Coupling
A common and effective strategy for creating diversity at the C2 or C4 positions is the Suzuki-Miyaura cross-coupling reaction.[1]
Step-by-Step Methodology:
-
Starting Material: Begin with a halogenated 1H-pyrrolo[2,3-b]pyridine, such as 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine. The N1 position is protected with a group like SEM (trimethylsilylethoxymethyl) to prevent side reactions.[1]
-
Reaction Setup: To a mixture of the protected azaindole (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and a base such as K₂CO₃ (3.0 eq.) in a reaction vessel, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 1:1 ratio).
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd₂(dba)₃ (0.03 eq.), under an inert nitrogen atmosphere.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 30 minutes to several hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, remove the solvent in vacuo. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated. Purify the crude product by column chromatography to yield the desired coupled product.[1]
-
Deprotection: The N1-protecting group (e.g., SEM) is removed in a final step under appropriate conditions to yield the target compound.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: FGFR)
Step-by-Step Methodology:
-
Reagents: Prepare a reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT), recombinant human FGFR1 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Compound Preparation: Serially dilute the test compounds (e.g., in DMSO) to create a range of concentrations.
-
Reaction Initiation: In a 96-well plate, add the reaction buffer, the test compound dilution, and the FGFR1 enzyme. Allow to incubate for a short period (e.g., 10 minutes) at room temperature.
-
Kinase Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an ELISA-based method with a phosphorylation-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Caption: A typical workflow for SAR-driven drug discovery.
Conclusion and Future Perspectives
The 1H-pyrrolo[2,3-b]pyridine core is a remarkably versatile and successful scaffold in drug discovery. Its ability to act as a bidentate hydrogen-bonding motif in kinase hinge regions provides a solid anchor for building high-affinity inhibitors. The extensive SAR studies have demonstrated that targeted modifications at positions C2, C3, and C5 are particularly effective for modulating potency and selectivity.
Future efforts will likely focus on developing derivatives with improved pharmacokinetic properties and novel mechanisms of action. The exploration of this scaffold against new biological targets remains a promising avenue for discovering treatments for a wide range of diseases, from cancer to neuroinflammation. The principles outlined in this guide, grounded in a deep understanding of structure-activity relationships, will continue to be instrumental in advancing these endeavors.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
An In-Depth Guide to the Safe Handling of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
As a key building block in modern drug discovery, this compound is integral to the synthesis of complex molecular architectures. Its structure, which combines a halogenated azaindole core with a trifluoromethyl group, presents unique handling challenges that demand a robust and informed safety protocol. This guide provides an in-depth, procedural framework for researchers and scientists, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our objective is to create a self-validating system of protocols that ensures the safety of laboratory personnel and the integrity of the research.
Hazard Analysis: A Structurally-Informed Perspective
A comprehensive understanding of a compound's potential hazards begins with an analysis of its chemical structure. Since a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we must infer its reactivity and toxicity from its constituent functional groups and data from analogous compounds.
| Chemical Profile: this compound | |
| CAS Number | 1261365-97-2[1] |
| Molecular Formula | C₈H₄F₃IN₂ |
| Structural Hazards | |
| Iodo Group | The iodine atom makes the compound susceptible to degradation by light and air, which can release elemental iodine.[2] Iodine and its compounds can be corrosive and harmful if inhaled or absorbed through the skin, potentially affecting the thyroid, respiratory system, and central nervous system.[3][4] |
| Trifluoromethyl Group | This highly stable group significantly influences the molecule's electronic properties. A critical, often overlooked hazard arises during combustion or thermal decomposition, which can release extremely toxic and corrosive hydrogen fluoride (HF) gas.[5][6][7] |
| Pyrrolo[2,3-b]pyridine Core | This heterocyclic system, also known as 7-azaindole, is common in bioactive molecules. Similar pyridine-based compounds are known to be skin, eye, and respiratory irritants.[6][8][9] They can be harmful if swallowed or inhaled.[6][10] |
Based on this analysis, the primary anticipated hazards are summarized below.
| Anticipated Hazard Classification | |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[6][9][11] |
| Skin Corrosion/Irritation | Causes skin irritation.[8][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[7][8][9] |
| Respiratory Irritation | May cause respiratory irritation.[8][9] |
| Specific Target Organ Toxicity | May affect the respiratory system, central nervous system, and thyroid.[3] |
| Environmental Hazard | Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[7] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential. The selection of each component is directly linked to the hazards identified above. Adherence to these standards is mandatory for all personnel handling the compound.
| PPE Category | Item | Specification & Rationale |
| Engineering Controls | Chemical Fume Hood | Primary Line of Defense. Must be used for all manipulations of the solid compound and its solutions to prevent inhalation of dust or vapors.[11] Ensure the fume hood has a certified face velocity. |
| Eyewash Station & Safety Shower | Must be readily accessible and tested regularly. This is critical for immediate decontamination in case of accidental contact.[11][12] | |
| Eye & Face Protection | Safety Goggles | Must provide a complete seal around the eyes and conform to OSHA 29 CFR 1910.133 or EN166 standards.[11] |
| Face Shield | Required when handling larger quantities (>1 g) or during procedures with a high risk of splashing. This protects the entire face from corrosive splashes.[12][13] | |
| Skin Protection | Chemical-Resistant Gloves | Use nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Employ the proper removal technique to avoid contaminating your skin.[12] For extended operations, consider double-gloving. |
| Impervious Lab Coat | A lab coat made of a non-permeable material is required to protect against skin exposure from spills.[11] Ensure sleeves are fully extended and cuffs are tucked under gloves. | |
| Respiratory Protection | N95/FFP2 Dust Mask or Respirator | For nuisance exposures or when weighing small quantities in a ventilated enclosure, a dust mask may be sufficient.[11] |
| NIOSH-Approved Respirator | Mandatory for spill cleanup or in situations where ventilation is inadequate. A full-face respirator with cartridges for organic vapors and particulates (P100/P3) is recommended.[3][12] All respirator use must comply with a formal respiratory protection program (OSHA 29 CFR 1910.134).[11] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to minimize exposure at every stage of the experimental process.
Key Procedural Insights:
-
Handling the Solid: This compound is likely a fine, static-prone powder. When weighing, use a spatula and tap it gently to dispense the powder; avoid shaking, which can create airborne dust.
-
Solvent Choice: When dissolving, add the solvent to the solid slowly to prevent splashing. Be aware of any potential exothermic reactions.
-
Storage: Store the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][5]
Disposal Plan: Managing Halogenated Waste Streams
Improper disposal is a significant compliance and safety risk. Due to its iodine and fluorine content, all waste associated with this compound must be treated as hazardous.
The Golden Rule of Disposal: Never dispose of this compound or its solutions down the drain.[14] It is harmful to aquatic life, and its halogenated nature can disrupt wastewater treatment processes.[7]
Waste Handling Protocol:
-
Segregation at Source: Maintain separate, clearly labeled waste containers for halogenated solid waste and halogenated liquid waste.
-
Contaminated Materials: All disposable items that come into contact with the compound, including gloves, weigh boats, pipette tips, and paper towels, must be placed in the solid hazardous waste container.[11]
-
Spill Cleanup: Absorbent materials used to clean up spills are also considered hazardous waste and must be disposed of accordingly.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.[15] Contact your Environmental Health & Safety (EH&S) office for clarification.
By implementing this comprehensive safety and handling framework, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment and fostering a culture of proactive chemical safety.
References
- 1. This compound | 1261365-97-2 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. benchchem.com [benchchem.com]
- 12. americanelements.com [americanelements.com]
- 13. epa.gov [epa.gov]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
